molecular formula C10H14N2 B189441 (1-Pyridin-4-yl)piperidine CAS No. 2767-90-0

(1-Pyridin-4-yl)piperidine

Número de catálogo: B189441
Número CAS: 2767-90-0
Peso molecular: 162.23 g/mol
Clave InChI: MTPBUCCXRGSDCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1-Pyridin-4-yl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182039
Record name 4-Piperidylpyridine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-90-0
Record name 4-Piperidinopyridine
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Record name 4-Piperidylpyridine
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Record name 4-Piperidylpyridine
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Record name 4-piperidylpyridine
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Foundational & Exploratory

Introduction: The Significance of the (1-Pyridin-4-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-Pyridin-4-yl)piperidine

The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the unique combination of the electron-deficient pyridine ring, which can engage in critical hydrogen bonding and π-stacking interactions, and the saturated, conformationally flexible piperidine ring, which allows for precise spatial orientation of substituents to optimize receptor binding.[2] The development of efficient, scalable, and robust synthetic protocols for this key intermediate is therefore a critical endeavor for researchers in drug discovery and development.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the C-N bond between the pyridine C4 position and the piperidine nitrogen. We will delve into the mechanistic underpinnings of each approach, compare their relative merits, and provide detailed, field-proven protocols for their execution. The discussion is tailored for researchers and scientists, emphasizing the causality behind experimental choices to empower rational route design and optimization.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of the aryl-amine bond in this compound can be achieved through several distinct chemical pathways. The choice of method is often dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness.

Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) and piperidine represents the most classical and atom-economical approach. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale: The nitrogen atom within the pyridine ring is highly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (ortho and para, respectively).[3][4] This inherent electronic deficiency makes the C4 position susceptible to attack by nucleophiles like piperidine. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the determining factor for the reaction's feasibility. Attack at the C4 position allows the negative charge to be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at the C3 position.[3][5] This is why nucleophilic substitution on pyridines occurs selectively at the C2 and C4 positions.[3][4]

While conceptually simple, these reactions often require elevated temperatures (130-150°C) and can be performed under solvent-free conditions or in high-boiling polar solvents like ethylene glycol, often enhanced by microwave irradiation to reduce reaction times.[6]

SNAr_Mechanism cluster_0 SNAr Pathway for this compound Reactants 4-Chloropyridine Piperidine TransitionState Meisenheimer Complex Reactants:p2->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Elimination of Cl⁻

Caption: SNAr mechanism for the synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable scope and functional group tolerance in forming C-N bonds.[7] This palladium-catalyzed cross-coupling reaction is particularly valuable for less reactive aryl halides, such as chloropyridines.[8]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for C-Cl bonds.[8]

  • Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center, and a base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) removes the proton from the piperidine nitrogen to form a palladium amido complex.[7]

  • Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the complex, regenerating the active Pd(0) catalyst.[9]

The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates like chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential to promote the difficult oxidative addition step.[8][10]

Buchwald_Hartwig_Cycle center Pd(0)L Active Catalyst OA Oxidative Addition center->OA PdII_Aryl L-Pd(II)-X    |   Ar OA->PdII_Aryl RE Reductive Elimination RE->center Prod Ar-NR₂ (Product) RE->Prod AD Amine Coordination & Deprotonation PdII_Amido L-Pd(II)-NR₂    |   Ar AD->PdII_Amido ArX Ar-X (4-Halopyridine) ArX->OA Amine HNR₂ (Piperidine) Amine->AD Base Base Base->AD PdII_Aryl->AD PdII_Amido->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[11] While often requiring harsher conditions (higher temperatures, stoichiometric copper) than its palladium-catalyzed counterparts, modern advancements with soluble copper catalysts and ligands have improved its utility.[11][12]

Mechanistic Rationale: The precise mechanism can be complex, but it is generally understood to involve a Cu(I) species.[13] The reaction likely proceeds via oxidative addition of the 4-halopyridine to a Cu(I) center, followed by reaction with the amine and subsequent reductive elimination.[14] The reaction typically requires high-boiling polar solvents like DMF or NMP and temperatures often exceeding 150-200°C.[11] It is comparable to the Buchwald-Hartwig reaction but is often considered less versatile and requires more forcing conditions.[11]

Reductive Amination & Transamination Strategies

An alternative disconnection involves forming the C-N bond via reductive amination, typically by reacting a ketone with an amine in the presence of a reducing agent.

  • From 4-Piperidone: A common route involves the reductive amination of N-protected 4-piperidone (e.g., N-Boc-4-piperidone) with 4-aminopyridine, followed by deprotection.[15][16] More directly, one could envision a reaction between 4-pyridone and piperidine under reductive conditions, though this is less common.

  • Reductive Transamination of Pyridinium Salts: A novel and innovative strategy involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts.[1][17] In this process, a pre-formed pyridinium salt is reduced to a dihydropyridine intermediate. This intermediate is then hydrolyzed in situ, and the resulting dicarbonyl species undergoes a reductive amination with an exogenous amine (piperidine) to afford the N-aryl piperidine product.[17][18] This method provides a unique pathway from readily available pyridine derivatives.[1]

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route requires a careful evaluation of various experimental parameters.

Method Typical Reagents & Catalyst Temp. (°C) Reaction Time Advantages Disadvantages/Limitations
SNAr 4-Halopyridine, Piperidine, Base (e.g., K₂CO₃)100 - 1802 - 24 hCatalyst-free, atom-economical, simple procedure.Requires high temperatures; limited to activated halopyridines.[6]
Buchwald-Hartwig 4-Halopyridine, Piperidine, Pd-precatalyst, Phosphine Ligand, Base (NaOtBu)80 - 1101 - 12 hHigh yields, excellent functional group tolerance, broad scope, milder conditions.[7]Cost of palladium and ligands; requires inert atmosphere; potential for side reactions like hydrodehalogenation.[8]
Ullmann Condensation 4-Halopyridine, Piperidine, CuI or Cu₂O, Ligand (optional), Base120 - 21012 - 48 hLower cost catalyst (copper) compared to palladium.Generally requires harsh conditions (high temp.); substrate scope can be limited.[11]
Reductive Transamination Pyridinium salt, Piperidine, Rh-catalyst, Formic Acid~10012 - 30 hNovel route from pyridine precursors; expands synthetic toolbox.[17][18]Requires preparation of pyridinium salt; uses expensive rhodium catalyst.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures utilizing direct amination of halopyridines.[6][19]

  • Reagents:

    • 4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol)

    • Piperidine (2.53 mL, 25.0 mmol, 2.5 equiv)

    • Potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv)

    • N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride, potassium carbonate, and DMF.

    • Add piperidine to the suspension.

    • Heat the reaction mixture to 120°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the amination of chloropyridines.[8][10]

  • Reagents:

    • 4-Chloropyridine (1.14 g, 10.0 mmol)

    • Piperidine (1.09 mL, 11.0 mmol, 1.1 equiv)

    • RuPhos-G3 Palladacycle (92 mg, 0.1 mmol, 1 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene (40 mL)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere of argon, add the RuPhos-G3 palladacycle and sodium tert-butoxide.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene, followed by 4-chloropyridine and piperidine via syringe.

    • Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the pure product.

Product Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques, primarily NMR spectroscopy.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-2, H-6 ~8.25 (d)~150.0
Pyridine H-3, H-5 ~6.70 (d)~107.5
Pyridine C-4 -~154.5
Piperidine H-α (N-CH₂) ~3.40 (t)~46.5
Piperidine H-β ~1.70 (m)~26.0
Piperidine H-γ ~1.60 (m)~24.5
Note: Shifts are approximate and can vary based on the solvent used. Data compiled from typical values for similar structures.[20][21]

Conclusion

The synthesis of this compound can be successfully achieved through a variety of robust chemical methods. While traditional SNAr reactions offer a straightforward, catalyst-free option, they are often limited by harsh conditions. For broader applicability, milder conditions, and superior functional group tolerance, the Palladium-catalyzed Buchwald-Hartwig amination represents the state-of-the-art approach, providing high yields and reliability. The choice of synthesis is a strategic decision, balancing factors of cost, scale, and the specific chemical environment of the target molecule. The continued development of novel catalytic systems, such as the reductive transamination of pyridinium salts, promises to further expand the synthetic chemist's toolkit for accessing this vital pharmaceutical scaffold.

References

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. Available at: [Link]17]

  • Kiełbasiński, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1803. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6690. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Glaser, J., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(20), 3299-3307. Available at: [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100164. Available at: [Link]

  • PubMed. (2011). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793. Available at: [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available at: [Link]

  • Google Patents. (Year N/A). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (2009). A kind of purification method of high-purity piperidine.
  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available at: [Link]

  • ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link]

  • ResearchGate. (2018). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • Indian Journal of Chemistry. (2000). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

  • PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • OperaChem. (2021). Ullmann coupling-An overview. Available at: [Link]

Sources

Introduction: The Strategic Importance of (1-Pyridin-4-yl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1-Pyridin-4-yl)piperidine

This compound, a heterocyclic amine featuring a pyridine ring linked to a piperidine moiety, represents a significant scaffold in medicinal chemistry.[1] Its structural components are prevalent in numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1][2] The ability of a drug candidate to navigate complex biological systems—from absorption in the gut to crossing the blood-brain barrier (BBB)—is fundamentally governed by its physicochemical properties.[3][4] For researchers and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a prerequisite for rational drug design, lead optimization, and successful clinical translation.

This guide provides a senior application scientist's perspective on the core physicochemical properties of this compound. We will move beyond theoretical values to detail the causality behind experimental choices, offering robust, self-validating protocols for determining the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. These three pillars—ionization, lipophilicity, and solubility—are inextricably linked, and their interplay dictates a compound's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Profile

A foundational overview of this compound's properties provides the context for more detailed experimental analysis. The data presented below has been aggregated from various chemical databases and computational models. It is crucial to recognize that while computational predictions are invaluable for initial screening, they must be validated by empirical measurement for definitive characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[5][6]
Molecular Weight 162.23 g/mol [5][6]
Appearance White to off-white solid[6]
Melting Point 78-83°C[5][6]
Boiling Point 164°C (13 Torr)[5][6]
Predicted pKa 10.88 ± 0.10[5][6]
Consensus LogP (calc.) 1.78[7]
Predicted LogS (calc.) -2.3 (Soluble)[7]

Ionization Constant (pKa): The Arbiter of Biological Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms.[8] This parameter is arguably the most critical physicochemical property, as it dictates a compound's charge state in various physiological compartments, which in turn influences its solubility, permeability, and target engagement.[9][10] For this compound, two nitrogen atoms are potential sites of protonation: the pyridine nitrogen and the piperidine nitrogen. The piperidine nitrogen is a highly basic secondary amine (pKa of piperidine itself is ~11.1-11.2), while the pyridine nitrogen is significantly less basic (pKa ~5.2).[11][12] The predicted pKa of ~10.88 suggests the piperidine nitrogen is the primary basic center, a critical piece of information for understanding its behavior.

Expert Insight: Why pKa Measurement is Non-Negotiable

Computational pKa predictions are a useful starting point, but they can be inaccurate for novel scaffolds. An experimentally determined pKa is essential. For a CNS drug candidate, the degree of ionization at physiological pH (blood pH ≈ 7.4, brain ECF pH ≈ 7.3) directly impacts its ability to cross the lipophilic BBB.[2][13] A highly ionized compound will have poor passive diffusion across the BBB. Understanding the pKa allows chemists to model this behavior and, if necessary, design analogs with a more optimal ionization profile.

Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and directness. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Materials & Equipment:

  • This compound sample

  • High-purity water (Milli-Q or equivalent)

  • Methanol or other suitable co-solvent (if solubility is low)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • Automatic titrator or a high-precision pH meter with a combination electrode

  • Stir plate and stir bar

  • Calibrated burette

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (typically 25°C).

  • Sample Preparation: Accurately weigh a precise amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of water (e.g., 50 mL). If the compound has low aqueous solubility, a water-miscible co-solvent like methanol can be used. The resulting pKa is then an "apparent pKa" (pₐKa) and can be extrapolated back to aqueous conditions.

  • Initial Titration (Acidification): As the compound is a base, first titrate the solution with standardized HCl to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.

  • Titration with Base: Begin the potentiometric titration by adding small, precise increments of standardized KOH. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Acquisition: Continue the titration past the equivalence point, up to a high pH (e.g., pH 12.0). The data points (volume of titrant added vs. pH) will form a sigmoidal curve.

  • Data Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point. This can be found by calculating the first derivative of the curve (dpH/dV); the peak of the derivative plot indicates the equivalence point. The pKa is the pH at half of this volume. Specialized software is often used for precise calculation.

Lipophilicity (LogP/LogD): The Key to Membrane Permeation

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[3] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14]

  • LogD: The ratio of the total concentration of a compound (both neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH.[15][16]

For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[16] At pH 7.4, a significant portion of the molecule will be protonated (ionized), which will lower its partitioning into the lipid phase compared to the neutral form. A LogD at pH 7.4 (LogD₇.₄) is a critical parameter for predicting BBB penetration.[13]

Expert Insight: The "Gold Standard" Shake-Flask Method

While chromatographic and computational methods exist, the shake-flask method remains the benchmark for LogP/LogD determination due to its direct measurement of partitioning.[15][17][18] Its perceived drawbacks of being labor-intensive are often outweighed by the definitive quality of the data, which is crucial for building reliable structure-activity relationships (SAR).

Protocol: LogP/LogD Determination by Shake-Flask Method

Materials & Equipment:

  • This compound sample

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at the desired pH (e.g., 7.4 for LogD₇.₄), pre-saturated with n-octanol

  • Vials with Teflon-lined caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow for Shake-Flask LogD Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Mix n-octanol & aqueous buffer (pH 7.4) P2 Shake vigorously for 24h to pre-saturate phases P1->P2 P3 Separate phases after allowing to settle P2->P3 E1 Add stock solution of compound to vial with pre-saturated phases P3->E1 Use pre-saturated solvents E2 Shake for a set time (e.g., 1-3 hours) to reach equilibrium E1->E2 E3 Centrifuge to ensure complete phase separation E2->E3 A1 Carefully sample aliquot from BOTH phases E3->A1 Avoid cross-contamination A2 Quantify compound concentration in each phase via HPLC-UV A1->A2 A3 Calculate LogD = log([Compound]octanol / [Compound]aqueous) A2->A3 Result Final LogD Value A3->Result

Caption: Workflow for LogD measurement using the shake-flask method.

Step-by-Step Methodology:

  • Solvent Pre-saturation: This is a critical step often overlooked. Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4) for at least 24 hours. Allow the phases to separate completely. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment that would affect concentration measurements.[15]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Partitioning: In a vial, combine the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical detector and does not exceed the compound's solubility in either phase.

  • Equilibration: Cap the vials tightly and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 1-3 hours). The time required should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure a clean and complete separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid contaminating one sample with the other.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH.[19] Poor solubility is a major hurdle in drug development, leading to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[20][21] It's important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (like DMSO), precipitates out of an aqueous buffer. This high-throughput method is common in early discovery for screening large numbers of compounds.[22][23]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a buffer. This measurement is more time-consuming but is the definitive value needed for later-stage development and formulation.[20][21][22]

Expert Insight: Kinetic vs. Thermodynamic - Choosing the Right Tool

In early discovery, kinetic solubility is sufficient to flag compounds with potential issues.[21] However, as a compound progresses, determining its thermodynamic solubility is essential. Kinetic measurements can often overestimate solubility because the compound may precipitate as an amorphous, more soluble form rather than its most stable, less soluble crystalline form.[20][23] Relying solely on kinetic data can lead to downstream failures.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of the solid compound.

Experimental Workflow for Thermodynamic Solubility

G cluster_incubation Equilibration cluster_separation Separation of Saturated Solution cluster_analysis Analysis & Calculation I1 Add excess solid compound to aqueous buffer in a vial I2 Shake/agitate at constant temperature (e.g., 25°C) I1->I2 I3 Incubate for 24-48 hours to ensure equilibrium is reached I2->I3 S1 Filter the suspension through a 0.45µm PVDF filter I3->S1 Ensure solid remains S2 Collect the clear filtrate (saturated solution) S1->S2 A1 Prepare dilutions of the filtrate S2->A1 A2 Quantify compound concentration via HPLC-UV against a standard curve A1->A2 A3 Report solubility in µg/mL or µM A2->A3 Result Thermodynamic Solubility A3->Result

Caption: Workflow for thermodynamic solubility measurement.

Materials & Equipment:

  • Solid (preferably crystalline) this compound

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation for quantification (HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

  • Equilibration: Tightly cap the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to allow the dissolution process to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification: Prepare appropriate dilutions of the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a standard calibration curve.

  • Reporting: The resulting concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

Interplay of Physicochemical Properties and CNS Drug Design

The properties discussed are not independent variables; they are interconnected and collectively influence a molecule's potential as a CNS drug.[3][13]

G cluster_outcome Pharmacokinetic Outcomes pKa pKa LogD LogD (at pH 7.4) pKa->LogD Determines ionization state Solubility Aqueous Solubility pKa->Solubility Ionized form is more soluble Absorption Oral Absorption LogD->Absorption BBB BBB Penetration LogD->BBB Key for membrane transit Solubility->Absorption Must dissolve to be absorbed Formulation Formulation Viability Solubility->Formulation

Caption: Interrelationship of core physicochemical properties in drug development.

For this compound, its high pKa means it will be predominantly ionized at physiological pH. This enhances aqueous solubility but can be a significant impediment to passive diffusion across the BBB.[4] Its calculated LogP of ~1.8 is in a reasonable range for CNS drugs, but the effective LogD₇.₄ will be considerably lower due to ionization. This balance is the central challenge in CNS drug design: optimizing lipophilicity for membrane traversal while maintaining sufficient aqueous solubility for absorption and formulation.[3][13]

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research program utilizing this scaffold. While computational tools provide valuable initial estimates, this guide emphasizes the necessity of rigorous, empirical determination of pKa, LogD, and thermodynamic solubility. The provided protocols, grounded in established best practices, offer a framework for generating high-quality, reliable data. By understanding the "why" behind each experimental step and appreciating the intricate interplay between these core properties, researchers can make more informed decisions, accelerating the design and development of effective new medicines.

References
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • LogP/D. Cambridge MedChem Consulting.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(3), 594-599.
  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.
  • 1-(4-Pyridyl)piperidine. (2024). ChemBK.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2011). ACS Chemical Neuroscience, 2(10), 540-553.
  • Aqueous Solubility Assay. Enamine.
  • LogP / LogD shake-flask method v1. (2019).
  • CNS drug design: balancing physicochemical properties for optimal brain exposure. (2015). Journal of Medicinal Chemistry, 58(6), 2584-2608.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2020).
  • Solubility Assessment Service.
  • CNS Drug Discovery | Physicochemical optimis
  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2015). Journal of Medicinal Chemistry.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies, 7(1), 1-15.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • pKa. (2017). Cambridge MedChem Consulting.
  • pKa Value Determin
  • Piperidine CAS#: 110-89-4. ChemicalBook.
  • This compound | 2767-90-0. Ambeed.com.
  • Piperidine. Wikipedia.
  • 1-Pyridin-4-ylpiperidine | 2767-90-0. ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PIPERIDINE.

Sources

A Technical Guide to (1-Pyridin-4-yl)piperidine: Synthesis, Spectroscopic Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Pyridin-4-yl)piperidine, also known as 4-(1-Piperidinyl)pyridine, is a heterocyclic amine that serves as a critical structural motif and versatile building block in modern medicinal chemistry. Its unique combination of a basic piperidine ring and an aromatic pyridine ring imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents. This guide provides an in-depth examination of the molecule's chemical structure, validated synthetic protocols, and a comprehensive analysis of its spectroscopic signature. By detailing the causality behind experimental choices and providing robust, step-by-step analytical methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated piperidine ring attached via a nitrogen atom to the C4 position of a pyridine ring. This arrangement creates a tertiary amine within a disubstituted aromatic system, influencing its electronic properties, basicity, and potential for intermolecular interactions.

Chemical Structure

The structural representation is crucial for understanding its reactivity and for the interpretation of spectroscopic data.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for laboratory handling, reaction setup, and purification.

PropertyValueSource
CAS Number 2767-90-0[1]
Molecular Formula C₁₀H₁₄N₂[2]
Molecular Weight 162.23 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 78-83 °C[1][2]
Boiling Point 164 °C at 13 Torr[1][2]
pKa 10.88 ± 0.10 (Predicted)[2]
Solubility Soluble in most organic solvents like ethanol and acetone.[2]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is through nucleophilic aromatic substitution (SNAr). This method is widely adopted due to the availability of starting materials and generally high yields.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction between 4-chloropyridine hydrochloride and piperidine.

Reaction: 4-Chloropyridine + Piperidine → this compound + HCl

Causality: The pyridine ring is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to attack by nucleophiles. 4-Chloropyridine is an excellent substrate where the chlorine atom acts as a good leaving group. Piperidine, a secondary amine, serves as the nucleophile. A base, such as triethylamine or an excess of piperidine, is required to neutralize the HCl byproduct, driving the reaction to completion.[3]

Step-by-Step Protocol:

  • To a sealed reaction vessel, add 4-chloropyridine hydrochloride (1 equivalent).

  • Add a suitable solvent, such as a mixture of ethanol and water.[3]

  • Add piperidine (1.5-2.0 equivalents). The excess piperidine acts as both the nucleophile and the base. Alternatively, use 1.1 equivalents of piperidine and 1.2 equivalents of an external base like triethylamine.

  • Seal the vessel and heat the reaction mixture (e.g., to 150°C) for several hours (e.g., 24-96 hours), monitoring by TLC or LC-MS for completion.[3]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The residue can be purified by recrystallization or column chromatography to yield the final product.[3]

synthesis_workflow start Starting Materials (4-Chloropyridine HCl, Piperidine) reaction Reaction Vessel (Solvent: Ethanol/Water) Heat (150°C) start->reaction workup Reaction Workup (Cooling, Solvent Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

A Comprehensive Guide to Spectroscopic Analysis

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR, MS, and IR spectroscopy provides a complete and self-validating analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

    • Causality: The electron-withdrawing nature of the pyridine nitrogen deshields the α-protons (H-2, H-6), shifting them downfield. The protons on the piperidine ring are in an aliphatic environment and appear upfield.

  • ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms.

    • Causality: Carbons directly attached to nitrogen atoms (C-2', C-6' and C-2, C-6, C-4) are deshielded. The aromatic carbons of the pyridine ring appear significantly downfield compared to the aliphatic carbons of the piperidine ring.

Predicted NMR Data Summary (in CDCl₃):

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
Pyridine H-2, H-6 ~8.2-8.4Doublet2H~150.0
Pyridine H-3, H-5 ~6.6-6.8Doublet2H~107.5
Pyridine C-4 ---~155.0
Piperidine H-2', H-6' (α) ~3.3-3.5Triplet4H~45.0
Piperidine H-3', H-5' (β) ~1.6-1.8Multiplet4H~25.5
Piperidine H-4' (γ) ~1.5-1.7Multiplet2H~24.5

Note: Actual chemical shifts can vary based on solvent and concentration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4]

  • Expected Molecular Ion (M⁺): For C₁₀H₁₄N₂, the exact mass is 162.1157 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 163.1235 is expected.

  • Fragmentation Pattern: Common fragmentation would involve the cleavage of the C-N bond between the two rings, leading to fragments corresponding to the piperidine cation (m/z 84) and the pyridine radical cation (m/z 78).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

  • C-H stretching (Aromatic): Aromatic C-H bonds on the pyridine ring will show sharp peaks above 3000 cm⁻¹.

  • C-H stretching (Aliphatic): The piperidine ring's C-H bonds will show strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=N and C=C stretching (Aromatic): The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-N stretching: The stretching of the C-N bonds (both within the piperidine and connecting the rings) will appear in the fingerprint region (1350-1000 cm⁻¹).

Analytical Workflow for Quality Control

A standardized workflow ensures that each synthesized batch meets the required purity and identity specifications.

analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization raw_product Crude Product nmr NMR (1H, 13C) Confirms Structure raw_product->nmr Sample Aliquots ms Mass Spec (MS) Confirms MW raw_product->ms Sample Aliquots ir IR Spectroscopy Confirms Functional Groups raw_product->ir Sample Aliquots hplc HPLC/GC Determines Purity >98% raw_product->hplc Sample Aliquots decision Pass/Fail QC nmr->decision ms->decision ir->decision hplc->decision final_product Verified Compound decision->final_product Pass

Caption: Integrated workflow for synthesis and analytical quality control.

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The piperidine ring often serves as a non-polar, flexible linker or can be substituted to interact with hydrophobic pockets in biological targets, while the pyridine ring can participate in hydrogen bonding and π-stacking interactions.[6]

This moiety is found in a range of biologically active compounds, including:

  • Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[7]

  • Antidepressants: The structure is similar to compounds that modulate neurotransmitter systems.[7]

  • Antiviral Agents: Piperidine-linked pyridine analogues have been explored as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[8][9]

The versatility of this scaffold makes it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[11][12] It is classified as toxic if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move the person into fresh air.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry, prized for its synthetic accessibility and favorable structural characteristics. A thorough understanding of its synthesis, combined with a multi-faceted analytical approach encompassing NMR, MS, and IR spectroscopy, is essential for any researcher utilizing this compound. The robust protocols and interpretative guidance provided in this document establish a framework for the confident synthesis, verification, and application of this compound in advanced research and drug development endeavors.

References

  • Capot Chemical. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024). 1-(4-Pyridyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). 1 Piperidine 4 US en Sds. Retrieved from [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • PubMed. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

Sources

Spectroscopic Profile of (1-Pyridin-4-yl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Pyridin-4-yl)piperidine, a heterocyclic compound featuring a piperidine ring bonded to a pyridine moiety, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural framework is present in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of such compounds are the bedrock of reliable and reproducible research. The spectroscopic data presented herein is a synthesis of established principles and data from analogous structures, providing a robust reference for laboratory work.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom in this compound gives rise to a unique set of signals, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridine and piperidine rings. The electron-withdrawing nature of the pyridine ring and the nitrogen atom within the piperidine ring significantly influences the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-α' (Pyridine)~8.2 - 8.4d2H
H-β' (Pyridine)~6.6 - 6.8d2H
H-α (Piperidine)~3.4 - 3.6t4H
H-β, H-γ (Piperidine)~1.6 - 1.8m6H

Interpretation:

  • Pyridine Protons: The protons on the pyridine ring appear in the aromatic region of the spectrum. The H-α' protons, being adjacent to the nitrogen atom, are the most deshielded and appear as a doublet at a lower field. The H-β' protons, coupled to the H-α' protons, will appear as a doublet at a higher field.

  • Piperidine Protons: The protons on the piperidine ring are in the aliphatic region. The H-α protons, being directly attached to the carbons adjacent to the nitrogen atom, are deshielded and appear as a triplet. The H-β and H-γ protons are in a more shielded environment and will likely appear as a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-γ' (Pyridine)~155
C-α' (Pyridine)~150
C-β' (Pyridine)~107
C-α (Piperidine)~48
C-β (Piperidine)~26
C-γ (Piperidine)~24

Interpretation:

  • Pyridine Carbons: The carbons of the pyridine ring are significantly deshielded. The C-γ' carbon, to which the piperidine ring is attached, is expected to be the most deshielded. The C-α' carbons, adjacent to the nitrogen, will also be at a low field. The C-β' carbons will be the most shielded of the pyridine carbons.

  • Piperidine Carbons: The C-α carbons of the piperidine ring, being adjacent to the nitrogen, are the most deshielded among the piperidine carbons. The C-β and C-γ carbons will appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Strong
C=N Stretch (Pyridine)1580 - 1610Strong
C=C Stretch (Pyridine)1400 - 1600Medium-Strong
C-N Stretch (Aliphatic)1000 - 1250Medium
Aromatic C-H Bend800 - 850Strong

Interpretation:

The IR spectrum of this compound will be characterized by the absence of an N-H stretching band (typically around 3300-3500 cm⁻¹), confirming the tertiary nature of the piperidine nitrogen. Key absorptions will include the C-H stretching vibrations of the aromatic and aliphatic protons, the characteristic C=N and C=C stretching vibrations of the pyridine ring, and the C-N stretching of the aliphatic amine.[1][2] A strong band in the 800-850 cm⁻¹ region is indicative of 1,4-disubstitution on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 162

  • Key Fragments: m/z = 133, 106, 84, 78

Interpretation of Fragmentation:

The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of this compound. The fragmentation pattern of piperidine derivatives is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4]

fragmentation cluster_main Proposed EI-MS Fragmentation Pathway mol [this compound]⁺ m/z = 162 frag1 [M - C₂H₅]⁺ m/z = 133 mol->frag1 - •C₂H₅ frag3 [C₅H₁₀N]⁺ m/z = 84 mol->frag3 α-cleavage frag2 [C₅H₅N-CH₂]⁺ m/z = 106 frag1->frag2 - HCN frag4 [C₅H₅N]⁺ m/z = 78 frag3->frag4 - H₂C=CH₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

A plausible fragmentation pathway involves the initial loss of an ethyl radical from the piperidine ring to give a fragment at m/z 133. Alpha-cleavage can lead to the formation of a stable piperidinium ion at m/z 84. The pyridine ring itself is quite stable, and a fragment corresponding to the pyridine radical cation at m/z 78 is also likely.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the nitrogen atoms.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural University of Science. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Ovidius University Annals of Chemistry. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]

  • Bentham Science Publishers. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Current Chemistry Letters. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Piperidine. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. Piperidine. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... [Link]

  • NIST WebBook. Piperidine. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (1-Pyridin-4-yl)piperidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (1-Pyridin-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this key motif and its analogs. We will dissect the core chemical principles, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for the most prevalent and robust synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and innovative methods involving pyridinium salt intermediates. The discussion is grounded in mechanistic understanding to empower researchers in drug discovery and development to not only replicate but also rationally adapt these methodologies for the synthesis of novel chemical entities.

Introduction: The Significance of the this compound Core

The fusion of a pyridine ring and a piperidine moiety at the pyridine's C4 position creates a unique structural amalgam that has proven exceptionally fruitful in drug discovery. The piperidine ring, a saturated heterocycle, often imparts improved solubility, metabolic stability, and three-dimensional character, which can enhance binding to biological targets. The pyridine ring, an electron-deficient aromatic system, provides a key point of interaction and a handle for further functionalization. This combination is particularly prominent in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells[1][2][3]. The ability to efficiently and diversely synthesize analogs of this core structure is therefore of paramount importance to medicinal chemists.

This guide moves beyond a simple recitation of reactions to provide a causal understanding of the synthetic choices, empowering the researcher to troubleshoot and innovate.

Strategic Disconnection and Key Synthetic Approaches

The primary retrosynthetic disconnection for the this compound core invariably involves the formation of the C4-N bond between the pyridine and piperidine rings. The choice of synthetic strategy is dictated by the availability of starting materials, desired functional group tolerance, and scalability. The three dominant strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach relying on the inherent electrophilicity of the pyridine C4 position.

  • Buchwald-Hartwig Amination: A powerful, palladium-catalyzed cross-coupling reaction offering broad scope and functional group tolerance.

  • Reductive Amination & Pyridinium Salt Chemistry: Versatile methods for constructing the piperidine ring itself or for forging the C-N bond under reductive conditions.

The logical flow for selecting a synthetic route is outlined below.

G Start Desired this compound Analog SM_Avail Starting Material Availability? Start->SM_Avail Halopyridine 4-Halopyridine available? Leaving group activated? SM_Avail->Halopyridine Yes De_Novo De novo piperidine synthesis or N-arylation via reduction? SM_Avail->De_Novo No SNAr_Path Nucleophilic Aromatic Substitution (SNAr) BH_Path Buchwald-Hartwig Amination Reductive_Path Reductive Amination / Pyridinium Salt Route Harsh_Conditions Tolerates high temp. & strong base? Halopyridine->Harsh_Conditions Piperidine Piperidine analog available? Harsh_Conditions->SNAr_Path Yes Mild_Conditions Requires mild conditions? Broad functional group tolerance needed? Harsh_Conditions->Mild_Conditions No Mild_Conditions->BH_Path De_Novo->Reductive_Path

Caption: Decision workflow for selecting a primary synthetic strategy.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principle and Rationale

The SNAr reaction is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For the reaction to be efficient, a good leaving group (typically a halide, such as Cl or F) must be present at the 4-position.

SNAr_Mechanism Reactants 4-Halopyridine + Piperidine Transition1 Nucleophilic Attack Reactants->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Transition2 Elimination of Leaving Group Intermediate->Transition2 Product This compound Transition2->Product Buchwald_Hartwig_Cycle cluster_reactants cluster_products center Pd(0)L (Active Catalyst) OA Oxidative Addition center->OA LE Ligand Exchange (Amine Coordination) OA->LE Pd(II) Intermediate Deprotonation Deprotonation (Base) LE->Deprotonation RE Reductive Elimination Deprotonation->RE Pd(II)-Amido Complex RE->center Product This compound RE->Product HX_Base [Base-H]+X- RE->HX_Base PyX 4-Halopyridine PyX->OA PipH Piperidine PipH->LE Base Base Base->Deprotonation Reductive_Transamination Start Pyridine Derivative Quaternization Quaternization (e.g., with Ar-X) Start->Quaternization Pyridinium Pyridinium Salt Quaternization->Pyridinium Reduction [Rh]-Catalyzed Transfer Hydrogenation (HCOOH) Pyridinium->Reduction DHP Dihydropyridine Intermediate Reduction->DHP Hydrolysis Hydrolysis (H₂O) DHP->Hydrolysis Dicarbonyl 1,5-Dicarbonyl Intermediate Hydrolysis->Dicarbonyl ReductiveAmination Reductive Amination (Exogenous Amine, [Rh]) Dicarbonyl->ReductiveAmination Product N-Aryl Piperidine Analog ReductiveAmination->Product

Sources

The (1-Pyridin-4-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The (1-Pyridin-4-yl)piperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, drawing upon a wealth of preclinical and clinical research. We will delve into the diverse pharmacological applications of this compound derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of new chemical entities based on this privileged structural motif.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyridine ring and a piperidine ring to form the this compound scaffold creates a molecule with a unique combination of aromaticity, basicity, and conformational flexibility. The pyridine moiety, an electron-deficient aromatic system, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be readily functionalized to modulate physicochemical properties and explore the chemical space around a target's binding site.[2][3] This inherent versatility has established the piperidine nucleus as a cornerstone in the production of a diverse array of pharmaceuticals.[4]

While direct biological activity data for the unsubstituted this compound is limited in publicly available literature, its true value lies in its role as a foundational scaffold for a multitude of biologically active derivatives. Researchers have extensively utilized this core structure to develop potent and selective modulators of various enzymes and receptors. This guide will explore the key therapeutic areas where this scaffold has made a significant impact.

Biological Activities and Therapeutic Applications

The this compound scaffold has been successfully employed to generate compounds with a wide range of biological activities. The following sections will detail some of the most prominent applications.

Central Nervous System (CNS) Disorders

The ability of the this compound moiety to cross the blood-brain barrier has made it an attractive scaffold for the development of CNS-active agents.

Derivatives of this compound have been identified as potent antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are implicated in various neurological and psychiatric disorders.[5] The piperidine core is considered a key structural element for dual H3/σ1 receptor activity.[5]

  • Mechanism of Action: H3R antagonists are known to enhance the release of several neurotransmitters, including histamine, acetylcholine, and dopamine, leading to pro-cognitive and wake-promoting effects. σ1R ligands are involved in the modulation of various neurotransmitter systems and have shown potential in the treatment of pain, depression, and neurodegenerative diseases. The dual antagonism of these receptors presents a promising polypharmacological approach for complex CNS disorders.

Certain derivatives, specifically cis-4-(phosphonoalkyl)piperidine-2-carboxylic acids, have demonstrated potent NMDA receptor antagonist activity.[6] These compounds have shown the ability to displace [3H]CPP binding, a selective ligand for the NMDA receptor, and protect against NMDA-induced lethality in animal models.[6]

  • Therapeutic Potential: NMDA receptor antagonists are of interest for their potential as anticonvulsants and for the treatment of neurodegenerative conditions like Alzheimer's disease by preventing excitotoxicity.[6]

The this compound scaffold has been utilized to develop a novel class of NOP receptor ligands. Interestingly, modifications to the piperidine nitrogen substituent can yield both potent agonists and antagonists.[7]

  • Significance: The NOP receptor system is involved in pain modulation, anxiety, and reward pathways. The ability to generate both agonists and antagonists from the same scaffold provides a valuable tool for dissecting the pharmacology of this receptor and for developing novel analgesics and anxiolytics.[7]

Anticancer Activity

The piperidine and pyridine moieties are found in numerous anticancer agents.[8][9] Derivatives of the this compound scaffold have shown promise in this therapeutic area.

Treatment with 2-amino-4-(1-piperidino)pyridine has been shown to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner.[8][10] The mechanism involves cell cycle arrest in the G0/G1 phase and the inhibition of cell migration and invasion.[10]

Infectious Diseases

The versatility of the this compound scaffold extends to the development of anti-infective agents.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine, a related scaffold, have been synthesized and evaluated as urease inhibitors.[11] Some of these compounds exhibited potent inhibitory activity with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[11]

  • Clinical Relevance: Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a promising strategy for the treatment of gastric ulcers and other related infections.[11]

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[12] While the lead compounds in these studies were highly lipophilic, structure-activity relationship (SAR) studies aimed to improve their drug-like properties while retaining anti-TB potency.[12]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution of a 4-halopyridine with piperidine or a substituted piperidine.

General Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

A representative synthesis of a functionalized derivative, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, is described below.[13]

Experimental Protocol:

  • Reaction Setup: In a sealed tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

  • Addition of Reagents: To the solution, add ethyl isonipecotate (10.00 g).

  • Heating: Heat the reaction mixture at 150°C for 96 hours.

  • Work-up: After cooling, add ethanol to the reaction mixture and remove any insoluble materials by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Suspend the resulting residue in chloroform and collect the precipitate by filtration. Recrystallize the solid from a water-N,N-dimethylformamide mixture to yield the final product.

Characterization: The final product can be characterized by techniques such as Mass Spectrometry (e.g., APCI-MS M/Z: 207[M+H]+).[13]

In Vitro Biological Evaluation

The biological activity of this compound derivatives is assessed using a variety of in vitro assays tailored to the specific biological target.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

Protocol for NMDA Receptor Binding Assay: [6]

  • Preparation of Membranes: Prepare synaptic membranes from rat forebrains.

  • Radioligand: Use [3H]CPP as the radioligand.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme.

Protocol for Urease Inhibition Assay: [11]

  • Enzyme and Substrate: Use Jack bean urease and urea as the substrate.

  • Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the production of ammonia using the indophenol method, which forms a colored complex that can be quantified spectrophotometrically.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity.

Modification Site General Observation Example Target Reference
Piperidine Ring Substitution Introduction of functional groups can significantly impact potency and selectivity. For example, a 2'(S)-ethylpiperazine moiety on a related scaffold enhanced CXCR3 receptor affinity.CXCR3[14]
Pyridine Ring Substitution Modifications to the pyridine ring can alter electronic properties and interaction with the target.Bloom Helicase[15]
Linker between Rings In dual-target ligands, the nature and length of the linker are critical for optimal binding to both targets.H3/σ1 Receptors[5]

Table 1: Summary of Key Structure-Activity Relationships for this compound Derivatives.

Visualization of Key Concepts

The this compound Scaffold

workflow Scaffold Scaffold Selection (this compound) Synthesis Derivative Synthesis Scaffold->Synthesis InVitro In Vitro Screening (Binding & Enzyme Assays) Synthesis->InVitro SAR SAR Analysis InVitro->SAR SAR->Synthesis LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A simplified workflow for drug discovery using the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in treating a multitude of diseases, particularly those affecting the central nervous system, as well as in combating cancer and infectious agents. The wealth of SAR data available for this scaffold provides a solid foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that its derivatives may have activity against a broader range of targets than is currently known. High-throughput screening of this compound-based libraries against novel targets could uncover new therapeutic opportunities.

  • Polypharmacology: The development of dual- or multi-target ligands, such as the H3/σ1 receptor antagonists, represents a promising strategy for treating complex diseases with a single chemical entity.

  • Advanced Synthesis Methodologies: The development of more efficient and stereoselective synthetic methods will facilitate the rapid generation of diverse libraries of derivatives for biological screening.

References

  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2020). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. ACS infectious diseases, 6(9), 2469-2485. [Link]

  • Shcherbakov, D. S., Osipyan, A. A., & Belyakov, P. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

  • Singh, R., Kumar, R., & Singh, P. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current pharmaceutical biotechnology, 22(9), 1132-1141. [Link]

  • Shao, Y., Anilkumar, G. N., Diianni Carroll, C., Dong, G., Hall, J. W., Hobbs, D. W., ... & Zeng, Q. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & medicinal chemistry letters, 21(5), 1527-1531. [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

  • 1-(Piperidin-4-yl)piperazine. PubChem. [Link]

  • Szałaj, N., Kuder, K. J., Satała, G., Głuch-Lutwin, M., Więcek, M., Drab, J., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(11), 1669-1685. [Link]

  • Maloney, D. J., Sakata, T., Yang, S. W., Wu, X., Shuo, D., Zhou, T., ... & Jadhav, A. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1, 3, 4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Das, L., Pathak, A., Chaliha, A. K., Sarma, R., & Bhattacharjee, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 874586. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development (IJNRD), 8(4), 1-13. [Link]

  • 1-pyridin-4-yl-piperidine-4-carboxylic acid. ChemSynthesis. [Link]

  • Singh, R., Kumar, R., & Singh, P. (2021). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Møller, H. A., Sander, T., Kristensen, J. L., Nielsen, B., Krall, J., Bergmann, M. L., ... & Frølund, B. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid (A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of medicinal chemistry, 53(8), 3417-3421. [Link]

  • Dimmock, J. R., Jonnalagadda, S., Kamal, A., & Dimmock, M. O. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(6), 793-808. [Link]

  • Chen, L., & Chen, J. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Toxins, 13(4), 259. [Link]

  • Ma, C., Wang, T., Yang, Y., Li, Y., Liu, D., Jiang, H., ... & Chen, K. (2014). 3-(Piperidin-4-ylmethoxy) pyridine containing compounds are potent inhibitors of lysine specific demethylase 1. Journal of medicinal chemistry, 57(6), 2465-2476. [Link]

  • Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., & Paschal, J. W. (1992). Synthesis and pharmacology of a series of 3-and 4-(phosphonoalkyl) pyridine-and-piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 35(18), 3349-3358. [Link]

  • Johnson, T. A., Bohn, L. M., & Bannister, T. D. (2005). A novel series of piperidin-4-yl-1, 3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Bioorganic & medicinal chemistry letters, 15(19), 4211-4215. [Link]

  • Singh, R., Kumar, R., & Singh, P. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1, 2-dione hydrochloride (IT-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical pharmacology, 55(2), 151-157. [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., Al-Rawahi, A., Ullah, F., & Khan, A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1354366. [Link]

  • Szałaj, N., Kuder, K. J., Satała, G., Głuch-Lutwin, M., Więcek, M., Drab, J., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Das, L., Pathak, A., Chaliha, A. K., Sarma, R., & Bhattacharjee, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • Jones, T. D., Chhonker, Y. S., Johnson, M. A., Lamer, R., Shrestha, S. K., Simpson, J. S., ... & Murry, K. H. (2019). N-substituted-4-(pyridin-4-ylalkyl) piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS infectious diseases, 5(12), 2026-2041. [Link]

  • Berglund, S., Egner, B. J., Gradén, H., Gradén, J., Morgan, D. G. A., Inghardt, T., & Giordanetto, F. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: reducing hERG-associated liabilities. Bioorganic & medicinal chemistry letters, 19(15), 4274-4279. [Link]

  • Singh, R., Kumar, R., & Singh, P. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Rapposelli, S., Digiacomo, M., Martinelli, A., Digesù, C., Nesi, M., & Lapucci, A. (2013). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. European journal of medicinal chemistry, 63, 837-846. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Scott, K. A., & Sexton, P. M. (2016). Pyridine alkaloids with activity in the central nervous system. Bioorganic & medicinal chemistry letters, 26(11), 2595-2603. [Link]

  • Leśniak, A., Szymańska, E., Jastrzębska-Więsek, M., Wifling, D., Satała, G., Głuch-Lutwin, M., ... & Kieć-Kononowicz, K. (2014). Design, synthesis, and: In vitro and in vivo characterization of 1-{4-[4-(substituted) piperazin-1-yl] butyl} guanidines and their piperidine analogues as histamine H 3 receptor antagonists. Archiv der Pharmazie, 347(11), 811-825. [Link]

  • Sorkhi, M., Khoshneviszadeh, M., Fereidounpour, M., Edraki, N., Hadizadeh, F., & Firuzi, O. (2021). Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3 (4H)-yl) methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. Dar-u Journal of Pharmaceutical Sciences, 29(1), 1-10. [Link]

  • de Oliveira, R. S., da Silva, A. C., de Oliveira, A. P., de Lima, M. D. C. A., Galdino, P. M., & de Paula, J. R. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl) Methyl) Piperazin-1-yl) Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(6), 520-532. [Link]

Sources

(1-Pyridin-4-yl)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of the (1-Pyridin-4-yl)piperidine Scaffold

Abstract

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active agents. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for versatile interactions with a wide array of biological targets. This technical guide eschews a singular, definitive mechanism of action for the unsubstituted core, which primarily serves as a versatile building block. Instead, this document provides an in-depth exploration of the diverse mechanisms of action exhibited by its derivatives, categorized by the major therapeutic target classes they engage. We will dissect the causal relationships behind the molecular interactions, provide validated experimental protocols for investigating these activities, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous feature in pharmaceuticals and natural alkaloids.[1][2] Its chair conformation allows for precise spatial orientation of substituents, while the basic nitrogen atom (pKa of protonated piperidine is ~11.2) is often crucial for forming key salt-bridge interactions with acidic residues in protein targets.[2] When coupled with a pyridine ring, an aromatic heterocycle, the resulting this compound structure gains additional properties, including the potential for π-π stacking, hydrogen bonding via the pyridine nitrogen, and altered electronic distribution, making it a highly adaptable starting point for drug design.[3]

This guide will explore the primary mechanisms of action unlocked by chemical modifications to this core, focusing on its roles in epigenetic modulation, kinase inhibition, and metabolic enzyme interactions.

Mechanism I: Inhibition of Epigenetic Regulators - Lysine-Specific Demethylase 1 (LSD1)

A prominent class of therapeutic agents derived from the this compound scaffold targets Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in carcinogenesis by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).

Molecular Mechanism of Action

Derivatives, particularly those featuring a linker such as a methoxy group between the piperidine and a substituted phenyl ring, have been identified as potent and competitive LSD1 inhibitors.[4] The mechanism hinges on key structural interactions within the enzyme's active site:

  • Piperidine Interaction: At physiological pH, the piperidine nitrogen is protonated, forming a critical hydrogen bond with the carboxylate side chain of an aspartate residue (Asp555) in the LSD1 active site.[4] This anchors the inhibitor.

  • Pyridine Core Interaction: The pyridine ring engages in favorable electrostatic and hydrophobic interactions with the flavin ring of the FAD cofactor and the side chain of Tyr761.[4] This interaction is crucial for potency, as replacing the pyridine with a benzene ring leads to a significant loss of activity.[4]

The inhibition of LSD1 leads to the re-expression of tumor suppressor genes that were silenced by aberrant epigenetic modifications, ultimately inducing differentiation and apoptosis in cancer cells.

Signaling Pathway: LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me Methylated H3K4/9 (Gene Silencing) LSD1->H3K4me Demethylates Demethylated_H3K4 Demethylated H3K4/9 (Gene Expression) LSD1->Demethylated_H3K4 Suppressor Tumor Suppressor Genes (e.g., p21, p27) H3K4me->Suppressor Represses Apoptosis Apoptosis & Cell Cycle Arrest Suppressor->Apoptosis Induces Demethylated_H3K4->Suppressor Allows Expression Inhibitor This compound Derivative Inhibitor->LSD1 Inhibits Kinase_Inhibition_Pathway Inhibitor 2-amino-4-(1-piperidine) pyridine Derivative ALK_ROS1 Constitutively Active ALK / ROS1 Kinase Inhibitor->ALK_ROS1 Binds to ATP Pocket Phosphorylation Phosphorylation ALK_ROS1->Phosphorylation Catalyzes ATP ATP ATP->ALK_ROS1 Binds Downstream Downstream Effectors (e.g., STAT3, AKT, ERK) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes Phosphorylation->Downstream Activates

Caption: ATP-competitive inhibition of ALK/ROS1 signaling by a this compound derivative.

Experimental Protocol: ALK Kinase Activity Assay (LanthaScreen™)

Objective: To determine the IC₅₀ of a test compound against ALK kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant ALK kinase

  • Fluorescein-labeled poly-GT peptide substrate

  • ATP

  • LanthaScreen™ Tb-PY20 antibody (Terbium-labeled anti-phosphotyrosine antibody)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white microplate

Procedure:

  • Compound Plating: Add 50 nL of serially diluted test compounds in DMSO to the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2X solution of ALK kinase and fluorescein-poly-GT substrate in kinase buffer. Add 5 µL to each well.

  • Initiate Reaction: Prepare a 2X solution of ATP in kinase buffer. Add 5 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a solution of Tb-PY20 antibody in TR-FRET dilution buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data and plot the percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀.

Mechanism III: Interaction with Cytochrome P450 Enzymes

The this compound scaffold is frequently implicated in interactions with Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. [5][6]These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).

Molecular Mechanism of Action

The nitrogen atoms in both the piperidine and pyridine rings can act as ligands for the heme iron atom at the core of the CYP enzyme's active site. This coordination can lead to reversible competitive inhibition. Furthermore, some derivatives can act as mechanism-based inactivators (MBI). In this process, the CYP enzyme metabolizes the inhibitor, generating a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation. [7][8]For example, P450-mediated hydroxylation and dehydrogenation can form reactive intermediates that adduct to the apoprotein. [7]

Quantitative Data: CYP450 Inhibition

The inhibitory potential of compounds is typically quantified by their IC₅₀ values against specific CYP isoforms.

Compound ClassTarget CYP IsoformTypical IC₅₀ Range (µM)Inhibition TypeReference
Imidazole-piperidinesCYP2D60.1 - 10Competitive / MBI[5][7]
4-AminopiperidinesCYP3A4 / CYP2D61 - 50Competitive[6]
Piper nigrum AlkamidesCYP2D60.2 - 0.8Mechanism-Based[8]
Experimental Workflow: CYP450 Inhibition Screening

CYP450_Workflow Start Start: Test Compound Incubate Incubate with Human Liver Microsomes, NADPH, & CYP Probe Start->Incubate Measure Measure Probe Metabolite Formation (Fluorescence/LC-MS) Incubate->Measure IC50 Calculate IC₅₀ Measure->IC50 MBI_Screen Time-Dependent Inhibition Screen (Pre-incubation) IC50->MBI_Screen If IC₅₀ < 10 µM End End: Assess DDI Risk IC50->End If IC₅₀ > 10 µM (Low Risk) Kinetics Determine kinact and KI MBI_Screen->Kinetics If Positive Kinetics->End

Caption: Standard experimental workflow for assessing CYP450 inhibition potential.

Other Potential Mechanisms of Action

The versatility of the this compound scaffold has led to its exploration in a variety of other therapeutic contexts:

  • Farnesyl Protein Transferase (FPT) Inhibition: Analogs have been developed as inhibitors of FPT, an enzyme involved in post-translational modification of proteins like Ras, which is critical in cancer signaling. [9]* Oxidosqualene Cyclase (OSC) Inhibition: Certain 4-piperidinopyridine derivatives are potent inhibitors of OSC, an enzyme in the cholesterol biosynthesis pathway, positioning them as potential agents for hypercholesterolemia. [10]* Urease Inhibition: Pyridylpiperazine derivatives have shown potent inhibitory activity against urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. [11]

Conclusion

The this compound structure is not defined by a single mechanism of action but rather serves as a master key capable of being cut to fit a remarkable diversity of biological locks. Its true value lies in its role as a privileged scaffold in medicinal chemistry. By understanding how specific substitutions dictate interactions with distinct target classes—from the salt bridges formed by the piperidine nitrogen in LSD1 to the heme coordination by the pyridine ring in CYP450 enzymes—drug development professionals can rationally design novel therapeutics. The core directive for future research is to continue leveraging this structural versatility to develop next-generation inhibitors with enhanced potency, selectivity, and optimized metabolic profiles.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Rock, D. A., et al. (2010). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. PubMed. [Link]

  • Chikhale, R., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • Bishop, W. R., et al. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo-[9][12]cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. PubMed. [Link]

  • Brown, G. R., et al. (2001). Novel 4-piperidinopyridine inhibitors of oxidosqualene cyclase-lanosterol synthase derived by consideration of inhibitor pK(a). PubMed. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • Dou, D., et al. (2022). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. PubMed Central. [Link]

  • Ali, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Uchaipichat, N., et al. (2006). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. PubMed. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]

  • Choo, H. Y., et al. (2005). Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum. PubMed. [Link]

  • Berlin, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. PubMed. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • SlidePlayer. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. SlidePlayer. [Link]

Sources

An In-depth Technical Guide to (1-Pyridin-4-yl)piperidine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its History, Synthesis, and Pharmacological Significance

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The piperidine ring, a saturated six-membered heterocycle, is one such privileged structure, gracing the architecture of numerous natural products and blockbuster drugs.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component for optimizing interactions with biological targets. When fused with the aromatic pyridine ring, as in the case of (1-Pyridin-4-yl)piperidine, a unique electronic and structural profile emerges, paving the way for a rich history of scientific exploration and a future ripe with therapeutic potential. This guide provides an in-depth technical exploration of this compound, from its historical synthesis to its contemporary applications in drug discovery and beyond, tailored for researchers, scientists, and drug development professionals.

Section 1: The Genesis of this compound: A Historical Perspective

While a definitive singular publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conceptualization and initial synthesis can be traced back to the fundamental principles of nucleophilic aromatic substitution on the pyridine ring. The reactivity of halopyridines, particularly at the 2- and 4-positions, towards nucleophiles has been a cornerstone of heterocyclic chemistry for over a century.[2] The electron-withdrawing nature of the pyridine nitrogen activates these positions, facilitating the displacement of a halide by a suitable nucleophile.[3]

The most logical and historically consistent route to the first synthesis of this compound involves the direct reaction of 4-chloropyridine with piperidine. This type of reaction, a classic SNAr (Nucleophilic Aromatic Substitution) mechanism, was well-established by the mid-20th century.[4][5] It is highly probable that this compound was first prepared and characterized in the course of systematic explorations of pyridine chemistry, likely without immediate recognition of its broader pharmacological potential. Early investigations into the synthesis of N-aryl piperidines and related compounds laid the groundwork for the eventual focus on this specific scaffold.[6][7]

Section 2: Synthesis and Characterization: A Practical Guide

The synthesis of this compound and its derivatives remains a topic of interest for its applications in medicinal chemistry. The primary and most straightforward method for its preparation is the nucleophilic aromatic substitution of a 4-halopyridine with piperidine.

Core Synthesis: Nucleophilic Aromatic Substitution

The reaction of 4-chloropyridine with piperidine provides a direct and efficient route to this compound. The electron-deficient nature of the C4 position in the pyridine ring, due to the electron-withdrawing effect of the nitrogen atom, makes it susceptible to nucleophilic attack by the secondary amine of piperidine.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine

  • Materials: 4-chloropyridine hydrochloride, piperidine, a suitable base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • To a solution of 4-chloropyridine hydrochloride (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq) and stir for 15-30 minutes at room temperature to liberate the free base of 4-chloropyridine.

    • Add piperidine (1.1-1.5 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

This general protocol can be adapted and optimized based on the specific scale and available resources. A similar approach has been detailed for the synthesis of a carboxylic acid derivative, highlighting the robustness of this synthetic strategy.[8]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Chloropyridine 4-Chloropyridine Reaction Reaction 4-Chloropyridine->Reaction Piperidine Piperidine Piperidine->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Cooling, Extraction Purification Purification Workup->Purification Chromatography/Distillation This compound This compound Purification->this compound Mechanism_of_Action cluster_membrane Cell Membrane IonChannel Voltage-Gated K+ Channel Blockage Channel Blockade IonChannel->Blockage Derivative This compound Derivative Derivative->IonChannel Binds to ProlongedAP Prolonged Action Potential Blockage->ProlongedAP NeurotransmitterRelease Increased Neurotransmitter Release ProlongedAP->NeurotransmitterRelease

Caption: Putative mechanism of action via ion channel modulation.

Section 4: Applications in Drug Discovery and Quantitative Data

The versatility of the this compound scaffold has led to its incorporation into a wide array of medicinal chemistry programs. The piperidine nitrogen and the pyridine ring can be readily functionalized to explore structure-activity relationships (SAR).

Table 2: Examples of Biological Activities of this compound Derivatives and Related Analogs

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/Kᵢ)Reference
N-Aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamidesLeishmania donovani CYP51IC₅₀ = 0.57 to 85 µM[9]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman σ₁ ReceptorKᵢ = 1.45 ± 0.43 nM[10]
Pyridylpiperazinesσ₁ and σ₂ ReceptorsVaried affinities, with 4-pyridyl derivatives showing preference for σ₁ receptors[11]
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and piperidine analoguesHistamine H₃ Receptor AntagonistspA₂ values up to 8.49[12]

Note: The data presented are for structurally related analogs and derivatives, highlighting the potential of the core scaffold.

Section 5: Future Directions and Conclusion

The this compound core continues to be a fertile ground for the discovery of new chemical entities with therapeutic potential. Future research will likely focus on:

  • Elucidation of Novel Mechanisms: Moving beyond the classical ion channel targets to explore the effects of these compounds on other signaling pathways.

  • Structure-Based Drug Design: Utilizing computational tools to design next-generation derivatives with improved potency and selectivity.

  • Application in New Therapeutic Areas: Exploring the potential of this scaffold in areas such as oncology, immunology, and infectious diseases.

References

  • Aloge, M., et al. (2013). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 23(13), 3843-3846. [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1151. [Link]

  • Keogh, M., & Chinnasamy, S. (2013). The use of aminopyridines in neurological disorders. Practical neurology, 13(5), 284–290. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3591. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Karthikeyan, J., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Berlin, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(4), 989–994. [Link]

  • Sharmeen, S., et al. (2012). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS medicinal chemistry letters, 3(10), 843–847. [Link]

  • de la Torre, E., et al. (2020). 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules (Basel, Switzerland), 25(17), 3843. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Kilfoil, P. J., et al. (2013). Regulation of ion channels by pyridine nucleotides. Circulation research, 112(4), 721–741. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Crampton, M. R., & Emokpae, T. A. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 72(16), 6129–6136. [Link]

  • Boyle, C. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PloS one, 14(1), e0210022. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

  • Mobli, M., & King, G. F. (2017). Modulation of Ion Channels by Cysteine-Rich Peptides: From Sequence to Structure. Methods in enzymology, 589, 239–275. [Link]

  • The Organic Chemistry Tutor. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Levitan, I. B. (1988). Modulation of ion channels in neurons and other cells. Annual review of neuroscience, 11, 119–136. [Link]

  • BindingDB. (n.d.). BDBM50325451 1-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl). [Link]

  • Fogel, W. A., et al. (2008). Association constants of pyridine and piperidine alkaloids to amyloid beta peptide determined by electrochemical impedance spectroscopy. Journal of pharmaceutical and biomedical analysis, 46(1), 69–76. [Link]

  • Wijk, H. J. van, & Wibaut, J. P. (1956). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 75(3), 293-300. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-190. [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PloS one, 14(1), e0210022. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

Sources

A Researcher's Guide to Sourcing and Validating (1-Pyridin-4-yl)piperidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Pyridin-4-yl)piperidine, a heterocyclic amine, is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of diseases. The integrity of research and the success of drug development programs hinge on the quality and purity of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It offers critical insights into supplier selection, quality control, and in-house analytical validation to ensure the procurement of high-purity material suitable for rigorous scientific investigation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known by its synonym 4-Piperidinopyridine and identified by the CAS number 2767-90-0, possesses a unique structural motif combining a pyridine ring with a piperidine moiety. This arrangement imparts favorable physicochemical properties, making it a sought-after scaffold in the design of bioactive molecules. Its applications span various therapeutic areas, including but not limited to, the development of kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds. The purity of this chemical building block is paramount, as even trace impurities can lead to misleading biological data, side reactions in complex synthetic sequences, and potential safety concerns in later stages of drug development.

Navigating the Commercial Landscape: Selecting a Reputable Supplier

Key Supplier Evaluation Criteria
  • Product Specifications and Purity: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. Scrutinize the CoA for the stated purity (typically ≥95-97% for research-grade material), the analytical methods used for determination (e.g., NMR, HPLC), and the limits for known and unknown impurities.

  • Consistency and Batch-to-Batch Reproducibility: Inquire about the supplier's manufacturing processes and their ability to ensure consistency between different lots. This is crucial for the reproducibility of experimental results over the course of a research project.

  • Documentation and Transparency: A reliable supplier will readily provide a Safety Data Sheet (SDS), which contains essential information on handling, storage, and potential hazards.[1] Furthermore, their willingness to discuss the synthetic route and potential process-related impurities is a strong indicator of transparency and expertise.

  • Technical Support: The availability of knowledgeable technical support staff who can answer questions regarding product specifications, stability, and handling is an invaluable asset.

Overview of Commercial Suppliers

A survey of the market reveals several established chemical suppliers offering this compound. The following table summarizes the offerings of a selection of these vendors. It is important to note that stock levels and pricing are subject to change, and researchers should always verify the latest information directly with the supplier.

SupplierProduct Name(s)CAS NumberStated PurityAvailable Quantities
Sigma-Aldrich (Merck) 4-Piperidinopyridine2767-90-097%Gram to multi-gram scale[1]
Chem-Impex 4-Piperidinopyridine2767-90-0≥ 97% (GC)Gram to kilogram scale[2]
Key Organics This compound2767-90-0>95%Milligram to 100g scale[3]
Amadis Chemical This compound2767-90-097%Gram to 500g scale[4]
BLD Pharm This compound2767-90-0N/AInquire for details[5]
Aceschem This compound2767-90-0NLT 97%Inquire for details[6]

This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers are encouraged to conduct their own market research.

In-House Quality Control and Analytical Validation

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house analytical validation to confirm its identity, purity, and suitability for the intended application. This section outlines recommended experimental protocols for the characterization of this compound.

Chemical Structure and Properties

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₄N₂[7]

  • Molecular Weight: 162.23 g/mol [7]

  • Appearance: White to off-white solid[2]

  • Melting Point: 78-83 °C[2]

  • Boiling Point: 281.2°C at 760 mmHg[7]

Synthetic Considerations and Potential Impurities

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a 4-halopyridine (typically 4-chloropyridine) with piperidine.

Synthesis Reactant1 4-Chloropyridine Product This compound Reactant1->Product Base, Solvent, Heat Reactant2 Piperidine Reactant2->Product

Caption: General synthetic scheme for this compound.

Based on this synthesis, potential impurities could include:

  • Unreacted starting materials: Residual 4-chloropyridine and piperidine.

  • By-products from side reactions: Such as the formation of di-substituted pyridines if the reaction conditions are not carefully controlled.

  • Solvent and reagent residues: Trace amounts of the solvent and base used in the reaction.

Recommended Analytical Workflows

A robust quality control workflow is essential to confirm the identity and purity of the received material.

QC_Workflow Start Receive Commercial this compound Visual Visual Inspection (Color, Form) Start->Visual NMR ¹H and ¹³C NMR Spectroscopy (Identity and Structural Integrity) Visual->NMR HPLC HPLC-UV Analysis (Purity Assessment) NMR->HPLC Fail Material Rejected (Contact Supplier) NMR->Fail Test failure MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS HPLC->Fail Test failure Pass Material Accepted for Use MS->Pass All tests pass MS->Fail Test failure

Caption: Recommended analytical workflow for quality control.

Experimental Protocols

Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts (CDCl₃, 400 MHz): A representative ¹H NMR spectrum shows characteristic signals for the pyridine and piperidine protons. The pyridine protons typically appear in the aromatic region (δ 6.6-8.3 ppm), while the piperidine protons are found in the aliphatic region (δ 1.6-3.4 ppm).[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Chemical Shifts: The spectrum should show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • Data Analysis: Compare the obtained spectra with reference data or predicted spectra to confirm the structure. Integrate the proton signals to check for the presence of impurities.

Objective: To determine the purity of the sample and quantify any impurities.

Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column.

Procedure:

  • Chromatographic Conditions (starting point for method development):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Data Analysis:

    • Inject the sample and analyze the resulting chromatogram.

    • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion and Best Practices

The procurement of high-quality this compound is a critical first step in any research or development project that utilizes this versatile building block. By implementing a rigorous supplier evaluation process and conducting thorough in-house analytical validation, researchers can mitigate the risks associated with impure starting materials and ensure the generation of reliable and reproducible scientific data. It is a best practice to retain a small sample from each batch of material for future reference and to always consult the Safety Data Sheet before handling the compound. This diligent approach to quality control will ultimately contribute to the integrity and success of your scientific endeavors.

References

Safety and handling of (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of (1-Pyridin-4-yl)piperidine

Foreword

This compound is a key building block in contemporary drug discovery and development, serving as a pivotal intermediate in the synthesis of a wide array of pharmacologically active agents. Its unique structural motif, featuring a piperidine ring linked to a pyridine moiety, imparts desirable physicochemical properties to target molecules. However, realizing its full synthetic potential necessitates a deep and nuanced understanding of its chemical reactivity, potential hazards, and the requisite safety protocols for its handling. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive framework for the safe and effective utilization of this versatile compound. Moving beyond a mere recitation of procedural steps, this document elucidates the rationale behind each recommendation, fostering a culture of safety and scientific rigor.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a solid at room temperature with a defined melting point, which is a key indicator of its purity.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Appearance White to off-white or light yellow crystalline powder
Melting Point 97 - 101 °C
Boiling Point No data available
Solubility Soluble in Chloroform, Methanol

The absence of boiling point data suggests that the compound may decompose at elevated temperatures, a critical consideration for any experimental design involving heat. Its solubility in common organic solvents dictates the choice of reaction media and cleaning procedures.

Hazard Identification and Risk Assessment

This compound presents several health hazards that demand careful management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these risks.

GHS Classification:

  • Acute Oral Toxicity: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram outlines a logical workflow for risk assessment before handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation & Assessment cluster_controls Control Measures cluster_execution Execution start Identify Need for This compound sds_review Review Safety Data Sheet (SDS) - GHS Hazards (H302, H315, H319, H335) - Handling & Storage Requirements start->sds_review Mandatory First Step protocol_dev Develop Experimental Protocol - Specify quantities - Identify reaction conditions sds_review->protocol_dev risk_assess Conduct Risk Assessment - Evaluate potential exposure routes - Determine severity of hazards protocol_dev->risk_assess eng_controls Implement Engineering Controls - Fume Hood - Ventilated Balance Enclosure risk_assess->eng_controls Mitigate Risks ppe_select Select Personal Protective Equipment (PPE) - Nitrile gloves - Safety glasses/goggles - Lab coat eng_controls->ppe_select emergency_prep Prepare Emergency Response - Locate eyewash station & safety shower - Ensure spill kit is available ppe_select->emergency_prep proceed Proceed with Experiment emergency_prep->proceed Safe to Proceed

Caption: Risk assessment workflow for this compound.

Exposure Control and Personal Protection

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to mitigate the risk of inhalation. Weighing operations should be performed in a ventilated balance enclosure or a fume hood to prevent dissemination of the powder.

  • Eye Wash Stations and Safety Showers: Immediate access to a functional and regularly tested eyewash station and safety shower is mandatory in all laboratories where this compound is handled.

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the specific hazards identified.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes, which can cause serious irritation. Standard safety glasses do not provide a sufficient seal.

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber, with a minimum thickness of 0.11mm. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened to protect against accidental skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during large-scale operations, a NIOSH-approved particulate respirator (such as an N95) or a higher level of respiratory protection may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.

  • Aliquotting: Avoid generating dust when handling the solid. Use spatulas and weighing paper carefully within the confines of a ventilated enclosure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Incompatibilities: Keep away from oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Container: The original supplier container is ideal. Ensure the label is intact and legible.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures (Spill Response):

The following diagram illustrates a systematic approach to managing a spill of this compound.

SpillResponse cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Reporting spill Spill of this compound Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate Proceed with Caution absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) ventilate->absorb collect Carefully Sweep or Scoop Up Material Avoid creating dust absorb->collect containerize Place in a Sealed, Labeled Container for Hazardous Waste collect->containerize decon_area Decontaminate Spill Area with appropriate solvent containerize->decon_area decon_self Remove Contaminated PPE Wash Hands Thoroughly decon_area->decon_self report Report Incident to Lab Supervisor/Safety Officer decon_self->report

Caption: Step-by-step spill response protocol.

Disposal Considerations

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.

  • Chemical Waste: Unused material and contaminated absorbents should be collected in a designated, properly labeled hazardous waste container.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Conclusion

This compound is an invaluable tool in the arsenal of the medicinal chemist and drug development scientist. Its effective use is intrinsically linked to a comprehensive understanding of its hazard profile and a disciplined adherence to safety protocols. By integrating the principles and procedures outlined in this guide—from thorough risk assessment and the diligent use of controls to preparedness for emergencies—researchers can confidently and safely harness the synthetic potential of this important molecule, driving innovation while upholding the highest standards of laboratory safety.

References

Methodological & Application

Application Notes & Protocols: The Role of the (1-Pyridin-4-yl)piperidine Moiety in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties in Catalysis

(1-Pyridin-4-yl)piperidine, a simple heterocyclic compound, represents a fascinating intersection of two key structural motifs prevalent in the world of cross-coupling catalysis: the electron-rich pyridine ring and the saturated piperidine heterocycle. While not typically employed as a standalone catalyst, its constituent parts play critical and distinct roles in the design of sophisticated ligands and the optimization of reaction conditions for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and functional materials.[1][2][3]

This guide delves into the catalytic relevance of the this compound scaffold. We will explore the mechanistic contributions of the 4-substituted pyridine as a ligand component and the function of the piperidine unit, often as a crucial base or structural backbone. By understanding these roles, researchers can better appreciate the design principles behind effective catalytic systems and leverage this knowledge for the development of novel synthetic methodologies.

The Dichotomy of Function: Pyridine Ligand and Piperidine Base

The efficacy of a cross-coupling reaction hinges on the delicate interplay between the metal catalyst (commonly palladium), its coordinating ligands, the reactants, and the base. The this compound structure embodies two components that can significantly influence this catalytic ballet.

The 4-Substituted Pyridine Moiety: A Tunable Ligand

The nitrogen atom of the pyridine ring, with its available lone pair of electrons, is an excellent Lewis base, enabling it to coordinate to transition metal centers like palladium.[4] This coordination is fundamental to forming the active catalyst and stabilizing it throughout the catalytic cycle. Pyridine-based ligands are common in coordination chemistry and can generate stable, well-defined complexes.[4]

The electronic properties of the pyridine ring can be modulated by substituents. In this compound, the piperidine group at the 4-position acts as an electron-donating group, increasing the electron density on the pyridine nitrogen. This enhanced basicity can strengthen the bond to the palladium center, potentially influencing the catalyst's stability and reactivity. Studies on various 4-substituted pyridine ligands have shown that both electron-donating and electron-withdrawing groups can significantly alter the physicochemical properties of the resulting palladium complexes and, consequently, their catalytic efficiency in reactions like the Suzuki-Miyaura and Heck couplings.[4][5]

The Piperidine Moiety: More Than Just a Bystander

While the pyridine ring engages directly with the metal, the piperidine moiety often plays an indirect, yet vital, role. In many cross-coupling reactions, an amine base is required to facilitate key steps in the catalytic cycle, such as the deprotonation of a terminal alkyne in the Sonogashira reaction or the regeneration of the active Pd(0) catalyst in the Heck reaction.[2][6] Piperidine, being a secondary amine with moderate basicity, is frequently used for this purpose.[2]

Furthermore, the piperidine scaffold is a ubiquitous structural element in pharmaceuticals.[1] Its inclusion in ligand design can impart favorable solubility and stability properties to the catalyst system. The piperidine ring is a common feature in more complex chiral ligands designed for asymmetric catalysis, where its rigid, three-dimensional structure can help create a chiral environment around the metal center.[7]

Visualizing the Catalytic Cycles

To understand the context in which the this compound moiety functions, it is essential to visualize the fundamental catalytic cycles of the major cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Ar'-B(OR)₂ (Base) RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim Isomerization RedElim->Pd(0)L2 Product Ar-Ar' ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂) Base Base Product Biaryl Product (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Heck_Coupling cluster_cycle Heck Coupling Catalytic Cycle cluster_reactants Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->OxAdd Ar-X Coordination Olefin Coordination OxAdd->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd(0)L2 Product + HX (Base regenerates Pd(0)) ArX Aryl Halide (Ar-X) Alkene Alkene Base Base Product Substituted Alkene

Heck Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Cu-C≡C-R' RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Ar-C≡C-R' CuX CuX CuAlkyne π-Alkyne Complex CuX->CuAlkyne R'-C≡C-H CuAcetylide Copper Acetylide Cu-C≡C-R' CuAlkyne->CuAcetylide Base (-BH⁺X⁻) CuAcetylide->CuX to Pd Cycle

Sonogashira Coupling Catalytic Cycles

Representative Protocols: Leveraging the Structural Motifs

The following protocols are illustrative examples demonstrating how a compound like this compound, or a more complex ligand derived from it, could be utilized in standard cross-coupling reactions. These are generalized procedures and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol illustrates the use of a 4-substituted pyridine derivative as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction. The electron-donating piperidine group at the 4-position of the pyridine ring can enhance the stability and activity of the palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as a representative ligand)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add 5 mL of the toluene/water mixture to the flask.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]
Ligand This compoundThe pyridine nitrogen coordinates to palladium, while the electron-donating piperidine enhances ligand basicity.[4][5]
Base K₂CO₃Essential for the transmetalation step, activating the boronic acid.[8]
Solvent Toluene/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Protocol 2: Heck Coupling of an Aryl Iodide with Styrene

In this representative Heck reaction, a piperidine derivative can serve as the base required to regenerate the active Pd(0) catalyst after β-hydride elimination.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl iodide (e.g., iodobenzene)

  • Styrene

  • This compound (as a base)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%) in 5 mL of DMF.

  • Add the aryl iodide (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and this compound (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the trans-stilbene product.

ParameterConditionRationale
Catalyst System Pd(OAc)₂ / PPh₃A classic catalyst system for the Heck reaction.[3][9]
Base This compoundNeutralizes the H-X generated during the reaction, regenerating the Pd(0) catalyst.[6]
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and catalyst components.
Temperature 120 °CHigher temperatures are often required to facilitate the Heck coupling.
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol highlights the dual potential of this compound, where the pyridine moiety could act as a ligand and the piperidine as the required base for the deprotonation of the terminal alkyne.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • This compound (as ligand and base)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add PdCl₂ (0.03 mmol, 3 mol%).

  • Add 4 mL of THF, followed by the aryl bromide (1.0 mmol, 1.0 equiv.), terminal alkyne (1.1 mmol, 1.1 equiv.), and this compound (2.5 mmol, 2.5 equiv.).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to ambient temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂A stable and common palladium(II) source.
Ligand/Base This compoundThe pyridine nitrogen can coordinate to Pd, while the piperidine nitrogen deprotonates the alkyne, a key step in the copper-free mechanism.[6]
Solvent THFA suitable solvent for copper-free Sonogashira reactions.
Temperature 80 °CA moderate temperature to promote the coupling reaction.

Conclusion and Future Outlook

This compound serves as an excellent model for understanding the synergistic roles of fundamental heterocyclic structures in modern catalysis. The pyridine ring offers a tunable electronic handle for ligand-metal interactions, while the piperidine moiety provides basicity and a robust scaffold. For researchers and drug development professionals, the principles illustrated by this compound are crucial for both rational ligand design and the optimization of reaction conditions. As the demand for more efficient, selective, and sustainable synthetic methods grows, the intelligent combination of such simple, yet powerful, structural motifs will continue to be a cornerstone of innovation in cross-coupling catalysis.

References

  • Cresswell, A. J., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic Letters, 17(3), 524-527. Available from: [Link]

  • Chmil, O., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13465. Available from: [Link]

  • Topczewski, J. J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9576-9588. Available from: [Link]

  • Stephen F. Austin State University. (2013). Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA Faculty Showcase. Available from: [Link]

  • Sipos, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7245-7254. Available from: [Link]

  • Chmil, O., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13465. Available from: [Link]

  • ChemBK. (n.d.). 1-(pyridin-4-yl)piperazine. Retrieved from [Link]

  • BIOENGINEER.ORG. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Topczewski, J. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9575-9585. Available from: [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14437-14443. Available from: [Link]

  • ResearchGate. (n.d.). Pyridine–hydrazone ligands in enantioselective palladium-catalyzed Suzuki-Miyaura cross–couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Ali, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • ResearchGate. (n.d.). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Retrieved from [Link]

  • Google Patents. (n.d.). US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available from: [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • Chen, Y., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry, 19(20), 4531-4535. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. Available from: [Link]

  • Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Al-Masoudi, W. A. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Iraqi Journal of Science, 60(1), 1-8. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of (1-Pyridin-4-yl)piperidine Using Optimized HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Pyridin-4-yl)piperidine is a crucial heterocyclic building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs). Its synthesis and purification demand robust, accurate, and reliable analytical methods for quality control, impurity profiling, and stability testing. This document provides two comprehensive, validated analytical protocols for the determination of this compound: a High-Performance Liquid Chromatography (HPLC) method for quantification in non-volatile matrices and a Gas Chromatography (GC) method ideal for assessing volatile impurities and residual solvents. The methodologies are developed based on the analyte's physicochemical properties and are designed to be compliant with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2]

Introduction and Physicochemical Characterization

This compound consists of a piperidine ring N-substituted with a pyridine ring at the 4-position. Understanding its chemical properties is fundamental to developing a "fit-for-purpose" analytical method. The pyridine moiety provides a UV chromophore, making HPLC with UV detection a primary analytical choice. The compound's basicity, conferred by two nitrogen atoms, dictates the need for careful pH control in reversed-phase HPLC to achieve symmetrical peak shapes. Furthermore, its moderate boiling point indicates that GC is a viable alternative, particularly for purity analysis where volatile related substances may be present.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale for Method Development
Molecular FormulaC₁₀H₁₄N₂---
Molar Mass162.23 g/mol Essential for preparing standard solutions of known concentration.[3]
Melting Point78-83°CIndicates the compound is a solid at room temperature.[3]
Boiling Point164°C (at 13 Torr)Sufficiently volatile for analysis by gas chromatography.[3]
pKa (Predicted)10.88 ± 0.10The high basicity requires an acidic mobile phase in RP-HPLC to ensure consistent protonation and prevent peak tailing.[3]
UV AbsorbancePyridine ring acts as a chromophore.Allows for direct quantification using HPLC with a UV detector.
SolubilitySoluble in most organic solvents.Facilitates sample and standard preparation in common chromatographic solvents like methanol or acetonitrile.[3]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile and semi-volatile pharmaceutical compounds. For this compound, a C18 column provides excellent hydrophobic retention.

Causality of Method Choices:

  • Acidic Mobile Phase: Given the high pKa of the analyte (~10.88), operating at a low pH (e.g., 2.5-3.5) is critical. This ensures the nitrogen atoms are consistently protonated, suppressing silanol interactions with the stationary phase and resulting in sharp, symmetrical peaks. Trifluoroacetic acid (TFA) is chosen as a mobile phase modifier for its excellent ion-pairing characteristics and volatility, making it compatible with potential future LC-MS applications.[4]

  • UV Detection: The pyridine ring exhibits strong UV absorbance, allowing for sensitive detection around 254-260 nm. This avoids the need for complex derivatization procedures that are often required for saturated heterocycles like piperidine alone.[5][6][7]

HPLC Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System with quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

  • Analytical Balance (0.01 mg readability).

  • This compound Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Deionized Water (18.2 MΩ·cm).

2.2.2. Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B over 1 min; equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 258 nm
Run Time 15 minutes

2.2.3. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (90:10 Mobile Phase A:B).

  • Sample Preparation: Accurately weigh a sample containing this compound to achieve a theoretical final concentration of ~50 µg/mL after dissolution and dilution in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][8][9][10] The following table presents the expected performance characteristics.

Table 3: Typical HPLC Method Validation Parameters

ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention time.Peak is spectrally pure and resolved from excipients/impurities.
Linearity (r²) ≥ 0.999> 0.999 over the range of 5-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5% at three concentration levels.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%< 0.5% for repeatability; < 1.5% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.5 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow, temp).Method remains reliable with small variations in parameters.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18) D->E F UV Detection (258 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification & Report H->I

Caption: HPLC analytical workflow for this compound.

Gas Chromatography (GC-FID) Method

Principle and Rationale

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying residual synthesis solvents or volatile impurities that may not be detected by HPLC.

Causality of Method Choices:

  • Column Selection: Basic compounds like this compound can exhibit poor peak shape on standard non-polar columns due to interactions with acidic silanol groups. A base-deactivated, polar column (e.g., a Wax or "for Amines" type column) is selected to mitigate these interactions and ensure symmetrical peaks.[11]

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for both high-concentration assay and trace-level impurity analysis.[12]

  • Direct Liquid Injection: A straightforward liquid injection is sufficient for this analysis, avoiding the complexity of headspace sampling unless specifically targeting highly volatile impurities in a difficult matrix.[13]

GC Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC System with Split/Splitless Inlet, Flame Ionization Detector (FID).

  • Data Acquisition and Processing Software.

  • Autosampler and Vials.

  • This compound Reference Standard.

  • Methanol or Isopropanol (GC Grade).

3.2.2. Chromatographic Conditions

Table 4: Optimized GC Method Parameters

ParameterCondition
Column Agilent CP-Wax 51 for Amines (or equivalent), 30 m x 0.32 mm, 0.5 µm
Carrier Gas Helium or Hydrogen, Constant Flow at 1.5 mL/min
Inlet Temperature 250°C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Oven Program Initial 100°C, hold 1 min; Ramp at 15°C/min to 240°C; Hold for 5 min.
Detector FID
Detector Temp. 280°C
Run Time ~16 minutes

3.2.3. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with Methanol.

  • Sample Preparation: Prepare the sample by dissolving in Methanol to a target concentration of approximately 250 µg/mL.

Method Validation Summary

As with the HPLC method, the GC procedure requires validation to demonstrate its suitability.

Table 5: Typical GC Method Validation Parameters

ParameterAcceptance CriteriaExpected Result
Specificity Analyte peak is resolved from solvent and impurities.Baseline resolution (>2.0) from known related substances.
Linearity (r²) ≥ 0.999> 0.999 over the range of 10-500 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%< 1.0% for repeatability; < 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~2 µg/mL
Robustness %RSD ≤ 3.0% after minor changes (flow, temp ramp).Method is rugged and transferable.
GC Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Standard & Sample Weighing B_gc Dissolution in Methanol A_gc->B_gc C_gc GC Liquid Injection B_gc->C_gc D_gc Volatilization & Separation C_gc->D_gc E_gc FID Detection D_gc->E_gc F_gc Peak Integration E_gc->F_gc G_gc External Standard Calculation F_gc->G_gc H_gc Quantification & Report G_gc->H_gc

Caption: GC-FID analytical workflow for this compound.

Conclusion

The HPLC and GC methods presented provide comprehensive solutions for the analytical control of this compound. The HPLC method is ideal for accurate quantification in routine quality control and stability studies, while the GC method serves as an excellent orthogonal technique for purity testing, especially for volatile components. Both protocols are grounded in the physicochemical properties of the analyte and are designed for robust, reliable performance in a regulated drug development environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(4-Pyridyl)piperidine. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of (1-Pyridin-4-yl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1-Pyridin-4-yl)piperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in a multitude of clinically approved drugs and developmental candidates.[1][2] Its unique combination of a basic piperidine ring and an aromatic pyridine moiety confers favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds with biological targets.[3][4] This guide provides an in-depth exploration of the scaffold's application across diverse therapeutic areas, focusing on its role in targeting the central nervous system (CNS) and in oncology. We present detailed protocols for foundational assays relevant to these fields and illustrate key concepts with workflow and pathway diagrams to provide researchers with both theoretical grounding and practical methodologies.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The this compound moiety is a prime example. Its versatility stems from several key features:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for anchoring ligands into the active sites of proteins like kinases and G-protein coupled receptors (GPCRs).[3][5]

  • Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, enhancing solubility. The overall structure provides a balance of lipophilicity and hydrophilicity, which is crucial for oral bioavailability and cell permeability.[4][6]

  • Synthetic Tractability: The scaffold is readily synthesized and modified, allowing for the creation of large chemical libraries for high-throughput screening.[7] This enables extensive exploration of structure-activity relationships (SAR).

  • 3D Conformation: The non-planar piperidine ring allows for the exploration of three-dimensional space within a binding pocket, often leading to higher affinity and selectivity compared to flat aromatic systems.[8][9]

These attributes have cemented the scaffold's importance in drugs targeting a wide range of conditions, from psychiatric disorders to cancer and infectious diseases.[2][10][11]

Section 1: Application in Central Nervous System (CNS) Drug Discovery

The this compound core is a prominent feature in many CNS-active agents, particularly those modulating dopaminergic and serotonergic systems. Its ability to interact with key receptors like the dopamine D2 receptor makes it a valuable scaffold for developing antipsychotics and treatments for mood disorders.

Case Study: Piquindone - An Atypical Antipsychotic

Piquindone (Ro 22-1319) is an atypical antipsychotic agent developed in the 1980s that incorporates the this compound structure. It acts as a selective antagonist of the dopamine D2 receptor.[12] Clinical trials demonstrated that piquindone had moderate efficacy in treating the positive symptoms of schizophrenia and showed promise for addressing negative symptoms with a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[13][14] It was also found to be effective in treating Tourette's syndrome.[15] Although never marketed, the study of piquindone validated the therapeutic potential of selective D2 antagonists with this scaffold and highlighted the importance of "atypical" receptor binding profiles.

The mechanism of atypical antipsychotics is often multimodal, extending beyond simple dopamine receptor blockade to include interactions with serotonin (5-HT) receptors.[16] This dual action is thought to contribute to their efficacy against a broader range of symptoms and their improved side-effect profile.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) VMAT VMAT2 DA->VMAT DA_vesicle DA Vesicle VMAT->DA_vesicle D2_auto D2 Autoreceptor DA_vesicle->D2_auto Feedback D2_post D2 Receptor DA_vesicle->D2_post Release D2_auto->DA_vesicle Inhibition AC Adenylyl Cyclase D2_post->AC cAMP ↓ cAMP AC->cAMP Signal Signal Transduction (Reduced Excitability) cAMP->Signal Piquindone Piquindone Piquindone->D2_auto Antagonist Piquindone->D2_post Antagonist

Figure 1. Simplified Dopamine D2 Receptor Antagonism.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., a new this compound analog) for the dopamine D2 receptor by measuring its ability to displace a known radioligand.

Rationale: Understanding a compound's affinity for its target is the first step in characterizing its potency. A high affinity (low Ki value) is often a prerequisite for a successful drug candidate. This assay provides a quantitative measure of the direct interaction between the compound and the receptor.

Materials:

  • Cell membranes expressing human D2 receptors (e.g., from HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

  • Non-specific binding control: Haloperidol or unlabeled Spiperone (10 µM).

  • Test compounds (dissolved in DMSO, serial dilutions).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/B or GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of the test compound and the unlabeled ligand for the standard curve.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of receptor membranes.

    • Non-Specific Binding (NSB): Add 50 µL of the high-concentration unlabeled control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of receptor membranes. This step is critical to measure the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other measurements.

    • Test Compound Binding: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Rapid filtration is key to prevent the dissociation of the ligand-receptor complex.

  • Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound ExampleTargetKi (nM)
PiquindoneDopamine D2~1.5 - 3.0
HaloperidolDopamine D2~1.0 - 2.0
Test Compound XDopamine D2(Determined)
Table 1. Example Binding Affinity Data for D2 Receptor Antagonists.

Section 2: Application in Oncology Drug Discovery

The pyridine ring is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors.[5][17] The nitrogen atom of the pyridine forms a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase ATP-binding site. The attached piperidine ring can then project into other regions of the active site, allowing for modifications that enhance potency and selectivity.

Derivatives of 2-amino-4-(1-piperidine) pyridine have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer.[8]

G hinge Kinase Hinge Region Backbone NH inhibitor Pyridine Ring Piperidine Ring inhibitor:p->hinge H-Bond pocket ATP Binding Pocket (Solvent Exposed Region) inhibitor:pip->pocket Van der Waals Interactions

Figure 2. Interaction of a Pyridylpiperidine Scaffold with a Kinase Active Site.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol measures the ability of a test compound to inhibit the activity of a specific kinase (e.g., ALK or ROS1) by quantifying the amount of ATP remaining after the kinase reaction.

Rationale: While a binding assay confirms target engagement, a functional assay is required to determine if that binding translates into inhibition of the enzyme's catalytic activity. Luminescent ATP-detection assays are robust, sensitive, and amenable to high-throughput screening.

Materials:

  • Recombinant human kinase (e.g., ALK).

  • Kinase substrate (a specific peptide or protein).

  • ATP (at a concentration near the Km for the kinase).

  • Test compounds (dissolved in DMSO, serial dilutions).

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup (in a white, opaque plate):

    • To each well, add the kinase, the specific substrate, and the assay buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control).

  • Stop Reaction & Detect ATP:

    • Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Measurement: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and therefore to the kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

Section 3: Synthetic Strategies and Library Development

The versatility of the this compound scaffold is greatly enhanced by the accessibility of its synthesis. A common and robust method for creating analogs involves the nucleophilic aromatic substitution (SNAr) reaction between a piperidine derivative and a 4-halopyridine.

cluster_reactants Starting Materials cluster_product Product Library Piperidine Substituted Piperidine (R-group diversity) Reaction SNA_r Reaction (Base, Solvent, Heat) Piperidine->Reaction Halopyridine 4-Halopyridine (X = Cl, F) Halopyridine->Reaction Product This compound Analog Library Reaction->Product Screening High-Throughput Screening Product->Screening SAR SAR & Lead ID Screening->SAR

Figure 3. General Workflow for Synthesis and Screening of a this compound Library.

This synthetic route allows for immense diversity. By starting with a variety of substituted piperidines (varying the "R" group), a large library of final compounds can be generated and screened against biological targets to build a comprehensive Structure-Activity Relationship (SAR) profile.[18][19]

Conclusion

The this compound scaffold remains a cornerstone of modern drug discovery due to its favorable physicochemical properties and its proven ability to interact with a diverse range of high-value biological targets. Its prevalence in both CNS and oncology pipelines underscores its role as a privileged and versatile structure. The protocols and workflows outlined in this guide provide a foundational framework for researchers aiming to leverage this important scaffold in their own discovery programs. Continued exploration of its chemical space, aided by robust synthetic strategies and efficient screening cascades, will undoubtedly lead to the development of novel and effective therapeutics.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. [Link]

  • Cohen, J. D., et al. (1987). The Efficacy of piquindone, a new atypical neuroleptic, in the treatment of the positive and negative symptoms of schizophrenia. Journal of Clinical Psychopharmacology, 7(5), 324-329. [Link]

  • Eldehna, W. M., et al. (2019). Phenylurea-linked pyridine derivatives as apoptosis inducers. Bioorganic Chemistry, 86, 464-474. [Link]

  • GABA, M., & Mohan, C. (2016). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 6(92), 89384–89415. [Link]

  • Piquindone - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Renata, H., et al. (2024). A modular approach to simplify piperidine synthesis. Science. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research, 27(4s). [Link]

  • Uhr, S. B., et al. (1986). Improvement of symptoms in Tourette syndrome by piquindone, a novel dopamine-2 receptor antagonist. International Clinical Psychopharmacology, 1(3), 216-220. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Zhang, M., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ChemMedChem, 8(7), 1117-1126. [Link]

  • Zhuravel, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (1-Pyridin-4-yl)piperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2][3][4] When coupled with a pyridine ring, as in (1-Pyridin-4-yl)piperidine, the resulting molecule becomes a highly versatile building block for constructing complex pharmaceutical intermediates. This guide provides an in-depth exploration of this compound's applications, detailing its reactivity and presenting validated, step-by-step protocols for the synthesis of key intermediates. We will delve into the chemical rationale behind procedural choices, offering insights grounded in established reaction mechanisms to empower researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a pyridine ring at the 4-position. This unique arrangement confers a valuable set of properties for drug design. The piperidine ring provides a flexible, three-dimensional structure that can effectively orient substituents into the binding pockets of biological targets like protein kinases. Concurrently, the pyridine ring offers a site for hydrogen bonding and can participate in various coupling reactions, while the piperidine nitrogen acts as a key nucleophile and base.[5][6][7]

This scaffold is integral to the structure of numerous kinase inhibitors and other targeted therapies.[8][9][10][11] Its utility stems from its ability to serve as a robust anchor for building out molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR). This document will focus on practical, reproducible synthetic methods that leverage the inherent reactivity of this scaffold.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂Internal Calculation
Molar Mass 162.23 g/mol Internal Calculation
Appearance Colorless to yellow liquid/solidGeneral Knowledge
pKa (protonated) ~8.5-9.0 (piperidine N)General Chemical Principles
Key Reactive Sites Nucleophilic Piperidine Nitrogen, Pyridine Ring (positions 2, 3, 5, 6)[7][12]

The primary mode of reactivity involves the secondary amine of the piperidine ring, which readily engages in nucleophilic substitution and condensation reactions. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the 2- or 4-position of a pyridine precursor.[7]

Caption: Key reactive centers of the this compound scaffold.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The this compound framework is prominent in the development of kinase inhibitors, particularly those targeting pathways like PI3K/Akt.[9][13] The piperidine ring often serves to position functional groups that interact with the kinase hinge region or other key residues.

Application Focus: Synthesis of a 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Intermediate

One of the most valuable derivatives is 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[14][15] The carboxylic acid handle allows for subsequent amide bond formation, a critical step in linking the piperidine scaffold to other pharmacophoric fragments.

Causality Behind the Method: The following protocol describes a robust synthesis via a nucleophilic aromatic substitution (SNAr) reaction.[16] The reaction utilizes 4-chloropyridine hydrochloride and a piperidine-4-carboxylate ester. The choice of a strong base (triethylamine) is critical; it serves to neutralize the hydrochloride salt and the HCl generated during the substitution, driving the reaction to completion. The use of a sealed tube and high temperature (150°C) is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.[16]

Synthesis_Workflow Start Reagents: - 4-Chloropyridine HCl - Ethyl Isonipecotate - Triethylamine - Ethanol/Water Reaction Reaction Setup: - Dissolve reagents in EtOH/H₂O - Seal reaction tube - Heat at 150°C for 96h Start->Reaction Charge Reactor Workup Work-Up: - Cool to RT - Add EtOH, filter insolubles - Concentrate filtrate Reaction->Workup Reaction Complete Purification Purification: - Suspend in Chloroform - Collect precipitate by filtration - Recrystallize from H₂O/DMF Workup->Purification Crude Product Product Final Product: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Purification->Product Pure Intermediate

Caption: Workflow for the synthesis of a key carboxylic acid intermediate.

Experimental Protocol 1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

This protocol is adapted from a reported synthesis.[16]

A. Materials & Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
4-Chloropyridine hydrochloride7379-35-3150.019.55 g63.66
Ethyl isonipecotate1126-09-6157.2110.00 g63.61
Triethylamine121-44-8101.1926.0 mL186.9
Ethanol (EtOH)64-17-546.0710 mL +-
Water (H₂O)7732-18-518.0230 mL-
Chloroform67-66-3119.38As needed-
N,N-Dimethylformamide (DMF)68-12-273.09As needed-

B. Equipment

  • Heavy-walled pressure tube (sealed tube) with a stir bar

  • Heating mantle with a temperature controller and stirring plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

C. Step-by-Step Procedure

  • Reaction Setup: In a heavy-walled pressure tube, combine 4-chloropyridine hydrochloride (9.55 g), ethyl isonipecotate (10.00 g), ethanol (10 mL), and water (30 mL).[16]

  • Base Addition: To the stirred suspension, carefully add triethylamine (26.0 mL).

  • Reaction: Seal the tube tightly and place it in a heating mantle. Heat the reaction mixture to 150°C with continuous stirring for 96 hours.

    • Scientist's Note: The reaction progress can be monitored by TLC or LC-MS if intermediate sampling is possible. The prolonged heating is essential for driving the reaction, which involves both SNAr and subsequent ester hydrolysis.

  • Work-Up: After 96 hours, allow the reaction to cool completely to room temperature. Carefully unseal the tube.

  • Initial Filtration: Add ethanol to the reaction mixture and filter to remove any insoluble materials.[16]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

  • Precipitation & Purification: Suspend the resulting residue in chloroform. Collect the precipitated solid by filtration.

  • Recrystallization: Recrystallize the crude solid from a water-N,N-dimethylformamide mixture to yield the pure title compound (10.34 g reported).[16]

  • Characterization: The product can be characterized by mass spectrometry. Expected APCI-MS M/Z: 207 [M+H]⁺.[16]

Application in Nucleophilic Aromatic Substitution (SNAr)

This compound can also act as the nucleophile itself, displacing leaving groups on other activated (hetero)aromatic systems. This is a common strategy for linking the piperidine scaffold to a core fragment of a drug molecule.

Causality Behind the Method: The mechanism involves the addition of the nucleophilic piperidine nitrogen to an electron-deficient aromatic ring, forming a Meisenheimer complex.[12] Subsequent elimination of the leaving group restores aromaticity. The reaction's success depends on the electrophilicity of the aromatic ring (enhanced by electron-withdrawing groups) and the lability of the leaving group (F > Cl > Br > I is a common trend).[12]

Experimental Protocol 2: General Procedure for SNAr with a Fluorinated Aromatic

This protocol provides a general framework for reacting this compound with an activated fluoroaromatic compound.

A. Materials & Reagents

  • This compound (1.0 eq)

  • Activated fluoroaromatic compound (e.g., 2,4-difluoronitrobenzene) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

B. Equipment

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

C. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the activated fluoroaromatic compound, this compound, the base, and the solvent.

  • Reaction: Heat the mixture to a temperature between 80-120°C. The optimal temperature and time will depend on the substrate's reactivity.

    • Scientist's Note: Monitor the reaction by TLC or LC-MS. The disappearance of the starting materials indicates completion.

  • Work-Up: Cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the desired substituted product.

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Compounds of this class can cause skin and serious eye irritation, and may cause respiratory irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors or dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its defined stereoelectronic properties and predictable reactivity make it an ideal starting point for creating libraries of compounds for drug discovery, especially in the realm of kinase inhibitors. The protocols detailed herein provide reliable and scalable methods for accessing key derivatives, while the mechanistic insights offer a framework for adapting these procedures to new and diverse synthetic targets.

References

  • Smolecule. (2023). Buy 4-Pyridin-4-ylpiperidine-4-carbonitrile | 756452-70-7.
  • ChemicalBook. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • PubMed. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring.
  • Dakenchem. Key Chemical Intermediate: Exploring 1-(4-Pyridyl)piperazine for Your Synthesis Needs.
  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Institutes of Health. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.
  • BenchChem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (2025). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring | Request PDF.
  • PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed Central. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators.
  • Wikipedia. Piperidine.
  • Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • BenchChem. Application of 4-Acetylpiperidine-1-carbonyl chloride in the Synthesis of Kinase Inhibitors.
  • ChemBK. 1-(pyridin-4-yl)piperazine.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid.
  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • ChemicalBook. (2025). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1.
  • PubMed. Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors.
  • SciSpace. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • SciSpace. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • Guidechem. 1-PYRIDIN-4-YL-PIPERIDINE-4-CARBOXYLIC ACID 93913-86-1 Purity 97.00% 50g.
  • PubMed Central. (2022). Enzymatic pyridine aromatization during thiopeptide biosynthesis.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.

Sources

Application Notes & Protocols: The Strategic Incorporation of (1-Pyridin-4-yl)piperidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous agents approved by the FDA.[1][][3] Within the medicinal chemist's toolkit, certain molecular fragments, often termed "privileged scaffolds," appear with remarkable frequency in successful drug candidates.[4] These structures, such as the piperidine and pyridine rings, possess favorable physicochemical properties and the ability to form key interactions with biological targets.[4][5][6][7]

This guide focuses on the strategic application of a hybrid scaffold, (1-Pyridin-4-yl)piperidine , in the synthesis of potent and selective kinase inhibitors. We will explore the structural rationale for its use, delve into specific synthetic applications for key kinase targets like AKT and PIM-1, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) insights that drive modern drug design.

The Scientific Rationale: Why this compound?

The utility of the this compound moiety is not coincidental; it is rooted in fundamental principles of molecular recognition and drug design. Its value stems from a combination of structural and physicochemical advantages.

  • Hinge-Binding Element: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. This allows it to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors. This interaction is often a primary determinant of a compound's potency.

  • Three-Dimensional Vector: The non-aromatic, conformationally flexible piperidine ring acts as a three-dimensional linker. It projects substituents out of the plane of the hinge-binding pyridine ring and into other regions of the ATP-binding site, such as the solvent-exposed region or selectivity pockets. This allows for the optimization of potency and selectivity against other kinases.[8]

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH. This positive charge can significantly improve aqueous solubility, a crucial property for oral bioavailability. Furthermore, the overall scaffold can influence metabolic stability and cell permeability, key components of a drug's pharmacokinetic profile.[9][10]

Caption: Rationale for using the this compound scaffold.

Case Study 1: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling node hyperactivated in many cancers, making it a prime target for therapeutic intervention.[9] Several inhibitors targeting AKT kinases incorporate a piperidinyl side chain to enhance potency and drug-like properties.[9][11]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor AKT Inhibitor (e.g., AZD5363) Inhibitor->AKT

Caption: Simplified PI3K/AKT signaling pathway targeted by inhibitors.

Synthetic Application: Synthesis of an AKT Inhibitor Precursor

A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated heterocyclic core and 4-aminopiperidine, followed by coupling to the pyridine moiety. The clinical candidate AZD5363 (Capivasertib), a potent pan-AKT inhibitor, features a related 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, illustrating the importance of this general structure.[10]

Protocol: SNAr Coupling to a Chlorinated Pyrimidine Core

This protocol describes a general procedure for the coupling of a piperidine derivative to a representative chloro-pyrimidine scaffold, a key step in the synthesis of many kinase inhibitors.

Workflow Overview

Workflow A Reactants: - Chloro-pyrimidine Core - Piperidine Derivative B Reaction Setup: - Solvent (e.g., n-BuOH) - Base (e.g., DIPEA) - Inert Atmosphere A->B C Reaction: - Heat (e.g., 120 °C) - Monitor by TLC/LC-MS B->C D Work-up & Purification: - Extraction - Column Chromatography C->D E Characterization: - NMR, MS D->E

Caption: General workflow for SNAr coupling in inhibitor synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloro-pyrimidine core (1.0 eq), the desired this compound derivative (1.2 eq), and a suitable solvent such as n-butanol or 1,4-dioxane (approx. 0.1 M concentration).

    • Causality: Using a slight excess of the piperidine nucleophile drives the reaction to completion. n-Butanol is a high-boiling polar solvent suitable for SNAr reactions that require heat.

  • Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The base is crucial for scavenging the HCl generated during the reaction. Scavenging the acid prevents the protonation of the nucleophile, which would render it unreactive, and pushes the equilibrium towards the product.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Causality: While not strictly necessary for all SNAr reactions, maintaining an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture at elevated temperatures, ensuring a cleaner reaction profile.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove residual acid) and brine (to remove water). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the desired coupled product.

    • Causality: Chromatography is essential to remove unreacted starting materials, the DIPEA-HCl salt, and any minor byproducts, yielding the pure kinase inhibitor precursor.

Case Study 2: Targeting PIM-1 Kinase

PIM kinases are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, making them attractive oncology targets.[12][13] Several PIM-1 inhibitors have been developed utilizing pyridine and piperidine-containing scaffolds.[12][13]

Synthetic Application: Mannich Reaction for Scaffold Elaboration

In the synthesis of certain PIM-1 inhibitors, the this compound moiety can be introduced or functionalized using classic reactions like the Mannich reaction. This three-component reaction involves an active hydrogen compound, an aldehyde (like formaldehyde), and a secondary amine (like piperidine).[13]

Protocol: One-Pot Mannich-Type Reaction

This protocol outlines the synthesis of a Mannich base from a nicotinonitrile derivative, formaldehyde, and piperidine, as described in the synthesis of novel PIM-1 kinase inhibitors.[13]

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve the active hydrogen-containing starting material (e.g., a nicotinonitrile derivative, 1.0 eq) in ethanol.

  • Amine Addition: Add piperidine (1.1 eq) to the solution and stir.

  • Formalin Addition: Add formalin (37% aqueous formaldehyde solution, 1.2 eq) dropwise to the stirred mixture at room temperature.

    • Causality: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from piperidine and formaldehyde. This electrophilic species is then attacked by the nucleophilic carbon of the active hydrogen compound.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and dry under vacuum to yield the purified Mannich base. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.[13]

Quantitative Data: Inhibitory Activity

The successful incorporation of the this compound moiety often translates to potent inhibition of the target kinase.

Compound ClassTarget KinaseExample IC₅₀ ValueReference
Pyrazolopyrimidine DerivativeAKT124.3 nM[9]
Pyridopyrimidine DerivativePIM-164.6 nM[13]
2-amino-pyridine DerivativeALKPotent Inhibition Reported[4][14]
Pyrrolo[2,3-b]pyridineCdc77 nM[15]

Conclusion and Future Outlook

The this compound scaffold is a validated and highly effective structural motif in the design and synthesis of kinase inhibitors. Its ability to provide a key hinge-binding interaction while simultaneously offering a tunable three-dimensional vector for probing other regions of the ATP-binding site makes it an invaluable tool for medicinal chemists. The synthetic protocols outlined herein represent robust and adaptable methods for incorporating this moiety into diverse heterocyclic cores. As the quest for more selective and potent kinase inhibitors continues, particularly against novel and challenging targets, the strategic deployment of privileged scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

  • El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link][12][13]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link][4]

  • Wang, H., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available at: [Link]

  • Liu, S., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. Available at: [Link][14]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link][11]

  • Various Authors. (2025). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link][5]

  • Panchal, H., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link][6]

  • Goldberg, F. W., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Barlaam, B., et al. (2011). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Various Authors. (2021). Examples of FDA-approved kinase inhibitors exhibiting the... ResearchGate. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link][15]

  • Cohen, P., et al. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. Available at: [Link][1]

  • Sang, Z., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. Available at: [Link]

  • Various Authors. (2023). A list of drugs approved by the US FDA for cancer treatment with their primary purpose. ResearchGate. Available at: [Link][3]

  • da Silva, G. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link][7]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2020). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link][16]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (1-Pyridin-4-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Pyridin-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights for optimizing reaction yields and troubleshooting common experimental hurdles. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of the underlying chemistry.

Overview of Synthetic Strategies

The synthesis of this compound, a key structural motif in medicinal chemistry, is primarily achieved through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination. The choice between these pathways depends on substrate availability, functional group tolerance, and desired scale.

G cluster_start Starting Materials cluster_product Product cluster_snar SNA_r Pathway cluster_bh Buchwald-Hartwig Pathway 4-Halopyridine 4-Halopyridine SNAr Nucleophilic Aromatic Substitution (SNA_r) 4-Halopyridine->SNAr BH Buchwald-Hartwig Amination 4-Halopyridine->BH Piperidine Piperidine Piperidine->SNAr Piperidine->BH Product This compound SNAr->Product SNAr_Cond Conditions: - Polar Aprotic Solvent (DMF, DMSO) - Base (K₂CO₃, Et₃N) - Heat (80-150°C) BH->Product BH_Cond Conditions: - Pd Catalyst & Ligand - Strong Base (NaOtBu) - Anhydrous Solvent (Toluene) - Inert Atmosphere

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter in the laboratory.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a multifaceted problem. The root cause often depends on the chosen synthetic route. A logical diagnostic approach is essential.

For SNAr Reactions:

The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex), and its stability is paramount. The pyridine ring is inherently electron-deficient, which facilitates this reaction, particularly when the leaving group is at the 4-position.[1]

  • Cause 1: Insufficient Ring Activation/Reaction Temperature. The disruption of aromaticity during the initial nucleophilic attack creates a significant energy barrier.

    • Solution: Most SNAr reactions on halopyridines require heating.[2] If you are running the reaction at a low temperature (e.g., room temperature or 50°C), incrementally increase the temperature to 80°C, 110°C, or even higher, while monitoring by TLC or GC-MS. The use of polar aprotic solvents like DMF or NMP is beneficial as they can stabilize the charged intermediate.[3]

  • Cause 2: Inappropriate Base. The role of the base is typically to scavenge the HX generated during the reaction. A base that is too weak may not be effective, while one that is too strong or nucleophilic can lead to side reactions.

    • Solution: For SNAr with a secondary amine like piperidine, inorganic bases like K₂CO₃ or Cs₂CO₃ are often excellent choices.[3] They are generally non-nucleophilic and sufficiently basic. If using a tertiary amine base like triethylamine (Et₃N), ensure it is used in stoichiometric excess and that the temperature is adequate.

  • Cause 3: Leaving Group Reactivity. The reactivity order for SNAr on activated rings is typically F > Cl > Br > I.[4]

    • Solution: If you are using 4-bromopyridine or 4-iodopyridine with poor results, consider switching to 4-chloropyridine. While counterintuitive to typical substitution reactions, the high electronegativity of fluorine and chlorine strongly polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4][5]

For Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is highly sensitive to the integrity of its catalytic cycle.[6] Catalyst deactivation is a common cause of low yields.

  • Cause 1: Catalyst Deactivation. The Pd(0) active species is highly sensitive to oxygen. Trace amounts of oxygen can oxidize the phosphine ligands and the catalyst itself, halting the catalytic cycle.

    • Solution: Ensure a rigorously inert atmosphere. This involves using Schlenk techniques or a glovebox. All solvents and liquid reagents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use freshly opened, high-purity catalysts and ligands.

  • Cause 2: Incorrect Ligand/Base Combination. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The base is crucial for deprotonating the amine-palladium complex to generate the active nucleophile.[7]

    • Solution: There is no universal "best" system. A screening process is often necessary. For coupling a secondary cyclic amine like piperidine, sterically hindered phosphine ligands are often effective.[8] Start with a common combination like Pd₂(dba)₃ with a ligand such as BINAP or Xantphos and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[8][9] If this fails, consider screening other ligands and bases.

G cluster_catalyst Catalyst System Integrity cluster_params Reaction Parameters start Low Yield in Buchwald-Hartwig Reaction check_inert Is the atmosphere rigorously inert? start->check_inert check_reagents Are catalyst, ligand, and solvents fresh/pure? start->check_reagents check_combo Is the ligand/base/solvent combination optimal? start->check_combo check_temp Is the temperature appropriate? start->check_temp action_inert Action: Improve degassing (Freeze-Pump-Thaw) and use Schlenk line/glovebox. check_inert->action_inert No action_reagents Action: Use freshly opened catalyst/ligand. Use anhydrous, degassed solvents. check_reagents->action_reagents No action_screen Action: Screen different ligands (e.g., BINAP, Xantphos) and bases (e.g., NaOtBu, K₃PO₄). check_combo->action_screen Unsure action_temp Action: Try incremental temperature increase (e.g., 80°C to 110°C). check_temp->action_temp Unsure

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

Q2: The reaction is not going to completion, and I see unreacted 4-halopyridine. What should I do?
  • Solution 1: Check Stoichiometry. Ensure piperidine is not the limiting reagent. It is common practice to use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Solution 2: Increase Reaction Time/Temperature. As discussed, these reactions often require thermal energy. Monitor the reaction over a longer period (e.g., 12-24 hours). If the reaction stalls, a modest increase in temperature may restart it.

  • Solution 3 (Buchwald-Hartwig): Catalyst Loading. While catalyst loading is typically low (0.5-2 mol%), for challenging substrates or if minor deactivation is suspected, increasing the catalyst loading (e.g., to 5 mol%) can help push the reaction to completion.

Q3: I'm having difficulty purifying the product. What are the best practices?

This compound is a basic compound, which can present challenges during purification.

  • Problem: Streaking on Silica Gel Chromatography. The basic nitrogen atoms of the product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and streaking.

    • Solution: Deactivate the silica gel. This can be done by adding a small amount of a tertiary amine, like triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). Alternatively, use a pre-treated basic alumina for chromatography.

  • Problem: Separating Product from Excess Piperidine. Piperidine is volatile (b.p. 106°C), but can be difficult to remove completely under vacuum.

    • Solution: An acidic wash during the workup is effective. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate both the product and the excess piperidine, pulling them into the aqueous layer. Then, basify the aqueous layer with NaOH to a high pH (>12) and extract the free-base product back into an organic solvent. This procedure will effectively remove non-basic impurities. The excess piperidine will be removed during subsequent solvent evaporation.

  • Problem: Removing Pyridine Impurity. If the synthesis starts from the hydrogenation of a precursor, residual pyridine can be difficult to remove as it forms an azeotrope with piperidine.[10]

    • Solution: A specialized purification technique involves reacting the mixture with CO₂. Piperidine forms a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[11]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better, SNAr or Buchwald-Hartwig?

This depends on your specific needs. The table below provides a direct comparison.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (thermal)Palladium catalyst and phosphine ligand required[8]
Atmosphere Standard air atmosphere is usually sufficientStrict inert atmosphere (N₂ or Ar) is critical[12]
Cost & Simplicity Lower cost, operationally simplerHigher cost due to catalyst/ligand, more complex setup
Substrate Scope Generally limited to electron-deficient aryl halidesVery broad scope, tolerates many functional groups[13]
Conditions Often requires high temperatures (>100°C)[2]Can often be run at lower temperatures (80-110°C)
Recommendation Ideal for large-scale synthesis with 4-chloropyridineExcellent for small-scale, medicinal chemistry applications where functional group tolerance is key

Q: For Buchwald-Hartwig, how critical is the choice of ligand?

A: The ligand choice is critical . It dictates the stability and reactivity of the palladium center. For secondary amines like piperidine, bidentate ligands like BINAP and Xantphos are excellent starting points as they promote reductive elimination and prevent catalyst decomposition.[8] Sterically hindered monodentate ligands can also be effective.[12] An initial screen of 2-3 different ligand types is highly recommended for a new substrate combination.

Q: Can I use an inorganic base like K₂CO₃ in a Buchwald-Hartwig reaction?

A: While strong bases like NaOtBu or LHMDS are most common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more reactive aryl halides and certain ligand systems. They are often used in more polar solvents like dioxane or DMF, but a thorough investigation of the literature for your specific substrate class is advised.[7]

Optimized Experimental Protocols

The following protocols are provided as validated starting points.

Protocol 1: SNAr Synthesis of this compound

G Setup 1. Reaction Setup - Add 4-chloropyridine HCl, K₂CO₃, and piperidine to DMF. Heat 2. Heating - Heat mixture to 120°C with stirring. Setup->Heat Monitor 3. Monitoring - Monitor reaction progress by TLC/GC-MS until starting material is consumed. Heat->Monitor Workup 4. Workup - Cool, dilute with EtOAc. - Wash with water/brine. Monitor->Workup Purify 5. Purification - Dry organic layer, concentrate. - Purify by column chromatography (w/ 1% Et₃N). Workup->Purify

Caption: Experimental workflow for the S_N_Ar synthesis.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and piperidine (1.2 eq).

  • Add N,N-Dimethylformamide (DMF, 5 mL per 1 g of 4-chloropyridine HCl).

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic mixture with water (3x) and then with brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an eluent system of hexane/ethyl acetate with 1% triethylamine (Et₃N) to afford the pure product.

Protocol 2: Buchwald-Hartwig Synthesis of this compound

Procedure:

  • Inert Atmosphere Setup: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., BINAP, 2.5 mol%) to an oven-dried Schlenk flask. Add sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Add 4-bromopyridine (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete in 4-12 hours.

  • Once complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography as described in Protocol 1.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. (2016). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Organic Letters. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]

  • Semantic Scholar. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Organic & Biomolecular Chemistry. (2015). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • Google Patents. (n.d.).
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. [Link]

  • National Institutes of Health. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

Sources

Technical Support Center: Purification of Crude (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Pyridin-4-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will explore the underlying principles of common purification techniques and provide detailed, field-tested protocols and troubleshooting advice to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent laboratory and industrial synthesis involves the nucleophilic aromatic substitution of 4-chloropyridine with piperidine.[1][2]

Based on this common synthesis, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 4-chloropyridine and excess piperidine.

  • Byproducts: Small amounts of over-alkylated products or side-products from competing reactions.

  • Degradation Products: Pyridine and piperidine derivatives can be susceptible to oxidation and degradation, especially under harsh reaction or workup conditions, leading to colored impurities.[3][4]

  • Residual Solvents and Water: Solvents used in the reaction and workup, as well as water from aqueous washes.

Q2: My crude product is a dark oil or discolored solid. What is the cause and how can I fix it?

A2: Discoloration, often appearing as a yellow to brown tint, is typically due to the presence of minor, highly conjugated impurities or oxidation products.[4] While often present in small quantities, they can be aesthetically undesirable and may interfere with downstream applications. Most purification techniques, particularly column chromatography and recrystallization (sometimes with activated carbon), are effective at removing these colored impurities.

Q3: Which purification technique is best for my crude this compound?

A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

  • For multi-gram scales with mainly starting material impurities: A preliminary acid-base extraction followed by recrystallization is often the most efficient approach.

  • For smaller scales or when impurities have similar basicity: Column chromatography is the method of choice for achieving the highest purity.

  • For liquid products at a larger scale: Vacuum distillation can be effective, although this compound is a solid at room temperature.

Purification Workflows & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most effective purification techniques.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful liquid-liquid extraction technique for separating basic compounds like this compound from neutral or acidic impurities.[5] The principle relies on the differential solubility of the amine in its neutral form (soluble in organic solvents) and its protonated salt form (soluble in aqueous acid).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will move into the aqueous layer. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer with fresh 1 M HCl solution one more time. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M NaOH or saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 10, check with pH paper). The this compound will precipitate or form an oil.

  • Re-extraction: Extract the liberated free base back into an organic solvent (EtOAc or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Symptom Possible Cause Solution
Emulsion formation during extraction. High concentration of crude material or vigorous shaking.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Low recovery of product. Incomplete extraction into the acid or back into the organic solvent.Perform additional extractions (e.g., increase from 2 to 3-4 extractions). Ensure the pH is sufficiently acidic (<2) during the acid wash and sufficiently basic (>10) during basification.
Product precipitates as a solid during basification. The free base is a solid at room temperature and may have low solubility in the aqueous solution.This is expected. Ensure you add enough organic solvent during the re-extraction step to fully dissolve the precipitated product. Gentle warming may be required.
Column Chromatography: For High-Purity Separation

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6] For basic compounds like this compound, special considerations are needed to prevent poor separation.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.[6]

  • Mitigating Tailing: Due to the basic nature of the piperidine and pyridine nitrogens, peak tailing on acidic silica gel is common. To counteract this, add a small amount of a base, such as triethylamine (TEA), to the eluent system (typically 0.1-1% by volume).[7]

  • Column Packing:

    • Wet Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform, crack-free bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance upon sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (gradient elution) to move the compound down the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Symptom Possible Cause Solution
Broad peaks or significant tailing. Strong interaction between the basic product and acidic silanol groups on the silica surface.Add 0.1-1% triethylamine or ammonia in methanol to your eluent system to neutralize the active sites.[7] Alternatively, use a different stationary phase like neutral alumina.
Co-elution of impurities. The chosen solvent system does not provide adequate separation.Systematically screen different solvent systems with varying polarities (e.g., DCM/methanol, ether/hexanes). A shallower gradient during elution may also improve resolution.
Low product recovery. Irreversible adsorption of the product onto the silica gel.Neutralize the silica gel with triethylamine before packing the column. Ensure the product is not decomposing on the column by running a small test sample and analyzing the outcome.
Cracks in the silica bed. Improper packing or running the column dry.Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.
Recrystallization: The Classic Technique for Solids

Recrystallization is an excellent final purification step for solid compounds, capable of yielding material of very high purity. The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solution.[8]

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For this compound, good starting solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Symptom Possible Cause Solution
Product does not crystallize ("oils out"). The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Try a lower-boiling point solvent. Ensure the crude material is reasonably pure before attempting recrystallization. Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. Add a seed crystal from a previous batch.
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow the solution to cool again.
Low recovery of crystals. The compound is too soluble in the cold solvent, or crystallization was incomplete.Ensure the solution is thoroughly chilled in an ice bath. Use a different solvent in which the compound has lower solubility at cold temperatures.
Crystals are colored. Colored impurities were not fully removed.Use activated carbon during the recrystallization process. A second recrystallization may be necessary.

Data Interpretation and Purity Assessment

Confirming the purity and identity of the final product is a critical step.

Physicochemical and Spectroscopic Data
Property Value Reference(s)
Molecular Formula C₁₀H₁₄N₂[5]
Molecular Weight 162.23 g/mol [5]
Appearance White to off-white solid-
Melting Point 78-83 °C-
¹H NMR (CDCl₃) Characteristic peaks for both the piperidine and pyridine rings are expected. Piperidine protons typically appear as multiplets between ~1.5-3.0 ppm, while pyridine protons will be in the aromatic region (~6.5-8.5 ppm).[11][12]
¹³C NMR (CDCl₃) Signals for the piperidine carbons will be in the aliphatic region, while pyridine carbons will be in the aromatic/heteroaromatic region.[12]

Note: Specific NMR shift values can vary based on solvent and concentration. The provided ranges are typical for similar structures.

Workflow Diagrams

General Purification Strategy

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction  Large scale,  neutral/acidic impurities Chromatography Column Chromatography Crude->Chromatography  Small scale,  high purity needed,  similar basicity impurities Recrystallization Recrystallization Extraction->Recrystallization  Solid product PureProduct Pure Product (>99%) Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification strategy for this compound.

Acid-Base Extraction Workflow

AcidBaseWorkflow cluster_0 Organic Phase cluster_1 Aqueous Phase CrudeOrg Crude Product in Organic Solvent AcidWash Wash with 1M HCl CrudeOrg->AcidWash NeutralImp Neutral Impurities (discard) PureOrg Pure Product in Organic Solvent AqSalt Product as HCl Salt (Aqueous Layer) Basify Add NaOH (aq) AqSalt->Basify AqFinal Aqueous Waste AcidWash->NeutralImp Organic AcidWash->AqSalt Aqueous ReExtract Extract with Organic Solvent Basify->ReExtract ReExtract->PureOrg Organic ReExtract->AqFinal Aqueous

Sources

Technical Support Center: Synthesis of (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-Pyridin-4-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important scaffold. As a key structural motif in numerous pharmacologically active compounds, its efficient and clean synthesis is of paramount importance.

This guide deviates from a standard linear protocol, adopting a problem-centric, question-and-answer format. We address the common pitfalls and side reactions encountered during synthesis, providing not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively. Our approach is grounded in established mechanistic understanding and validated through extensive literature review.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between a 4-halopyridine and piperidine is a common and straightforward approach. However, the electron-deficient nature of the pyridine ring, while enabling the reaction, also presents unique challenges.[1][2]

FAQ 1.1: My SNAr reaction with 4-chloropyridine is sluggish and gives low conversion. What are the primary factors to investigate?

Answer: Low conversion in the SNAr of 4-chloropyridine is a frequent issue, primarily because the C-Cl bond is less labile compared to C-Br or C-I. The reaction rate is critically dependent on the stability of the intermediate Meisenheimer complex and the facility of leaving group departure.[3][4]

Causality & Troubleshooting:

  • Leaving Group Ability: The typical reactivity order for SNAr on activated rings is F > Cl ≈ Br > I.[3] While counterintuitive based on bond strength, the high electronegativity of fluorine strongly stabilizes the rate-determining intermediate. If you are using 4-chloropyridine, the reaction will inherently be slower than with 4-fluoropyridine.

    • Solution: If feasible, switch to 4-fluoropyridine as the starting material. If 4-chloropyridine must be used, more forcing conditions are necessary.

  • Temperature: Higher temperatures are required to overcome the activation energy, especially for less reactive halides.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS for both product formation and potential decomposition. Reactions are often run at elevated temperatures (80-150 °C), sometimes under microwave irradiation to shorten reaction times.[5]

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they can solvate the cationic species and do not interfere with the nucleophile. Protic solvents can hydrogen-bond with the piperidine, reducing its nucleophilicity.

    • Solution: Ensure your solvent is anhydrous and polar aprotic. DMSO is often an excellent choice due to its high boiling point and polarity.

  • Base/Acid Scavenger: The reaction generates one equivalent of HX (e.g., HCl), which will protonate piperidine, rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of piperidine (one to act as the nucleophile, one as the acid scavenger) or add an alternative, non-nucleophilic base like K₂CO₃ or Et₃N to neutralize the acid formed.

Workflow: Optimizing SNAr Conversion

start Low Conversion Observed check_lg Check Leaving Group (F > Cl > Br > I) start->check_lg use_chloro Using 4-Chloropyridine? check_lg->use_chloro increase_temp Increase Temperature (80-150 °C or MW) use_chloro->increase_temp Yes check_solvent Verify Solvent (Anhydrous DMSO, DMF) increase_temp->check_solvent check_base Ensure Acid Scavenger (>2 eq. Piperidine or K2CO3) check_solvent->check_base monitor Monitor by TLC/LC-MS check_base->monitor success Improved Conversion monitor->success

Caption: Troubleshooting workflow for low SNAr conversion.

Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive aryl chlorides or for syntheses requiring milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[6] However, this catalytic cycle is sensitive and prone to specific side reactions.

FAQ 2.1: My Buchwald-Hartwig reaction is producing a significant amount of pyridine as a byproduct. What causes this hydrodehalogenation and how can I prevent it?

Answer: The formation of pyridine is due to hydrodehalogenation, a common side reaction where the aryl halide is reduced instead of aminated.[7] This occurs when a competing reductive pathway outpaces the desired C-N reductive elimination from the palladium center.

Causality & Troubleshooting:

  • Atmosphere Integrity: Oxygen can lead to catalyst decomposition, and sources of hydrogen (e.g., trace water, certain solvents) can facilitate the reductive pathway.

    • Solution: Ensure a strictly inert atmosphere (argon or high-purity nitrogen) is maintained throughout the setup and reaction. Use thoroughly dried, degassed solvents and high-purity reagents.[8]

  • Base Selection and Purity: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is common, but impurities like sodium hydroxide or moisture can promote hydrodehalogenation.[7] Weaker bases may not be effective enough to deprotonate the amine-palladium complex, slowing the catalytic cycle and allowing side reactions to occur.

    • Solution: Use a strong, non-coordinating base like NaOtBu or LHMDS. Ensure it is from a freshly opened bottle or stored under inert gas.

  • Ligand Choice: The ligand's steric and electronic properties dictate the stability of catalytic intermediates and the relative rates of reductive elimination versus side reactions. Bulky, electron-rich biarylphosphine ligands are designed to accelerate C-N reductive elimination.[7][8]

    • Solution: Employ a modern Buchwald ligand such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered palladium center that favors the desired coupling.[7]

Table 1: Ligand Selection Guide for Amination of 4-Chloropyridine
LigandCommon Catalyst PrecursorKey Features & Recommendations
XPhos Pd₂(dba)₃ or XPhos-Pd-G3Excellent for unreactive aryl chlorides. High activity and good stability.
SPhos Pd₂(dba)₃ or SPhos-Pd-G2Broadly applicable, often provides high yields for heteroaryl substrates.[7]
RuPhos Pd₂(dba)₃ or RuPhos-Pd-G3Particularly effective for sterically hindered substrates.[7]
DPPF Pd(OAc)₂A "first-generation" bidentate ligand; may be less effective for chloropyridines compared to modern ligands.[6]
FAQ 2.2: The reaction stalls, and I observe insoluble materials and a color change to black, suggesting catalyst decomposition. How do I maintain catalytic activity?

Answer: The precipitation of black solids ("palladium black") indicates the decomposition of the active Pd(0) catalytic species into inactive bulk palladium metal. This is a common failure mode in cross-coupling reactions.[8]

Causality & Troubleshooting:

  • Oxygen Contamination: As mentioned, oxygen is highly detrimental and rapidly oxidizes the sensitive Pd(0) catalyst.

    • Solution: Rigorous exclusion of air is non-negotiable. Use Schlenk techniques or a glovebox for reagent handling.

  • Unsuitable Solvent: Certain solvents can either fail to dissolve reactants or coordinate too strongly with the catalyst, inhibiting its activity. Chlorinated solvents, acetonitrile, and pyridine itself (as a solvent) should be avoided.[8]

    • Solution: Toluene, dioxane, and THF are generally effective and commonly used solvents for this transformation.[8]

  • Incorrect Catalyst:Ligand Ratio: An improper ratio can lead to the formation of unstable or inactive palladium species.

    • Solution: A Pd:Ligand ratio of 1:1 to 1:2 is typical. For challenging substrates, a slightly higher ligand ratio (e.g., 1:2.2) can sometimes be beneficial to stabilize the catalyst.[8]

Mechanism: Competing Pathways in Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + 4-Cl-Py AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Piperidine Deprot Palladium Amido Complex AmineCoord->Deprot - Base-H+Cl- Product This compound Deprot->Product Reductive Elimination (Desired Pathway) Deprot_Side Palladium Amido Complex Product->Pd0 Regenerates Catalyst Hydrodehalogenation Pyridine (Hydrodehalogenation) Deprot_Side->Hydrodehalogenation β-Hydride Elimination or reaction with H-source (Undesired Pathway)

Caption: Desired vs. undesired pathways in the catalytic cycle.

Section 3: Purification Strategies

FAQ 3.1: My crude product is contaminated with unreacted piperidine and other basic impurities. What is an effective purification protocol?

Answer: Separating the desired product from starting materials and side products often requires a multi-step approach that leverages the different physicochemical properties of the components.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate (EtOAc), and wash with water and then brine. This will remove water-soluble salts and some of the more polar impurities.[9]

  • Acid-Base Extraction: This is a highly effective technique for separating basic compounds.

    • Dissolve the crude organic residue in EtOAc or dichloromethane (DCM).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the acidic aqueous layer with EtOAc once more to remove any trapped organic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 10M NaOH or solid K₂CO₃) until pH > 12.

    • Extract the free-based product back into an organic solvent (EtOAc or DCM), typically three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization:

    • Column Chromatography: For high purity, flash column chromatography on silica gel is standard. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the product from streaking on the silica gel.

    • Recrystallization: If a solid, the product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/EtOAc).

Section 4: General Experimental Protocols

Disclaimer: These are representative protocols. All reactions should be performed by trained chemists under appropriate safety conditions.

Protocol 4.1: SNAr Synthesis (High Temperature)
  • To a sealed vial, add 4-chloropyridine (1.0 equiv), piperidine (2.5 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous DMSO (to make a ~0.5 M solution with respect to the limiting reagent).

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Proceed with the purification workflow as described in Section 3.

Protocol 4.2: Buchwald-Hartwig Amination
  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.022 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.[9]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 4-chloropyridine (1.0 equiv) and piperidine (1.2 equiv).[9]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Once complete (typically 4-18 hours), cool the mixture to room temperature.[8]

  • Quench the reaction by slowly adding water. Filter the mixture through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and proceed with the purification workflow (Section 3).[9]

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Chia, H. L., & Leffler, J. E. (Year). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal Information Not Available.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Google Patents. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • ResearchGate. (2025). The reaction of 4-chloropyridine with some amines. Available at: [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (1-Pyridin-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Pyridin-4-yl)piperidine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its synthesis can present unique challenges related to the electronic nature of the pyridine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial C–N bond-forming reactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound derivatives.

Section A: General Strategy & Reaction Selection
Q1: What are the primary synthetic routes to this compound derivatives?

There are two principal methods for forming the key C–N bond:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile and widely used method. It involves the cross-coupling of a 4-halopyridine (typically 4-chloro- or 4-bromopyridine) with a piperidine derivative, catalyzed by a palladium complex.[2][3][4] This method offers broad substrate scope and functional group tolerance.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct reaction of a highly electron-deficient 4-halopyridine with a piperidine. The reaction's success is highly dependent on the electronic properties of the pyridine ring; it requires strong electron-withdrawing groups to activate the ring for nucleophilic attack.[6][7][8]

Q2: How do I choose between a Palladium-catalyzed method and a classical SNAr reaction?

The choice depends primarily on the electronic nature of your 4-halopyridine substrate.

  • Choose SNAr when your 4-halopyridine is highly electron-deficient (e.g., substituted with strong electron-withdrawing groups like -NO₂ or -CN). In these cases, the reaction can proceed without a metal catalyst, often just by heating the reactants, which can be more cost-effective and avoids potential metal contamination.[9]

  • Choose Buchwald-Hartwig Amination for nearly all other cases, especially for electron-neutral or electron-rich 4-halopyridines. The palladium catalyst overcomes the inherent low reactivity of the pyridine ring, making it the more general and reliable approach.[10][11]

Below is a decision-making workflow to guide your selection.

start Start: Synthesize This compound derivative check_electronics Is the 4-halopyridine substrate highly electron-deficient? start->check_electronics snar Consider S N Ar. Heat reactants directly. check_electronics->snar Yes buchwald Use Buchwald-Hartwig Amination. check_electronics->buchwald No snar_success High Yield? snar->snar_success troubleshoot Proceed to Buchwald-Hartwig Troubleshooting (Section B) buchwald->troubleshoot snar_success->buchwald No end Synthesis Complete snar_success->end Yes

Caption: Decision workflow for selecting the synthetic route.
Section B: Troubleshooting Palladium-Catalyzed Reactions

Low yields in Pd-catalyzed reactions with pyridines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[10]

Q3: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the most common causes?

This is the most common issue. A systematic check of the following parameters is critical:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[10][11] This is the most significant intrinsic challenge with this substrate class. The formation of palladium black (aggregated, inactive palladium) is a visual indicator of catalyst decomposition, often caused by high temperatures or an insufficient ligand-to-metal ratio.[10]

  • Inappropriate Ligand Choice: The ligand is crucial for success. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[10] These ligands create a sterically hindered environment around the palladium, which discourages the inhibitory binding of the pyridine nitrogen and promotes the desired C-N bond formation.[10]

  • Incorrect Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][11][12] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives, though they may require higher temperatures.[12][13] The solubility of the base is also a key factor.[3]

  • Solvent and Temperature Issues: Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[11][14] Aprotic, nonpolar solvents like toluene or dioxane are standard.[13] While reactions are typically heated (80-110 °C), excessive temperatures can accelerate catalyst decomposition.[10][13]

  • Poor Reagent Quality: Ensure all starting materials, especially the piperidine and the 4-halopyridine, are pure. Impurities can act as catalyst poisons.[14] Solvents must be anhydrous and reactions must be run under a strictly inert atmosphere (argon or nitrogen) as Pd(0) catalysts are oxygen-sensitive.[11][13]

Q4: I'm observing significant side products. What are they and how can I minimize them?

The most common side product is hydrodehalogenation , where the halogen on the pyridine is replaced by a hydrogen atom. This typically arises from a competing reaction pathway involving β-hydride elimination from the amine or solvent-derived species.

  • Minimization Strategies:

    • Ligand Choice: Using ligands with high steric bulk can disfavor the pathways leading to hydrodehalogenation.

    • Base Selection: Sometimes, switching to a different base can alter the reaction kinetics and suppress this side reaction.

    • Temperature Control: Lowering the reaction temperature, while potentially slowing the desired reaction, can often disproportionately reduce the rate of side reactions.

Q5: How do I choose the optimal Palladium precursor, ligand, and base?

Systematic screening is the most effective approach.[15] Pre-catalysts, which are air-stable Pd(II) sources that are easily reduced to the active Pd(0) in situ, are highly recommended for reproducibility.[4]

ParameterRecommended OptionsRationale & Key Considerations
Pd Precursor G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts offer reliability and easy activation.[4] Pd₂(dba)₃ and Pd(OAc)₂ are common but require in-situ reduction.
Ligand Bulky Biarylphosphines: XPhos, SPhos, RuPhosEssential for preventing pyridine inhibition and promoting reductive elimination.[10][11] The optimal ligand is substrate-dependent and requires screening.
Base Strong: NaOtBu, KOtBu, LHMDSWeaker: K₃PO₄, Cs₂CO₃Strong bases are often most effective but check for substrate compatibility.[3][12] Weaker bases offer broader functional group tolerance but may need higher temperatures.[13]
Solvent Toluene, Dioxane, t-BuOHMust be anhydrous and degassed. Toluene and dioxane are standards. t-BuOH can be useful for poorly soluble heteroanilines.[16]
Temperature 80 - 110 °CStart around 100 °C. If catalyst decomposition (blackening) occurs, reduce the temperature. If the reaction is sluggish, a modest increase may help.[13]
Table 1: Recommended starting conditions for reaction optimization.

Part 2: Experimental Protocols & Workflows

Generalized Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Piperidine derivative (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos G3 Palladacycle, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the 4-halopyridine, piperidine derivative (if solid), base, and palladium pre-catalyst under an inert atmosphere (e.g., in a glovebox).

  • Solvent/Amine Addition: Seal the vessel. Remove from the glovebox and add the anhydrous, degassed solvent via syringe. If the piperidine derivative is a liquid, add it at this stage via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the 4-halopyridine starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified.[10][11][13]

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_atmosphere Was the reaction run under a strictly inert (Ar/N₂) atmosphere with degassed solvents? start->check_atmosphere fix_atmosphere Rerun reaction with rigorous inert technique. check_atmosphere->fix_atmosphere No check_reagents Are all reagents pure and solvents anhydrous? check_atmosphere->check_reagents Yes fix_atmosphere->start purify_reagents Purify starting materials. Use fresh, dry solvents. check_reagents->purify_reagents No screen_ligand Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). check_reagents->screen_ligand Yes purify_reagents->start screen_base Screen alternative bases (e.g., KOtBu, LHMDS, K₃PO₄). screen_ligand->screen_base adjust_temp Adjust temperature. Try 80°C or 110°C. screen_base->adjust_temp end Reaction Optimized adjust_temp->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

Part 3: Purification & Analysis

Q6: What are the best practices for purifying this compound derivatives?

The basic nitrogen atoms in both the pyridine and piperidine rings can make purification by standard silica gel chromatography challenging.[17] The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and sometimes irreversible binding.[17][18]

Recommended Strategies:

  • Mobile Phase Modification: Add a small amount of a competing base to the mobile phase. A common practice is to add ~1% triethylamine (Et₃N) or ~0.5-1% ammonium hydroxide (NH₄OH) to a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.[17] This neutralizes the acidic sites on the silica, improving elution.

  • Use of Treated Silica: Amine-functionalized silica columns can provide excellent results by minimizing the acid-base interactions.[18]

  • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase flash chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol, often with a pH modifier (like triethylamine or formic acid), can be very effective.[18]

  • Acid-Wash/Base Extraction: An alternative to chromatography is an acid-base workup. The basic product can be extracted from the organic phase into an acidic aqueous phase (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) and the pure product is extracted back into an organic solvent.

Part 4: Key Mechanistic Insights

Understanding the mechanism is key to rational optimization. The Buchwald-Hartwig amination follows a well-established catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Inhibition Pyridine Coordination (Catalyst Inhibition) Pd0->Inhibition Amine_Complex L-Pd(II)(Ar)(NR₂H) OA_Complex->Amine_Complex Ligand Exchange (+ HNR₂) OA_Complex->Inhibition Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- HX, Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[3][4]

The critical challenge with pyridine substrates is the off-cycle coordination of the pyridine nitrogen to the Pd(0) or Pd(II) intermediates, forming stable, inactive complexes.[10][11] The use of bulky ligands helps to disfavor this coordination, keeping the catalyst active in the productive cycle.

References
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved January 4, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Gross, G. A., & Turecek, F. (1992). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Journal of chromatography, 592(1-2), 291–298. [Link]

  • Terrier, F., Kizilian, E., Goumont, R., & Faucher, N. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 68(14), 5692–5699. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical science, 13(42), 12586–12595. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved January 4, 2026, from [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024, September 24). Retrieved January 4, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). Retrieved January 4, 2026, from [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025, May 4). Retrieved January 4, 2026, from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of chromatography, 624(1-2), 253–265. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Retrieved January 4, 2026, from [Link]

  • Zhang, H., Ai, T., Li, Y., Han, W., & Zhou, W. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 4, 2026, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Leyssens, T., Peeters, A., & Herrebout, W. (2022). Trichloroacetic acid fueled practical amine purifications. The Beilstein journal of organic chemistry, 18, 218–226. [Link]

  • Bak, A., & Kourounakis, A. P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Biomolecules, 11(4), 589. [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 4, 2026, from [Link]

  • Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 4, 2026, from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C-N bond forming cross-coupling reactions: a boon for the straightforward synthesis of N-based heterocycles. Chemical Society reviews, 42(23), 9283–9303. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Kaur, N., & Kishore, D. (2023). Applications of palladium-catalyzed C-N cross-coupling reactions in pharmaceutical compounds. Synthetic communications, 53(16), 1279–1334. [Link]

Sources

Technical Support Center: Stability and Degradation of (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (1-Pyridin-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Understanding the chemical stability of this compound is critical for ensuring data integrity, developing robust formulations, and defining appropriate storage conditions. This document offers a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound combines a pyridine ring and a piperidine ring. The primary stability concerns arise from the chemical reactivity of these two moieties. The tertiary amine within the piperidine ring is susceptible to oxidation, while the electron-deficient pyridine ring can be involved in specific nucleophilic and photolytic reactions.[1][2] Therefore, exposure to oxidizing agents, high temperatures, and UV light are the main factors that can compromise the compound's integrity.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the functional groups present, the most likely degradation pathways are:

  • Oxidation: The tertiary amine on the piperidine ring is the most probable site for oxidation, which can lead to the formation of the corresponding N-oxide.[3] This is a common degradation pathway for molecules containing tertiary amines.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light.[4][5] UV radiation can provide the energy to initiate radical reactions, potentially leading to complex degradation products or polymerization.

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat can induce degradation. The six-membered piperidine ring is known to be thermally stable compared to 5- or 7-membered rings, but degradation can still occur under harsh conditions.[6]

Q3: How should I properly store this compound in solid form and in solution?

A3: Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Storage ConditionSolid FormSolutionRationale
Temperature 2-8°C (Refrigerated)-20°C or -80°CLow temperatures slow down kinetic processes, minimizing thermal degradation and oxidative reactions.
Light Store in amber vials or protect from lightUse amber vials or wrap containers in foilPrevents photolytic degradation initiated by UV or visible light.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Purge solvent with inert gas before preparing solutionMinimizes contact with atmospheric oxygen, reducing the risk of N-oxidation.[3]
Solvent Choice N/AUse aprotic, anhydrous solvents (e.g., DMSO, DMF) for long-term storageProtic solvents can potentially participate in degradation reactions over time. Ensure solvent purity.
Q4: I am observing a new peak in my HPLC analysis of an aged sample. How can I identify if it's a degradant?

A4: The appearance of new peaks is a classic sign of degradation. To investigate, you should perform a forced degradation study (see Protocol 1 below). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7][8] By comparing the retention time of the unknown peak with the peaks generated in the forced degradation study, you can tentatively identify the degradation pathway. Co-injection of the aged sample with a stressed sample can provide stronger evidence if the peaks co-elute.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Steps
Inconsistent analytical results (e.g., decreasing peak area over time) Compound degradation in solution during sample preparation or analysis.1. Analyze Freshly Prepared Samples: Use a freshly prepared sample as a time-zero reference. 2. Control Autosampler Temperature: Set the HPLC/LC-MS autosampler to a low temperature (e.g., 4°C) to minimize degradation in the queue. 3. Check pH: The stability of nitrogen heterocycles can be pH-dependent.[9] Ensure the pH of your mobile phase and sample diluent is consistent and does not promote degradation.
Precipitate forms in a solution upon standing. Formation of an insoluble degradation product or polymerization.1. Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like Mass Spectrometry or NMR to identify its structure. 2. Review Solvent Choice: Degradation products may have different solubility profiles than the parent compound. Re-evaluate if the chosen solvent is appropriate for both.
Loss of biological activity or potency in an assay. Degradation of the active compound to an inactive form (e.g., N-oxide).1. Confirm Compound Integrity: Re-analyze the sample used in the assay via a stability-indicating method like HPLC to check for degradation.[10] 2. Run a Forced Degradation Control: Intentionally degrade a sample (e.g., with H₂O₂) and test its activity in the assay. A loss of activity would support that the observed degradation pathway is relevant to the compound's function.

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound based on its chemical structure and known reactivity of its constituent rings.

G cluster_main Potential Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., H₂O₂, Air) Parent->Oxidation Tertiary Amine Attack Photolysis Photolysis (UV Light) Parent->Photolysis Energy Absorption Thermal High Temperature Parent->Thermal High Energy Input N_Oxide This compound N-oxide Oxidation->N_Oxide Radicals Radical Intermediates Photolysis->Radicals Complex Complex Mixture / Polymer Thermal->Complex RingOpened Ring-Opened Products Radicals->RingOpened Radicals->Complex

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradants and establish a stability-indicating analytical method.[7][8][11]

Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a UV or PDA detector

Workflow Diagram:

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base Aliquot oxid Oxidation (3% H₂O₂, RT, 24h) start->oxid Aliquot thermal Thermal (80°C, 48h, Solid & Solution) start->thermal Aliquot photo Photolytic (ICH Q1B Guidelines) start->photo Aliquot control Unstressed Control (Stored at 4°C, protected from light) start->control Aliquot analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis control->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc end End: Compare stressed samples to control. Identify degradants. hplc->end

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including an unstressed control, to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid).

  • Data Interpretation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation relative to the unstressed control.

Data Summary: Example Forced Degradation Results

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition% Degradation (at 24h)Major Degradation Products (Hypothetical)Appearance of Solution
Control (4°C) < 1%NoneClear, colorless
0.1 M HCl (60°C) ~5%Minor polar degradantsClear, colorless
0.1 M NaOH (60°C) < 2%None significantClear, colorless
3% H₂O₂ (RT) ~25%Peak consistent with N-oxide formationClear, slight yellow tint
Thermal (80°C) ~8%Several minor, non-polar degradantsClear, colorless
Photolytic (ICH Q1B) ~15%Multiple new peaks, potential for polymerClear, yellow tint

Interpretation: These hypothetical results suggest that this compound is most susceptible to oxidative and photolytic degradation. It shows good stability under mild acidic, basic, and thermal conditions. This information is critical for guiding formulation development and defining handling procedures.

References

  • Hameed, S. A., Ibraheem, H. H., & Al-Shemary, H. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]

  • Chen, J., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 117-124. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 79-88. [Link]

  • Freeman, S. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for CO2 Capture. The University of Texas at Austin. [Link]

  • Ray, L., & Nolan, S. P. (2006). Stability and reactivity of N-heterocyclic carbene complexes. Chemical Society Reviews, 35(8), 712-719. [Link]

  • Glasius, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(35), 7025-7038. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link]

  • Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3232. [Link]

  • Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed. [Link]

  • Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]

  • Sitorus, A. C., et al. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • De, S., et al. (2019). Thermodynamics of thermal decomposition of group 13 metal trihalide adducts with piperidine: A combined theoretical and experimental study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • R Discovery. (2025). Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Bąk, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV. [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Future Science OA, 3(1), FSO160. [Link]

  • Samuel, I. D. W., et al. (1995). Photophysical characterisation of poly(p-pyridine). University of St Andrews Research Portal. [Link]

  • NIOSH. (1994). Pyridine 1613. CDC. [Link]

  • ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • M. D. P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Chem-Impex. (n.d.). 1-(Pyridin-4-ylmethyl)piperazine. Chem-Impex. [Link]

  • NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • ChemBK. (2024). 1-(4-Pyridyl)piperidine. ChemBK. [Link]

  • Slideshare. (n.d.). Unit 4 Pyridine. Slideshare. [Link]

  • NCBI. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid. ChemSynthesis. [Link]

Sources

Technical Support Center: Troubleshooting Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Formation

Q1: I'm not seeing any formation of my desired N-alkylated piperidine. What are the likely causes?

There are several potential reasons for a lack of product formation. These can be broadly categorized into issues with reagents, reaction conditions, or the intrinsic reactivity of your substrates.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Piperidine can be hygroscopic and may absorb atmospheric carbon dioxide, forming a carbonate salt. Similarly, the alkylating agent, especially alkyl halides, can degrade over time. It's advisable to use freshly distilled or purchased reagents.

  • Inadequate Activation: The nitrogen on the piperidine ring is nucleophilic, but the reaction often requires a base to deprotonate the resulting ammonium salt, regenerating the free amine for further reaction. Without a suitable base, the reaction can stall as the piperidine is converted to its non-nucleophilic conjugate acid.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing reaction rates. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the piperidine and the alkylating agent, and also stabilize charged intermediates.[1][2]

  • Insufficient Temperature: While many N-alkylation reactions proceed at room temperature, some less reactive alkylating agents or sterically hindered piperidines may require heating to overcome the activation energy barrier.[1]

Q2: I've confirmed my reagents are good and I'm using a suitable solvent and base, but the reaction is still not working. What else should I consider?

If the basic parameters are correct, consider the specifics of your chosen reagents and potential alternative reaction pathways.

  • Choice of Base: The strength and type of base are critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient.[1][2] However, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[1] Be cautious with strong bases as they can promote side reactions. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also effective and can minimize side reactions.[1]

  • Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is directly related to the quality of the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a low reaction rate, consider switching to the corresponding bromide or iodide.

  • Alternative Methods - Reductive Amination: If direct alkylation is proving difficult, especially with sensitive substrates, reductive amination is an excellent alternative.[1][3][4] This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN).[3][4][5] This method is often milder and avoids the issue of over-alkylation.[3][4]

Issue 2: Formation of Quaternary Ammonium Salt (Over-Alkylation)

Q1: My main problem is the formation of a significant amount of the quaternary ammonium salt. How can I prevent this?

The formation of a quaternary ammonium salt occurs when the newly formed N-alkylated piperidine (a tertiary amine) undergoes a second alkylation.[6] This is a common side reaction because the tertiary amine product is often more nucleophilic than the starting secondary amine.[6]

Here are key strategies to minimize or eliminate this side product:

  • Stoichiometry Control: Use a slight excess of the piperidine relative to the alkylating agent. An excess of the alkylating agent is a primary driver for the second alkylation.[1][6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the alkylating agent in the reaction mixture at any given time.[1][2] This favors the reaction with the more abundant piperidine starting material over the N-alkylated product.[1]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base like DIPEA can help. While it acts as a proton scavenger, its bulk can disfavor the formation of the sterically more demanding transition state leading to the quaternary salt.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation more than the first, thus improving selectivity for the desired mono-alkylated product.

Issue 3: Steric Hindrance

Q1: I'm trying to alkylate a piperidine with a bulky substituent near the nitrogen. The reaction is very slow or doesn't work at all. What can I do?

Steric hindrance around the nitrogen atom can significantly impede the approach of the alkylating agent, slowing down or even preventing the reaction.[7][8]

  • Less Bulky Alkylating Agents: If possible, use a less sterically demanding alkylating agent. For example, methyl iodide is much more reactive than isopropyl bromide in these situations.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave reactors can be particularly effective in this regard, allowing for rapid heating to high temperatures.

  • Stronger, Non-nucleophilic Bases: In cases of severe steric hindrance, a stronger base like sodium hydride (NaH) might be necessary to fully deprotonate the piperidine, increasing its nucleophilicity.[1]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that avoid direct N-alkylation at a late stage. For instance, it might be possible to introduce the desired alkyl group earlier in the synthesis before the piperidine ring is fully formed or substituted. Palladium-catalyzed N-alkylation methods can sometimes be effective for sterically hindered substrates.[9]

Issue 4: Purification Challenges

Q1: I've managed to get my product, but I'm having trouble purifying it from the starting materials and byproducts.

Purification of N-alkylated piperidines can be challenging due to the basic nature of the product and the potential for water-soluble byproducts like quaternary ammonium salts.

  • Aqueous Workup: A standard acid-base extraction is often effective.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the basic piperidine products and byproducts, transferring them to the aqueous layer. The unreacted alkylating agent will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 1M NaOH) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Chromatography: If the product is not sufficiently pure after extraction, column chromatography on silica gel is a common next step. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system can help to prevent the basic product from streaking on the acidic silica gel.

  • Dealing with Quaternary Salts: Quaternary ammonium salts are often highly water-soluble and can be difficult to remove by standard extraction procedures.[6] If a significant amount is present, it may be necessary to perform multiple extractions or consider alternative purification techniques like ion-exchange chromatography.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of piperidine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF, ~0.1 M), add a base such as potassium carbonate (1.5 eq.).[2]

  • Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) to the stirred solution at room temperature.[2] For highly reactive alkylating agents or to minimize over-alkylation, consider cooling the reaction to 0 °C and adding the alkylating agent dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.[2]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This method is particularly useful for preventing over-alkylation.[3]

  • Imine Formation: To a solution of the piperidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), ~0.1 M), add acetic acid (catalytic amount, ~0.1 eq.). Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Reagents and Conditions for Piperidine N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Key Considerations
Methyl iodideK₂CO₃Acetonitrile25Highly reactive, risk of over-alkylation. Slow addition is recommended.[2]
Ethyl bromideK₂CO₃DMF25-50Moderately reactive. Heating may be required.[2]
Benzyl chlorideNaHTHF0-25Reactive, but NaH is a strong base requiring anhydrous conditions.[2]
Aldehyde/Ketone(Reductive Amination)DCM/DCE25Milder conditions, avoids over-alkylation.[3]

Visualizations

Troubleshooting Logic for Piperidine N-Alkylation

Troubleshooting_N_Alkylation Start Start: N-Alkylation Reaction Problem Problem Encountered? Start->Problem NoProduct Low/No Product Problem->NoProduct Yes OverAlkylation Over-Alkylation (Quaternary Salt) Problem->OverAlkylation Yes StericHindrance Steric Hindrance Issue Problem->StericHindrance Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Reaction Problem->Success No CheckReagents Check Reagent Quality (Piperidine, Alkylating Agent) NoProduct->CheckReagents ControlStoichiometry Control Stoichiometry (Excess Piperidine) OverAlkylation->ControlStoichiometry ChangeReagents Use Less Bulky Alkylating Agent StericHindrance->ChangeReagents OptimizeWorkup Optimize Acid-Base Workup PurificationIssue->OptimizeWorkup CheckConditions Check Reaction Conditions (Base, Solvent, Temp) CheckReagents->CheckConditions Reagents OK ConsiderAlternatives Consider Alternative Methods (Reductive Amination) CheckConditions->ConsiderAlternatives Conditions OK ConsiderAlternatives->Success SlowAddition Slow Addition of Alkylating Agent ControlStoichiometry->SlowAddition AdjustBase Use Hindered Base (e.g., DIPEA) SlowAddition->AdjustBase AdjustBase->Success IncreaseTemp Increase Temperature (Consider Microwave) ChangeReagents->IncreaseTemp StrongerBase Use Stronger Base (e.g., NaH) IncreaseTemp->StrongerBase StrongerBase->Success OptimizeChroma Optimize Chromatography (Add Base to Eluent) OptimizeWorkup->OptimizeChroma OptimizeChroma->Success N_Alkylation_Workflow Start Start: Piperidine & Alkylating Agent Reaction Reaction Setup (Solvent, Base, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Acid-Base Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure N-Alkylated Piperidine Analysis->End

Caption: A general experimental workflow for piperidine N-alkylation reactions.

References

  • Benchchem. How to prevent quaternary salt formation in piperidine alkylation.

  • ResearchGate. Procedure for N-alkylation of Piperidine?

  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions.

  • Benchchem. Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.

  • National Institutes of Health. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

  • Google Patents. N-alkyl-piperidine DERIVATIVES.

  • PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.

  • Sciencemadness.org. Best Conditions For N-Alkylation?

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine.

  • Google Patents. A kind of purification method of high-purity piperidine.

  • Reddit. What's wrong with my reductive amination? I barely got any product.

  • Reddit. Does piperidine work in reductive amination like this?

  • Wikipedia. Piperidine.

  • Chemistry Stack Exchange. Steric effects of a lone pair and piperidine.

  • organic-chemistry.org. Reductive Amination - Common Conditions.

  • ACS Publications. Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives.

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2.

  • ACS Publications. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines.

  • Reddit. Problematic N-Alkylation.

  • Reddit. Difficulties with N-Alkylations using alkyl bromides.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • PubMed. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.

  • Google Patents. Process for the purification of piperidine.

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?

Sources

Technical Support Center: Piperidine & Pyridine Separation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Azeotropic Mixtures

Welcome to the technical support center for advanced separation sciences. This guide is designed for researchers, scientists, and drug development professionals who are tackling the persistent challenge of separating piperidine from pyridine. Due to the formation of a minimum-boiling azeotrope, conventional fractional distillation proves ineffective, necessitating more advanced techniques.[1][2]

This document provides in-depth, field-proven insights into the primary methods for resolving this mixture, structured as a series of troubleshooting guides and frequently asked questions. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring you can adapt and optimize these protocols for your specific laboratory or process scale.

Part 1: Frequently Asked Questions (FAQs) - The Piperidine-Pyridine Azeotrope

Q1: Why can't I separate piperidine and pyridine with simple fractional distillation?

A: The difficulty arises because piperidine and pyridine form a minimum-boiling point azeotrope. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same proportion of constituents as the unboiled mixture. For the piperidine-pyridine system, this azeotrope boils at approximately 106.1°C (at atmospheric pressure) and consists of about 92% piperidine and 8% pyridine by weight.[1][2] Since this boiling point is lower than that of pure pyridine (115.3°C) and only slightly higher than pure piperidine (105.8°C), the mixture will boil off together at a constant composition, preventing further separation.

Q2: What is the fundamental principle behind breaking an azeotrope?

A: To break an azeotrope, you must alter the vapor-liquid equilibrium (VLE) of the mixture. This is achieved by introducing a third component, known as an entrainer or solvent, or by changing the system's pressure. These interventions selectively alter the activity coefficients of the components in the mixture, which in turn changes their effective volatilities. The goal is to eliminate the azeotropic point or shift its composition sufficiently to allow for separation via distillation.

Logical Flow for Azeotrope Resolution

Azeotrope_Resolution_Logic Azeotrope Piperidine-Pyridine Azeotropic Mixture Decision Select Separation Strategy Azeotrope->Decision Method1 Extractive / Azeotropic Distillation Decision->Method1 Add Entrainer/ Solvent Method2 Pressure-Swing Distillation Decision->Method2 Alter System Pressure Method3 Solvent Extraction (LLE with DES/IL) Decision->Method3 Use Novel Solvent Result1 Separated Piperidine & Pyridine Method1->Result1 Result2 Separated Piperidine & Pyridine Method2->Result2 Result3 Separated Piperidine & Pyridine Method3->Result3

Caption: Logical workflow for selecting an azeotrope separation strategy.

Part 2: Troubleshooting Guide - Extractive & Azeotropic Distillation

This technique involves adding an "entrainer" that forms a new, lower-boiling azeotrope with one of the components (typically pyridine in this case), allowing it to be distilled away, or a high-boiling "solvent" that alters the relative volatilities.

Q3: I performed an azeotropic distillation with a hydrocarbon entrainer, but my piperidine residue is still high in pyridine. What went wrong?

A: This is a common issue and usually points to one of three root causes:

  • Incorrect Choice of Entrainer: The entrainer must be effective at preferentially associating with pyridine. Non-aromatic hydrocarbons boiling in the 80-110°C range are historically cited as effective because they form a ternary azeotrope (hydrocarbon-pyridine-piperidine) where the ratio of pyridine to piperidine is much higher than in the original mixture.[3] If the boiling point is too high, it won't distill over easily; if too low, it may not interact sufficiently.

  • Insufficient Entrainer Volume: The amount of entrainer is critical. You must add enough to fully complex with the pyridine present and carry it over as distillate. A common starting point is a 1:1 to 2:1 mass ratio of entrainer to the piperidine-pyridine mixture.

  • Inefficient Fractional Distillation: Even with the right entrainer, a highly efficient fractional distillation column (e.g., a packed column or one with a high number of theoretical plates) is required to separate the new, low-boiling azeotrope from the desired, higher-boiling piperidine. Poor column insulation or an incorrect reflux ratio can lead to poor separation.

Q4: My extractive distillation process is energy-intensive and requires a large amount of solvent. How can I optimize this?

A: Extractive distillation inherently requires significant energy input because the high-boiling solvent must be heated throughout the column.[4] Optimization focuses on solvent selection and process parameters:

  • Solvent Selectivity: The ideal solvent has a high selectivity for pyridine, meaning it significantly alters pyridine's volatility while having minimal effect on piperidine. This allows for effective separation with less solvent. While data for this specific system is sparse, solvents like sulfolane or isophorone are effective for similar systems (pyridine-water) and demonstrate the principle.[4]

  • Solvent-to-Feed Ratio: This is a key parameter to optimize. Use the minimum ratio that achieves the desired purity. Process simulation software (e.g., Aspen Plus) can be invaluable for modeling this and finding the optimal point, balancing purity against energy cost.

  • Heat Integration: In a continuous process, the hot, solvent-rich bottoms stream leaving the column can be used to pre-heat the incoming feed mixture. This heat exchange can significantly reduce the overall energy demand.

Q5: After using water as an entrainer, I'm struggling to remove the residual water from my purified piperidine. What is the best method?

A: Using water as an entrainer is a known method to preferentially remove pyridine.[1] However, this leaves you with a piperidine-water mixture.

  • Initial Separation: If a separate aqueous layer forms upon cooling, it can be decanted.

  • Drying and Final Purification: The most robust method is to dry the piperidine over solid potassium hydroxide (KOH) pellets, which effectively removes water without reacting with the piperidine.[2] After decanting from the KOH, a final fractional distillation of the piperidine is performed to remove any dissolved salts or residual impurities, yielding high-purity piperidine.[2] Toluene can also be used in a subsequent azeotropic distillation step specifically to remove the water.[5]

Experimental Workflow: Azeotropic Distillation with Hydrocarbon Entrainer```dot

Azeotropic_Distillation_Workflow

Caption: Simplified workflow for a two-column pressure-swing distillation process.

Part 4: Alternative & Emerging Methods - Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs)

These novel solvents are gaining attention as "green" alternatives for breaking azeotropes, often through liquid-liquid extraction (LLE) or as entrainers in extractive distillation. [6][7][8] Q8: I'm considering using a Deep Eutectic Solvent (DES) for separation. What are the primary advantages and potential challenges?

A:

  • Advantages: DESs are often biodegradable, non-toxic, and easy to prepare from inexpensive components like choline chloride and a hydrogen bond donor (e.g., urea, glycerol). [9][10][11][12]They have negligible vapor pressure, making them safe to handle. They can be highly effective at altering VLE, with some DESs showing a remarkable ability to increase the relative volatility of azeotropic mixtures. [13]* Challenges:

    • High Viscosity: Many DESs are significantly more viscous than traditional organic solvents. [11]This can lead to slow mass transfer and difficult phase separation, requiring more vigorous mixing and longer settling times.

    • Solvent Recovery: While non-volatile, the DES must be separated from the extracted component (e.g., pyridine) for reuse. This can be challenging and may require techniques like back-extraction or vacuum distillation to recover the more volatile component.

    • Water Content: The properties of many DESs are highly sensitive to water content. Accidental absorption of atmospheric moisture can alter their performance.

Q9: How do I select the right Ionic Liquid (IL) or DES for my separation?

A: Selection is the most critical step. The performance of these solvents depends entirely on their chemical structure.

  • Mechanism: The IL or DES works by forming different strength hydrogen bonds or other non-covalent interactions with piperidine and pyridine. An effective solvent will interact much more strongly with one component (e.g., pyridine), thereby lowering its activity coefficient and making it less volatile, which breaks the azeotrope.

  • Screening: A trial-and-error approach is inefficient. Computational screening methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) are powerful tools for predicting the phase behavior of mixtures containing these solvents. [6]This allows you to screen hundreds of potential candidates in silico to identify the most promising ones for experimental validation.

  • Guiding Principle: The goal is to choose an IL or DES that maximizes selectivity and the distribution coefficient for the target component you wish to separate. [7][8]

References

  • Deep Eutectic Solvents as Azeotrope Breakers: Liquid–Liquid Extraction and COSMO-RS Prediction. ACS Sustainable Chemistry & Engineering. [Link]

  • Deep eutectic solvents as extraction media for azeotropic mixtures. RSC Publishing. [Link]

  • Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. [Link]

  • Comparison of Deep Eutectic Solvents and Organic Solvent Effects on the Separation of Ternary Azeotropes by the Experimental Study and Molecular Simulation. ACS Sustainable Chemistry & Engineering. [Link]

  • Deep eutectic solvents as extraction media for azeotropic mixtures. Green Chemistry (RSC Publishing). [Link]

  • Deep Eutectic Solvents: Green Solvents for Separation Applications. ResearchGate. [Link]

  • Development of deep eutectic solvents applied in extraction and separation. PubMed. [Link]

  • Separation of azeotropic mixture (ethanol and water) enhanced by deep eutectic solvents. ResearchGate. [Link]

  • Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. Royal Society of Chemistry. [Link]

  • Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. [Link]

  • Deep Eutectic Solvents: Green Solvents for Separation Applications. SciSpace. [Link]

  • [Progress in the application of deep eutectic solvents to extraction and separation technology]. PubMed. [Link]

  • Purification of piperidine.
  • Separations of Metal Ions Using Ionic Liquids: The Challenges of Multiple Mechanisms. ResearchGate. [Link]

  • Separation of Pyridine and Water using Pressure Swing Distillation. DWSIM. [Link]

  • Process simulation and optimization of heat-integrated pressure swing distillation system for pyridine-water separation. ResearchGate. [Link]

  • Pressure Swing Distillation. Chemical Engineering World. [Link]

  • Pressure Swing Distillation to Break Azeotropes. ChemEnggHelp. [Link]

  • Ionic liquids: Current developments, potential and drawbacks for industrial applications. ResearchGate. [Link]

  • “Resolving Process Distillation Equipment Problems”. KLM Technology Group. [Link]

  • Process for purifying piperidine.
  • Feasibility of Ionic Liquids as Alternative Separation Media for Industrial Solvent Extraction Processes. ACS Publications. [Link]

  • Pressure Swing Distillation by Meet Gandha. Scribd. [Link]

  • Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. [Link]

  • Separation of pyridine from water by extractive distillation. Justia Patents. [Link]

  • Importance of Pressure-Selection in Pressure-Swing Distillation. ResearchGate. [Link]

  • Method for treating mixed liquid containing piperidine and water.

Sources

Technical Support Center: Catalyst Selection for Efficient Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient catalytic hydrogenation of pyridines to piperidines. Piperidine and its derivatives are crucial building blocks in a vast array of pharmaceuticals and agrochemicals, making this transformation a cornerstone of modern synthesis.[1][2]

The seemingly straightforward conversion of the stable aromatic pyridine ring into a saturated piperidine ring presents several challenges.[1][3] These include overcoming the aromatic stability, preventing catalyst poisoning by the nitrogen-containing substrate and product, and achieving high chemoselectivity in the presence of other functional groups.[2][3][4] This resource is structured to address these challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyridine hydrogenation, and how do I choose the right one?

A1: The choice of catalyst is a critical parameter and depends on a trade-off between activity, selectivity, cost, and the desired reaction conditions.[1] Catalysts for pyridine hydrogenation can be broadly categorized into heterogeneous, homogeneous, and electrocatalytic systems.

  • Heterogeneous Catalysts: These are the most commonly used, especially in industrial settings, due to their ease of separation and recyclability.[2]

    • Noble Metal Catalysts: Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) generally exhibit high activity under milder conditions.[1] For instance, Rhodium on carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃) are highly effective, with the latter showing broad functional group tolerance at temperatures as low as 40°C and 5 bar of H₂ pressure.[1][4] Palladium on carbon (Pd/C) is also widely used, often with acidic additives to enhance its activity.[2]

    • Non-Noble Metal Catalysts: Catalysts like Raney Nickel are more cost-effective but often require more demanding conditions, such as higher temperatures and pressures (150-300 atm).[1]

  • Homogeneous Catalysts: These catalysts offer high selectivity and activity under mild conditions but can be more challenging to separate from the reaction product.[2] Iridium-based catalysts, for example, have demonstrated excellent chemoselectivity, preserving sensitive functional groups like alkenes, alkynes, esters, and azides during pyridine reduction.[2][5]

  • Electrocatalytic Systems: This emerging approach offers a green and energy-efficient alternative, allowing for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure.[1][6] A carbon-supported rhodium catalyst in a membrane electrode assembly has shown high current efficiency.[6][7]

Catalyst Selection Workflow

start Define Synthesis Requirements (Scale, Substrate Functionality, Cost) noble_metal High Activity & Mild Conditions Needed? (Lab-scale, Fine Chemicals) start->noble_metal cost_constraint Cost-Effectiveness Paramount? (Large-scale production) start->cost_constraint chemoselectivity High Chemoselectivity Required? start->chemoselectivity green_chemistry Green & Energy-Efficient Process? start->green_chemistry noble_metal->cost_constraint No rh_ru Consider Rh or Ru Catalysts (e.g., Rh/C, Rh₂O₃) noble_metal->rh_ru Yes cost_constraint->chemoselectivity No raney_ni Consider Non-Noble Metal Catalysts (e.g., Raney Nickel) cost_constraint->raney_ni Yes chemoselectivity->green_chemistry No homogeneous_ir Consider Homogeneous Iridium Catalysts chemoselectivity->homogeneous_ir Yes electrocatalysis Explore Electrocatalytic Hydrogenation (e.g., Rh/KB) green_chemistry->electrocatalysis Yes start Low or No Conversion check_poisoning Suspect Catalyst Poisoning? start->check_poisoning check_activity Is the Catalyst/Conditions Active Enough? check_poisoning->check_activity No add_acid Add Stoichiometric Acid check_poisoning->add_acid Yes check_deactivation Consider Catalyst Deactivation? check_activity->check_deactivation No more_active_catalyst Switch to a More Active Catalyst (e.g., Rh, Pt) check_activity->more_active_catalyst Yes purify_reagents Purify Reagents and Solvents check_deactivation->purify_reagents Yes increase_loading Increase Catalyst Loading add_acid->increase_loading increase_conditions Increase Temperature and/or Pressure more_active_catalyst->increase_conditions pretreat_catalyst Perform Catalyst Pre-treatment purify_reagents->pretreat_catalyst

Sources

Technical Support Center: Friedel-Crafts Alkylation of Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of pyridine. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the direct alkylation of pyridine rings. Classical Friedel-Crafts alkylation is notoriously problematic for pyridine-containing compounds. This guide will explore the root causes of these issues and provide robust, field-proven alternative strategies to achieve your target molecules while minimizing byproduct formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common failures and side reactions observed during attempts at Friedel-Crafts alkylation of pyridine and its derivatives.

Q1: Why is my Friedel-Crafts alkylation of pyridine failing entirely or resulting in extremely low yields?

A1: The reaction is likely failing due to the inherent electronic properties and Lewis basicity of the pyridine ring.

The classical Friedel-Crafts reaction mechanism relies on an electron-rich aromatic ring acting as a nucleophile to attack a carbocation electrophile generated by a Lewis acid catalyst. Pyridine fundamentally violates these requirements in two ways:

  • Electron-Deficient Ring System: The nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density from the ring carbons, making the ring electron-poor (deactivated) and thus a poor nucleophile for electrophilic aromatic substitution.[1][2]

  • Lewis Base Interference: The non-bonding lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[3][4][5] This coordination has two detrimental effects:

    • Catalyst Sequestration: The Lewis acid is effectively neutralized by the pyridine, preventing it from activating the alkyl halide to form the necessary carbocation electrophile.[5][6]

    • Further Deactivation: The resulting N-Lewis acid complex places a formal positive charge on the nitrogen atom, creating a pyridinium-like species. This complex is even more strongly deactivated towards electrophilic attack than the parent pyridine.[3]

Pyridine_FC_Failure cluster_0 Desired Friedel-Crafts Pathway (Inefficient) cluster_1 Dominant Byproduct Pathways Pyridine Pyridine Product C-Alkylated Pyridine Pyridine->Product Attack by Ring (Deactivated) AlkylHalide R-X Carbocation R⁺ (Electrophile) AlkylHalide->Carbocation Activation (Blocked) LewisAcid AlCl₃ LewisAcid->Carbocation Carbocation->Product Pyridine_N Pyridine Complex Pyridine-AlCl₃ Complex (Highly Deactivated) Pyridine_N->Complex Lewis Base Attack N_Alkylation N-Alkylpyridinium Salt (Byproduct) Pyridine_N->N_Alkylation SN2 Attack LewisAcid_N AlCl₃ LewisAcid_N->Complex AlkylHalide_N R-X AlkylHalide_N->N_Alkylation

Caption: Dominant side reactions in pyridine Friedel-Crafts alkylation.

Q2: My reaction has consumed the starting material, but I've isolated a salt-like solid instead of the expected alkylpyridine. What is this byproduct?

A2: You have likely formed an N-alkylpyridinium salt.

In addition to coordinating with the Lewis acid, the nucleophilic nitrogen of pyridine can directly attack the alkyl halide in a standard SN2 reaction.[3][7] This process, known as N-alkylation, is often kinetically faster than the desired C-alkylation, especially with primary and secondary alkyl halides. The resulting N-alkylpyridinium halide is a salt and will precipitate from many organic solvents, accounting for the solid byproduct you are observing. This pathway competes directly with the Friedel-Crafts mechanism and is a primary reason for its failure.

Q3: I managed to achieve some C-alkylation, but my product is a mixture of mono-, di-, and even tri-alkylated pyridines. How can I prevent this over-alkylation?

A3: This is a classic limitation of Friedel-Crafts alkylation known as polyalkylation, which is exacerbated in pyridine chemistry.

Alkyl groups are electron-donating and therefore activate aromatic rings towards further electrophilic substitution. This means your mono-alkylated product is more reactive than the starting pyridine, making it a more likely target for the next electrophile.[8]

Conventional Solution (Often Ineffective for Pyridine): In standard benzene chemistry, using a large excess of the aromatic substrate can statistically favor mono-alkylation.[8] However, given the high cost and low reactivity of many complex pyridine starting materials, this is often not a practical or economical solution.

A Superior Strategy: Friedel-Crafts Acylation Followed by Reduction. This two-step approach is the most reliable method to ensure mono-substitution and avoid polyalkylation.

  • Acylation: Perform a Friedel-Crafts acylation using an acyl halide or anhydride. The resulting acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing a second acylation event.[9]

  • Reduction: The resulting pyridyl ketone is then reduced to the desired alkyl group using standard methods like the Wolff-Kishner or Clemmensen reduction.[10]

Acylation_Reduction_Workflow Pyridine Pyridine Ketone Mono-Acylated Pyridine (Deactivated Ring) Pyridine->Ketone 1. Friedel-Crafts Acylation AcylHalide Acyl Halide (RCOCl) + AlCl₃ AcylHalide->Ketone FinalProduct Mono-Alkylated Pyridine (Target Product) Ketone->FinalProduct 2. Carbonyl Reduction Reduction Reduction (e.g., Wolff-Kishner) Reduction->FinalProduct

Caption: The acylation-reduction strategy for clean mono-alkylation.

Recommended Alternative Alkylation Strategies

Direct C-H alkylation of pyridine is achievable with modern synthetic methods that bypass the limitations of the classical Friedel-Crafts reaction. The optimal strategy depends on the desired regioselectivity and the nature of the alkyl group to be installed.

StrategyRegioselectivityKey ReagentsProsCons
Acylation-Reduction C2, C3, or C4 (depends on directing groups)Acyl Halide, Lewis Acid; then H₂NNH₂, KOHExcellent control over mono-alkylation, reliable, well-established.[9][10]Two separate synthetic steps required, reduction conditions can be harsh.
Ni/Lewis Acid Catalysis Highly C4 selectiveNi(cod)₂, NHC ligand, Alkene/Alkyne, Lewis Acid (e.g., AlMe₃)Direct C-H functionalization, high C4 selectivity, good functional group tolerance.[11][12]Requires specialized catalysts and ligands, may require elevated temperatures.
Minisci-type Radical Alkylation Primarily C2/C4AgNO₃, (NH₄)₂S₂O₈, Carboxylic AcidExcellent for electron-deficient rings, tolerates many functional groups, uses readily available starting materials.[13]Can give mixtures of regioisomers, may require optimization to control selectivity.
Directed Ortho Metalation (DoM) C2 or C6 (ortho to a directing group)Strong Base (LDA, n-BuLi), Alkyl HalideHigh regioselectivity dictated by a directing group (e.g., -CONR₂, -OMe).Requires a directing group on the ring, cryogenic temperatures are often necessary.[14][15]
Using Pyridine-N-Oxides C2/C4Alkylating agent, then deoxygenation (e.g., PCl₃)Activates the ring for electrophilic attack, provides access to different substitution patterns.[16][17]Requires extra steps for N-oxide formation and subsequent deoxygenation.

Detailed Experimental Protocol: Mono-propylation of Pyridine via Acylation-Reduction

This protocol describes a reliable two-step synthesis of 4-propylpyridine, avoiding the byproducts of direct alkylation.

Step 1: Friedel-Crafts Acylation of Pyridine with Propionyl Chloride
  • Warning: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are critical.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Carefully add a solvent such as nitrobenzene or dichloroethane.

  • Pyridine Addition: In the dropping funnel, prepare a solution of pyridine (1.0 eq) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath). An exothermic reaction will occur as the Lewis acid-base complex forms.

  • Acyl Chloride Addition: Once the initial complex formation subsides, add propionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and very carefully quench by slowly adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-propionylpyridine. Purify by column chromatography or distillation.

Step 2: Wolff-Kishner Reduction of 4-Propionylpyridine
  • Warning: This reaction involves high temperatures and corrosive base. Use appropriate personal protective equipment.

  • Reagent Charging: In a round-bottom flask equipped with a high-efficiency reflux condenser, combine the 4-propionylpyridine (1.0 eq) from Step 1, diethylene glycol (as solvent), potassium hydroxide (KOH, 4.0 eq), and hydrazine hydrate (H₂NNH₂·H₂O, 3.0 eq).

  • Initial Reflux: Heat the mixture to 100-120 °C for 1.5 hours. During this time, the hydrazone intermediate will form.

  • Water Removal: Reconfigure the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine (up to ~200 °C).

  • Final Reflux: Once the water has been removed, return the apparatus to a reflux configuration and maintain the temperature at 190-200 °C for 4-6 hours until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or toluene (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 4-propylpyridine can be purified by distillation.

References

  • Quora. (2017). Why does pyridine not give a Friedel craft reaction? Retrieved from [Link]

  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Brainly.in. (2018). friedel crafts acylation for pyridine. Retrieved from [Link]

  • Reddit. (2025). Overreaction of Friedel Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]

  • Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society, 132(39), 13666–13668. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes | Request PDF. Retrieved from [Link]

  • Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666-13668. Retrieved from [Link]

  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]

  • Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. | Request PDF. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Friedel–Crafts alkylation of 2‐arylimidazo[1,2‐a]pyridines 7 and β‐nitrostyrenes 8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of (1-Pyridin-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the (1-Pyridin-4-yl)piperidine scaffold has garnered significant attention as a "privileged structure." This versatile chemical framework is a cornerstone in the development of novel therapeutics, demonstrating considerable potential across a wide array of diseases. Derivatives of this scaffold have shown promise as potent and selective modulators of various biological targets, including kinases, G protein-coupled receptors (GPCRs), and enzymes.[1][2] This guide offers a comprehensive, technically-grounded framework for the rigorous characterization and validation of new this compound derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore essential experimental workflows, from initial hit-to-lead optimization to preclinical validation, and provide objective comparisons of their performance against established alternatives.

The this compound Scaffold: A Versatile Tool in Medicinal Chemistry

The power of the this compound core lies in its unique blend of a basic piperidine ring and an aromatic pyridine moiety. This structure allows for straightforward chemical modifications at multiple points, enabling the precise tuning of physicochemical properties and target engagement. This adaptability has paved the way for derivatives with a wide range of pharmacological profiles, including potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and modulators of histamine and dopamine receptors.[3]

A primary reason for the focus on this scaffold is its proven ability to produce compounds with favorable drug-like properties. These often include good oral bioavailability and the ability to cross the blood-brain barrier, making it especially valuable for developing treatments for neurological and psychiatric conditions.[4][5]

A Multi-Faceted Strategy for Characterization and Validation

To unlock the therapeutic potential of any new chemical entity, a stringent and methodical validation process is essential. The following sections detail a comprehensive workflow that combines in vitro and in vivo techniques to thoroughly characterize this compound derivatives.

G cluster_0 Discovery & Initial Screening Library_Synthesis Library Synthesis This compound Core High_Throughput_Screening High-Throughput Screening (HTS) Target-Based or Phenotypic Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Biochemical_Assays Biochemical Assays (IC50/EC50, Ki) Hit_Identification->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (Target Engagement, Functional Response) Biochemical_Assays->Cell-Based_Assays Selectivity_Profiling Selectivity Profiling (Panel of Related Targets) Cell-Based_Assays->Selectivity_Profiling Pharmacokinetics Pharmacokinetics (PK) (Bioavailability, Half-life) Cell-Based_Assays->Pharmacokinetics ADME-Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity_Profiling->ADME-Tox Pharmacodynamics Pharmacodynamics (PD) (Target Modulation in vivo) Pharmacokinetics->Pharmacodynamics Efficacy_Models Disease-Relevant Efficacy Models Pharmacodynamics->Efficacy_Models Toxicology Preliminary Toxicology Efficacy_Models->Toxicology

Figure 1: A comprehensive workflow for the characterization and validation of novel therapeutic compounds.

Foundational In Vitro Characterization

The initial characterization phase is dedicated to defining the potency, selectivity, and mechanism of action of lead compounds at both the molecular and cellular levels.

Rationale: The main goal is to measure the direct interaction of the derivative with its intended biological target. This is typically done through biochemical assays that determine the concentration-dependent inhibition (IC50) or activation (EC50) of the target protein.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Kinase Target)

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound derivative (test compound)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure: a. Create a serial dilution of the test compound in DMSO. b. In a 384-well plate, add 5 µL of the kinase solution. c. Add 2.5 µL of the diluted test compound or a vehicle control (DMSO). d. Incubate for 10 minutes at room temperature to allow for compound binding. e. Start the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. h. Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: The potency of the this compound derivative should be compared to a known reference compound or a structurally different inhibitor of the same target.

Table 1: Comparative Potency of Compound XYZ-123 and Reference Inhibitor

CompoundTarget KinaseIC50 (nM)
XYZ-123 Kinase A15.2 ± 2.1
Reference InhibitorKinase A28.5 ± 3.5

Rationale: Transitioning from a purified protein system to a cellular environment is vital to confirm that the compound can enter the cell membrane and interact with its target in a more physiologically relevant setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for directly measuring target engagement within intact cells or tissue lysates. The principle relies on the ligand-induced thermal stabilization of the target protein.

  • Cell Culture and Treatment:

    • Grow cells expressing the target of interest to approximately 80% confluency.

    • Treat the cells with the this compound derivative or a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest and break open the cells (lyse).

    • Divide the cell lysate into aliquots and heat each one to a different temperature for a brief period (e.g., 3 minutes).

    • Centrifuge to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant, which contains the soluble proteins.

    • Measure the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein against temperature for both the treated and untreated samples.

    • A rightward shift in the melting curve for the treated sample indicates that the target has been stabilized, confirming engagement.

Comparative Analysis: The degree of thermal shift caused by the test compound can be compared to that of a known binder to the target.

G cluster_0 Cellular Thermal Shift Assay (CETSA®) Workflow Cell_Treatment Cell Treatment 1. Treat cells with this compound derivative or vehicle. Heat_Challenge Heat Challenge 2. Lyse cells and heat aliquots to different temperatures. Cell_Treatment->Heat_Challenge Protein_Separation Protein Separation 3. Centrifuge to separate soluble and aggregated proteins. Heat_Challenge->Protein_Separation Quantification Quantification 4. Quantify soluble target protein (e.g., Western Blot). Protein_Separation->Quantification Data_Analysis Data Analysis 5. Plot melting curves to assess thermal stabilization. Quantification->Data_Analysis

Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

Rationale: Off-target effects are a leading cause of drug failure. It is therefore crucial to evaluate the selectivity of the this compound derivative against a panel of both related and unrelated biological targets.

Methodology: This is often carried out by contract research organizations (CROs) that provide broad screening panels (e.g., Eurofins' SafetyScreen44™ or DiscoverX's KINOMEscan™). These panels assess the compound's binding or activity against hundreds of kinases, GPCRs, ion channels, and other enzymes.

Data Interpretation: The results are typically shown as the percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant off-target activity should be investigated further with full dose-response curves to determine the IC50 for those interactions. A highly selective compound will show strong activity against the intended target with little to no activity against other targets in the panel.

In Vivo Validation: From the Lab to Clinical Relevance

Promising in vitro results must be translated into in vivo efficacy. This phase evaluates the pharmacokinetic and pharmacodynamic properties of the compound and its therapeutic effects in a living organism.

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential for determining its dosage and predicting its exposure in the body.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing:

    • Administer the this compound derivative to a group of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis:

    • Process the blood samples to isolate plasma.

    • Measure the concentration of the parent compound (and any major metabolites) in the plasma using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration over time.

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Comparative Analysis: The PK profile of the this compound derivative can be compared to that of a marketed drug with a similar indication to assess its potential for a favorable dosing schedule.

Table 2: Comparative Pharmacokinetic Parameters of XYZ-123 and a Competitor Compound

ParameterXYZ-123 (10 mg/kg, oral)Competitor Compound (10 mg/kg, oral)
Cmax (ng/mL)850620
Tmax (h)1.52.0
AUC (ng*h/mL)45003100
t1/2 (h)6.24.8
Bioavailability (%)4530

Rationale: These studies are designed to show that the compound modulates its target in vivo and produces the desired therapeutic effect in a disease-relevant animal model.

Experimental Design: The specific design of an efficacy study will depend heavily on the therapeutic indication. For instance, if the this compound derivative is a novel analgesic, its efficacy would be tested in models of inflammatory or neuropathic pain.

Key Components of an Efficacy Study:

  • Dose-Response: Test multiple dose levels to establish a clear dose-response relationship.

  • PK/PD Correlation: Correlate drug exposure (PK) with the degree of target modulation and the observed therapeutic effect (PD). This is crucial for linking the mechanism of action to the clinical outcome.

  • Appropriate Controls: Include groups treated with a vehicle and a positive control (a known effective drug).

Conclusion: Charting a Path to Clinical Candidacy

The this compound scaffold is a rich source of novel therapeutic agents. However, a rigorous and multifaceted approach to characterization and validation is key to unlocking its full potential. By systematically assessing potency, selectivity, cellular activity, pharmacokinetics, and in vivo efficacy, while continuously benchmarking against relevant alternatives, researchers can build a strong data package to support the advancement of promising derivatives toward clinical development. This guide provides a foundational framework for this process, highlighting the importance of sound experimental design and data-driven decision-making.

Sources

A Comparative Analysis of (1-Pyridin-4-yl)piperidine and its Analogs: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the chemical scaffold (1-Pyridin-4-yl)piperidine and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile heterocyclic motif. By synthesizing data from various scientific sources, this document offers insights into the structure-activity relationships (SAR), physicochemical properties, and pharmacological profiles of these compounds across different biological targets. While a direct head-to-head comparative study of a systematic series of analogs is not available in the current literature, this guide collates and analyzes existing data to provide a valuable resource for guiding future research and development efforts.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] When coupled with a pyridine ring, as in this compound, the resulting molecule possesses a unique combination of a basic nitrogen center within the piperidine ring and an aromatic, electron-deficient pyridine moiety. This arrangement allows for a range of interactions with biological targets, including hydrogen bonding, ionic interactions, and π-stacking.

The strategic placement of the nitrogen atom in the pyridine ring (at the 4-position in this case) significantly influences the electronic properties and potential biological activity of the molecule. This guide will explore how modifications to both the piperidine and pyridine rings of this core structure impact its engagement with various enzymes and receptors, providing a foundation for the rational design of novel therapeutic agents.

Synthesis Strategies for this compound and its Analogs

The synthesis of N-arylpiperidines, including this compound, can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAAr) reaction between a halo-pyridine and piperidine or a piperidine derivative.

A general synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials: 4-Halopyridine & Piperidine Reaction Nucleophilic Aromatic Substitution (SNAAr) Start->Reaction Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from general procedures for N-arylation of piperidines.

Materials:

  • 4-Chloropyridine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloropyridine hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comparative Pharmacological Analysis

The this compound scaffold has been incorporated into molecules targeting a variety of biological systems. The following sections provide a comparative analysis of the activity of its analogs against several key targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a key structural feature of the well-known AChE inhibitor, donepezil.[2]

Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. Bulky and hydrophobic groups, such as a benzyl group, are often favored.

  • 4-Position Substitution: The substitution at the 4-position of the piperidine ring plays a crucial role in interacting with the active site of AChE.

Histamine H₃ Receptor (H₃R) Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H₃R antagonists are being investigated for the treatment of various central nervous system disorders.

A study on piperazine and piperidine derivatives as dual histamine H₃ and sigma-1 receptor antagonists provides valuable comparative data.[4]

Compound IDCore StructureR GrouphH₃R Kᵢ (nM)[4]
Analog 1 (1-Pyridin-4-yl)piperazineCyclopropylmethanone3.17
Analog 2 This compoundCyclopropylmethanone7.70

Structure-Activity Relationship Insights:

  • Piperidine vs. Piperazine: In this specific analog series, the piperazine core resulted in a slightly higher affinity for the H₃ receptor compared to the piperidine core.[4]

  • Substituents: The nature of the substituent on the second nitrogen of the piperazine or the 1-position of the piperidine significantly influences affinity.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and pain. The piperidine scaffold is a common feature in many high-affinity sigma-1 receptor ligands.[5]

The same study on dual H₃R and σ₁R antagonists provides a striking comparison for sigma-1 receptor affinity.[4]

Compound IDCore StructureR Groupσ₁R Kᵢ (nM)[4]
Analog 1 (1-Pyridin-4-yl)piperazineCyclopropylmethanone1531
Analog 2 This compoundCyclopropylmethanone3.64

Structure-Activity Relationship Insights:

  • Piperidine vs. Piperazine: In stark contrast to the H₃ receptor, the piperidine core in this analog pair is overwhelmingly preferred for high-affinity binding to the sigma-1 receptor, demonstrating a greater than 400-fold increase in affinity compared to the piperazine analog.[4] This highlights the critical role of the core heterocyclic ring in target selectivity.

  • N-Aryl Substitution: The position of the nitrogen in the pyridyl ring of pyridylpiperazines has been shown to influence selectivity between σ₁ and σ₂ receptors. (3-pyridyl) and (4-pyridyl)piperazines generally favor σ₁ receptors, while (2-pyridyl)piperazines tend to be more selective for σ₂ receptors.[6]

Other Biological Targets

The versatility of the this compound scaffold is further demonstrated by its exploration in other therapeutic areas:

  • ALK/ROS1 Kinase Inhibition: A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), with some compounds showing potent activity against crizotinib-resistant mutants.[7] The most promising compound in this series had an IC₅₀ of 41.3 nM against the ALKL1196M mutant.[7]

  • PI3Kδ Inhibition: 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors, with the most active compounds having IC₅₀ values in the low nanomolar range (0.7 nM and 1.3 nM).[8]

  • Antifungal Activity: 4-Aminopiperidine derivatives have been investigated as novel antifungal agents targeting ergosterol biosynthesis.[9]

Key Experimental Protocols

To facilitate further research on this compound and its analogs, this section provides detailed protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound to the sigma-1 receptor using a competitive radioligand binding assay.

Binding_Assay A Prepare membrane homogenates (from cells or tissue expressing σ1R) B Incubate membranes with: - Radioligand (e.g., ³H-pentazocine) - Test compound (various concentrations) A->B C Separate bound from free radioligand (Rapid filtration) B->C Equilibrium D Quantify bound radioactivity (Scintillation counting) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ values) D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor.

  • Radioligand, e.g., --INVALID-LINK---pentazocine.

  • Test compound (this compound analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, excess of a non-labeled sigma-1 ligand (e.g., haloperidol), and membrane preparation.

    • Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compound (this compound analog) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel drug candidates targeting a diverse range of biological entities. The available data, though not from a single systematic study, allows for the deduction of several key structure-activity relationships. Notably, the choice between a piperidine and a piperazine core can dramatically switch selectivity between targets like the histamine H₃ and sigma-1 receptors.

Future research in this area would greatly benefit from a systematic comparative study of a library of this compound analogs with substituents at various positions on both the pyridine and piperidine rings. Such a study, evaluating these compounds against a panel of relevant biological targets, would provide a more definitive understanding of the SAR and guide the development of potent and selective therapeutic agents. The protocols provided in this guide offer a starting point for such investigations.

References

A Comparative Guide to the Biological Evaluation of Novel (1-Pyridin-4-yl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The (1-Pyridin-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents.[1][2] Its derivatives have shown promise across a spectrum of therapeutic areas, including neurodegenerative diseases, oncology, and mental health disorders.[3][4][5][6] This guide provides a comprehensive framework for the biological evaluation of novel compounds featuring this versatile scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative data analysis framework.

The Strategic Blueprint for Biological Evaluation

A robust evaluation of any new chemical entity (NCE) follows a logical, tiered approach, moving from predictive computational models to complex in vivo systems. This strategy is designed to de-risk drug development by identifying compounds with suboptimal properties early, thus conserving resources for the most promising candidates.[7] The journey for a novel this compound compound begins with an understanding of its potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile, followed by a deep dive into its interaction with specific biological targets.

Below is a generalized workflow illustrating this strategic progression.

G cluster_0 Phase 1: Early Assessment (In Silico & In Vitro) cluster_1 Phase 2: Lead Optimization & Preclinical Studies A Compound Synthesis & Characterization B In Silico ADME/Tox Prediction A->B C Primary In Vitro Screening (Binding & Functional Assays) B->C D In Vitro ADME/Tox Profiling C->D E Hit Identification D->E F Secondary & Selectivity Assays E->F Promising Hits G In Vivo Pharmacokinetics (PK) F->G H In Vivo Efficacy Models G->H I Lead Candidate Selection H->I

Caption: Generalized workflow for the biological evaluation of novel compounds.

Foundational In Silico and In Vitro ADME/Tox Profiling

Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug attrition in clinical trials.[8] Therefore, early assessment of the ADME/Tox profile is critical.[7]

In Silico ADME/Tox Prediction

Before embarking on laboratory experiments, computational models can provide rapid and cost-effective predictions of a compound's drug-likeness.[8] Web-based tools like SwissADME and pkCSM are frequently used to estimate a range of properties based on the compound's chemical structure.[9]

Key Predicted Parameters:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition.

  • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

In Vitro ADME/Tox Experimental Assays

Compounds that show a promising profile in silico are then subjected to a panel of standardized in vitro assays to obtain empirical data.

Table 1: Comparison of In Vitro ADME/Tox Performance for Hypothetical this compound Analogs

Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min, HLM)Cytotoxicity (HepG2, IC₅₀, µM)
PYP-001 15.245> 100
PYP-002 2.11225.4
PYP-003 20.5> 6089.7
Control High Permeability ControlStable ControlToxic Control

HLM: Human Liver Microsomes

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, simulating the intestinal barrier.[10]

Objective: To assess the rate of drug transport across the intestinal epithelium, predicting oral absorption.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: Rate of compound appearance in the receiver chamber.

    • A: Surface area of the filter membrane.

    • C₀: Initial concentration in the donor chamber.

Target-Specific In Vitro Evaluation

The this compound scaffold is found in compounds targeting a diverse range of proteins. The specific in vitro assays will be dictated by the intended biological target. We will focus on two common target classes for this scaffold: G-Protein Coupled Receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE).

GPCR Ligand Evaluation: Dopamine D₂/D₃ Receptors

Many this compound derivatives have been investigated as ligands for dopamine D₂ and D₃ receptors, which are implicated in neurological and psychiatric disorders.[4][11][12] The evaluation involves determining both the binding affinity and the functional consequence of that binding.

Step 1: Radioligand Binding Assay

Objective: To determine the affinity (Kᵢ) of a test compound for the target receptor by measuring its ability to displace a known high-affinity radioligand.[13]

Methodology:

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human dopamine D₂ or D₃ receptor.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor-containing membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂).

    • A range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Step 2: Functional Assay (cAMP Measurement)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on a downstream signaling pathway.[14] Dopamine D₂/D₃ receptors are typically Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

G cluster_0 Cell Membrane cluster_1 Intracellular receptor {Dopamine D2 Receptor| GPCR} g_protein {Gαi | Gβγ} receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition atp ATP camp cAMP atp->camp Conversion ligand Agonist (e.g., Dopamine) ligand->receptor:port

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Methodology (Antagonist Mode):

  • Cell Plating: Plate cells expressing the target receptor in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound and incubate.

  • Agonist Challenge: Add a fixed concentration of a known agonist (e.g., dopamine) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and generate a measurable cAMP signal.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of the forskolin signal determines its antagonist potency (IC₅₀).

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[15] The this compound scaffold has been incorporated into potent AChE inhibitors.[5]

Objective: To determine the potency (IC₅₀) of a compound to inhibit the activity of the AChE enzyme. The most common method is the colorimetric assay developed by Ellman.[16]

Methodology (Ellman's Method):

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at 412 nm.

  • Assay Setup: In a 96-well plate, add:

    • Buffer solution (e.g., phosphate buffer, pH 8.0).

    • Varying concentrations of the test compound.

    • AChE enzyme solution.

    • DTNB solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, acetylthiocholine (ATCh), to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Table 2: Comparison of In Vitro Target Activity for Hypothetical Analogs

Compound IDD₂ Receptor Binding (Kᵢ, nM)D₂ Functional Antagonism (IC₅₀, nM)AChE Inhibition (IC₅₀, nM)
PYP-001 5.412.1> 10,000
PYP-002 890.2> 10,00050.6
PYP-003 2.14.58,500
Reference Haloperidol (D₂)Haloperidol (D₂)Donepezil (AChE)

In Vivo Evaluation in Animal Models

Compounds demonstrating high potency and selectivity in vitro, along with a favorable ADME/Tox profile, are advanced to in vivo studies.[17] The choice of animal model is critical and must be relevant to the compound's proposed therapeutic indication.[18][19][20]

  • For Dopamine D₂/D₃ Receptor Ligands: Rodent models of Parkinson's disease or schizophrenia are often employed.[21] For example, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is used to assess the potential of compounds to alleviate motor symptoms characteristic of Parkinson's disease.[21]

  • For Acetylcholinesterase Inhibitors: Cognitive performance in rodents can be assessed using various maze-based tests (e.g., Morris water maze, Y-maze) after inducing amnesia with agents like scopolamine.[5]

  • For Serotonin Reuptake Inhibitors (SSRIs): The forced swim test and tail suspension test in rats or mice are widely used behavioral despair models to screen for antidepressant activity.[6]

Conclusion

The biological evaluation of novel this compound compounds is a systematic, multi-faceted process. It requires a logical progression from in silico prediction to robust in vitro characterization and, finally, to validation in relevant in vivo models. By carefully selecting assays that probe ADME/Tox properties, target affinity, and functional activity, researchers can build a comprehensive data package. This structured approach, which emphasizes the causality behind each experimental step, is essential for identifying and advancing drug candidates with the highest potential for clinical success.

References

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
  • Zhang, Y., & Li, D. (Year). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Bové, J., & Perier, C. (2012). Modeling neurodegenerative diseases in vivo review. Journal of Neurochemistry.
  • McGurk, L., Berson, A., & Bonini, N. M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology.
  • Giménez, L. E., & Cabrera, P. A. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Medina-Franco, J. L., & Martinez-Mayorga, K. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • Sun, K., et al. (2023).
  • Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • Johns Hopkins University. (2018).
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Liu, S., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry.
  • Pineda-Contreras, B. A., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • Inam, A., et al. (2023).
  • Eurasian Chemical Communications. (n.d.). Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of Alzheimer's disease.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.
  • Liu, S., et al. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.
  • Kiku, Y., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin.
  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Zhang, Y., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Omega.
  • Yamanashi, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Pontén, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry.
  • Jamzad, M. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Forensic Research.
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry.
  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry.
  • ChemRxiv. (n.d.).
  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.

Sources

A Comparative Guide to the Structure-Activity Relationship of (1-Pyridin-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (1-pyridin-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for diverse structural modifications, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives across different classes of biological targets, supported by experimental data and detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of this important scaffold and accelerate the discovery of novel therapeutics.

The this compound Scaffold: A Versatile Pharmacophore

The core structure, consisting of a piperidine ring directly attached to the 4-position of a pyridine ring, offers multiple points for chemical modification. These modifications, strategically introduced at the piperidine nitrogen, the piperidine ring itself, or the pyridine ring, profoundly influence the molecule's conformation, electronics, and ultimately, its biological activity. This guide will explore the SAR of this scaffold against three major classes of drug targets: Kinases, G-Protein Coupled Receptors (GPCRs), and Ion Channels.

Comparative SAR Analysis Across Target Classes

The following sections delve into the specific SAR for each target class, highlighting how subtle structural changes can dramatically alter potency and selectivity.

Kinase Inhibitors: Targeting the ATP-Binding Site

The this compound motif has been successfully employed in the development of inhibitors for various kinases, which are crucial regulators of cellular signaling pathways and prominent targets in oncology and inflammation.

A key interaction for many kinase inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase domain. The pyridine nitrogen of the this compound scaffold is well-positioned to act as a hinge-binder. Modifications on the piperidine and pyridine rings can then be used to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

Key SAR Observations for Kinase Inhibition:

  • Pyridine Ring Substituents: Small, electron-withdrawing groups at the 2- and 6-positions of the pyridine ring can enhance hinge-binding affinity.

  • Piperidine Nitrogen (N1) Substituents: Bulky aromatic or heteroaromatic groups are often well-tolerated and can occupy the hydrophobic pocket near the ATP-binding site. The nature of this substituent is a critical determinant of selectivity among different kinases.

  • Piperidine Ring (C4) Substituents: Introduction of functional groups at the 4-position of the piperidine ring can extend into the solvent-exposed region, providing opportunities for improving solubility and pharmacokinetic properties. Amide or urea functionalities at this position can form additional hydrogen bonds with the receptor.

Table 1: Comparative SAR of this compound Derivatives as Kinase Inhibitors

Compound IDR1 (Pyridine)R2 (Piperidine N1)R3 (Piperidine C4)Target KinaseIC50 (nM)
1a H3,4-DichlorophenylHBloom Helicase1400[1]
1b H3,4-DichlorophenylAmideAkt2059[2]
1c 2-AminoPhenylHALK41.3 (for resistant mutant)
1d H3-CyanophenylHBloom Helicase100[1]
GPCR Ligands: Modulating Allosteric and Orthosteric Sites

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. The this compound scaffold has been utilized to develop ligands for various GPCRs, acting as both agonists and antagonists.

The basic nitrogen of the piperidine ring is often a key pharmacophoric element, interacting with an acidic residue (e.g., aspartate) in the transmembrane domains of many aminergic GPCRs. The pyridine ring and other substituents can then engage with other binding pockets to confer affinity and selectivity.

Key SAR Observations for GPCR Ligands:

  • Piperidine Nitrogen (N1) Substituents: The nature of the substituent on the piperidine nitrogen is critical for GPCR subtype selectivity. For example, in CXCR3 antagonists, a 2'(S)-ethylpiperazine moiety at this position significantly enhances binding affinity.[3]

  • Aromatic Ring System: The pyridine can be replaced with other aromatic or heteroaromatic systems to modulate activity. For sigma receptors, a benzyl group on the piperidine nitrogen leads to high affinity.[4][5]

  • Linker Length and Rigidity: The linker connecting the core scaffold to other pharmacophoric elements plays a crucial role in optimizing interactions with the receptor.

Table 2: Comparative SAR of this compound Derivatives as GPCR Ligands

Compound IDCore Scaffold ModificationTarget GPCRBinding Affinity (Ki, nM)Functional Activity
2a N-BenzylpiperidineSigma-1 (σ1)3.2[4]Agonist[4]
2b N-BenzylpiperidineSigma-2 (σ2)>1000[4]-
2c Pyridyl-piperazinyl-piperidineCXCR30.2Antagonist[3]
2d 4-(2-Aminoethyl)piperidineSigma-1 (σ1)7.9Not specified
Ion Channel Blockers: Modulating Neuronal Excitability

Ion channels are critical for regulating the flow of ions across cell membranes and are key targets for drugs treating a range of disorders, including epilepsy, pain, and cardiac arrhythmias. The this compound scaffold has been explored for its potential to modulate the activity of various ion channels.

The positively charged piperidine nitrogen at physiological pH can interact with the pore region of certain ion channels. The overall lipophilicity and shape of the molecule, dictated by the substituents, are crucial for accessing the binding site within the channel.

Key SAR Observations for Ion Channel Blockers:

  • Piperidine N1-Substituents: Large, lipophilic groups on the piperidine nitrogen often enhance blocking potency for voltage-gated calcium channels.

  • Piperidine C4-Substituents: Introduction of polar groups at the C4 position can improve selectivity and reduce off-target effects, such as hERG channel block.

  • Pyridine Ring Modifications: Substitution on the pyridine ring can fine-tune the pKa of the piperidine nitrogen, influencing its charge state and interaction with the ion channel.

Table 3: Comparative SAR of this compound Derivatives as Ion Channel Blockers

Compound IDR1 (Piperidine N1)R2 (Piperidine C4)Target Ion ChannelIC50 (nM)
3a DiphenylmethylHT-type Calcium Channel- (Lead compound)
3b (4-fluorophenyl)methylAmideT-type Calcium Channel33 (for analog)
3c 1-PhenylcyclopropylCarboxamideTRPC625000
3d HSulfonic acidGABA-A Receptor20000 (EC50)

Experimental Protocols

To facilitate the exploration and development of novel this compound derivatives, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation.

Synthesis Protocol: General Procedure for N-Arylation of 4-Piperidone

This protocol describes a common method for the synthesis of a key intermediate, N-aryl-4-piperidone, which can be further functionalized.

Diagram 1: Synthetic Workflow for N-Aryl-4-piperidone

G start Start: 4-Piperidone + Aryl Halide buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, Reflux workup Aqueous Workup & Extraction buchwald->workup purification Column Chromatography workup->purification product Product: N-Aryl-4-piperidone purification->product

Caption: General workflow for the synthesis of N-Aryl-4-piperidone.

Step-by-Step Protocol:

  • To a solution of 4-piperidone (1.0 eq) and the desired aryl halide (1.1 eq) in toluene, add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), ligand (e.g., Xantphos, 0.04 eq), and base (e.g., NaOtBu, 1.4 eq).

  • Degas the reaction mixture with nitrogen or argon for 15 minutes.

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-piperidone.

Biological Assay Protocols

This protocol describes a common method to determine the IC50 of a compound against a specific kinase.[6]

Diagram 2: Kinase Inhibition Assay Workflow

G start Prepare Compound Dilutions add_reagents Add Compound & Kinase to Plate start->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_rxn Add Substrate/ATP (Initiate Reaction) pre_incubate->initiate_rxn incubate_rxn Incubate initiate_rxn->incubate_rxn add_adp_glo Add ADP-Glo™ Reagent incubate_rxn->add_adp_glo incubate_detect Incubate add_adp_glo->incubate_detect add_kinase_detect Add Kinase Detection Reagent incubate_detect->add_kinase_detect incubate_final Incubate add_kinase_detect->incubate_final read_luminescence Measure Luminescence incubate_final->read_luminescence analyze Data Analysis (IC50 Determination) read_luminescence->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well white plate, add the test compound and the kinase enzyme in an appropriate assay buffer.

  • Pre-incubate the plate at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step addition of reagents with incubation periods.

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a compound for a GPCR.[7][8][9]

Diagram 3: Radioligand Binding Assay Workflow

G start Prepare Membranes & Compound Dilutions add_to_plate Add Membranes, Compound, & Radioligand to Plate start->add_to_plate incubate Incubate add_to_plate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity add_scintillant->count analyze Data Analysis (Ki Determination) count->analyze G start Prepare Cells & Solutions pull_pipette Pull Glass Micropipette start->pull_pipette approach_cell Approach Cell with Micropipette pull_pipette->approach_cell form_seal Form Gigaseal approach_cell->form_seal rupture_membrane Rupture Membrane (Whole-Cell Mode) form_seal->rupture_membrane record_baseline Record Baseline Currents rupture_membrane->record_baseline apply_compound Apply Test Compound record_baseline->apply_compound record_effect Record Current in Presence of Compound apply_compound->record_effect washout Washout Compound record_effect->washout record_recovery Record Recovery Current washout->record_recovery analyze Data Analysis (% Inhibition, IC50) record_recovery->analyze

Caption: General workflow for a whole-cell patch clamp experiment.

Step-by-Step Protocol:

  • Culture cells expressing the ion channel of interest on glass coverslips.

  • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

  • Pull a glass micropipette with a tip diameter of 1-2 µm and fill it with the intracellular solution.

  • Under a microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

  • Apply a voltage protocol to elicit ion channel currents and record the baseline activity.

  • Perfuse the test compound onto the cell and record the currents in its presence.

  • Wash out the compound with the extracellular solution and record the recovery of the current.

  • Analyze the data to determine the percentage of inhibition at different concentrations and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of modulators for a diverse range of biological targets. This guide has highlighted the key structure-activity relationships that govern the interaction of these compounds with kinases, GPCRs, and ion channels. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate new analogs.

Future research in this area will likely focus on the development of more selective and potent compounds with optimized pharmacokinetic profiles. The application of computational modeling and structure-based drug design will continue to be instrumental in guiding the rational design of novel this compound derivatives. Furthermore, exploring the potential of this scaffold against other target classes and in new therapeutic areas will undoubtedly lead to the discovery of innovative medicines.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Ganguly, S., et al. (2014). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. ACS Medicinal Chemistry Letters.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Protocol Exchange. (2018). Whole-cell patch clamp protocol. [Link]

  • Njoroge, F. G., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzoc[9][10]yclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry.

  • JoVE. (n.d.). Whole-cell Patch-clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and their Roles in Addiction. [Link]

  • BindingDB. (n.d.). BDBM50087272 CHEMBL34155::P4S::Piperidine-4-sulfonic acid. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • Perreault, M., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Conti, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Unciti-Broceta, A., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

  • Shipe, W. D., et al. (2013). Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ACS Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Efficacy of (1-Pyridin-4-yl)piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the (1-pyridin-4-yl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety provides a versatile framework for designing potent and selective inhibitors of various protein kinases. This guide offers an in-depth technical comparison of the efficacy of prominent this compound-based inhibitors, with a focus on their application in oncology. We will delve into their primary targets, present supporting experimental data, and provide detailed protocols to enable reproducible research in this exciting field.

The this compound Scaffold: A Gateway to Kinase Inhibition

The this compound motif is a key pharmacophore found in a number of kinase inhibitors. The piperidine ring, a six-membered heterocycle with one nitrogen atom, provides a rigid, three-dimensional structure that can be readily functionalized to optimize binding to the target protein.[1][2] The pyridine ring, an aromatic heterocycle, can engage in various interactions, including hydrogen bonding and π-stacking, within the ATP-binding pocket of kinases. This combination of properties has made the this compound scaffold a cornerstone in the development of targeted therapies.

Focal Adhesion Kinase (FAK) Inhibitors: Targeting Tumor Progression and Metastasis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its overexpression and activation are frequently observed in various cancers, making it a compelling target for anticancer drug development.[3][4]

Leading this compound-Based FAK Inhibitors

One of the most notable FAK inhibitors featuring the this compound scaffold is Defactinib (VS-6063) .[3] Defactinib is a potent and selective inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[5]

Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibitors: Halting the Cell Cycle in Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[6][7] Dysregulation of the CDK4/6 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[6][7] The development of selective CDK4/6 inhibitors has revolutionized the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[8][9]

Prominent this compound-Based CDK4/6 Inhibitors

Several FDA-approved CDK4/6 inhibitors incorporate the this compound or a closely related piperazine-containing pyridopyrimidine structure, highlighting the importance of this chemical framework. These include:

  • Palbociclib (Ibrance): The first-in-class CDK4/6 inhibitor to receive FDA approval.[9][10]

  • Ribociclib (Kisqali): Another potent and selective CDK4/6 inhibitor.[8][11]

  • Abemaciclib (Verzenio): A CDK4/6 inhibitor with a distinct pharmacological profile.[12][13]

Comparative Efficacy of this compound-Based Inhibitors

The following table summarizes the in vitro potency of selected this compound-based inhibitors against their primary kinase targets and various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

InhibitorPrimary Target(s)IC50 (nM) vs. Primary TargetCell LineIC50 (µM) in Cell LineReference
Defactinib (VS-6063) FAK, Pyk2FAK: 1.5, Pyk2: 14Ovarian Cancer (SKOV3ip1, SKOV3-TR), Thyroid CancerSynergistic effects with other agents[3][4]
Palbociclib CDK4, CDK6CDK4: 11, CDK6: 16Breast Cancer (HR+, HER2-)Varies by cell line[9][10]
Ribociclib CDK4, CDK6CDK4: 10, CDK6: 39Breast Cancer (HR+, HER2-)Varies by cell line[8][11]
Abemaciclib CDK4, CDK6CDK4: 2, CDK6: 10Breast Cancer (HR+, HER2-), various solid tumorsVaries by cell line[12][13]

Experimental Protocols for Efficacy Determination

To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Causality Behind Experimental Choices: The choice of a luminescence-based assay, such as ADP-Glo™, provides a highly sensitive and quantitative measure of kinase activity by detecting the amount of ADP produced. This method is robust and amenable to high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT. Prepare serial dilutions of the inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the purified kinase (e.g., FAK or CDK4/6-Cyclin D complex), the peptide substrate, and the inhibitor at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal with a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices: The MTT assay is a widely used and well-established method for assessing cell viability. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantifiable measure of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FAK and CDK4/6 signaling pathways and the workflows for the described assays.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Migration Migration FAK->Migration Src->FAK Full Activation Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: FAK signaling pathway in cancer.

CDK46_Signaling_Pathway cluster_GrowthFactors Mitogenic Signals cluster_CellCycle Cell Cycle Progression (G1 to S phase) GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Binding and Activation Rb Rb CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression

Caption: CDK4/6-Cyclin D-Rb signaling pathway.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reaction Setup (Kinase, Substrate, Inhibitor) reagent_prep->reaction_setup atp_addition Add ATP (Initiate Reaction) reaction_setup->atp_addition incubation Incubate (30°C, 60 min) atp_addition->incubation detection Luminescence Detection incubation->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding compound_treatment Treat with Inhibitor cell_seeding->compound_treatment incubation Incubate (72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4 hours) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: MTT Cell Proliferation Assay Workflow.

Mechanisms of Resistance and Future Directions

A significant challenge in targeted cancer therapy is the development of drug resistance. For both FAK and CDK4/6 inhibitors, several resistance mechanisms have been identified.

FAK Inhibitor Resistance:

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the STAT3 signaling pathway, can compensate for FAK inhibition.[14][15][16]

  • Receptor Tyrosine Kinase (RTK) reprogramming: Cancer cells can adapt by upregulating RTKs that can directly phosphorylate FAK, bypassing the need for its autophosphorylation.[17][18]

CDK4/6 Inhibitor Resistance:

  • Loss of Rb protein: As Rb is the primary target of CDK4/6-mediated phosphorylation, its loss renders the inhibitors ineffective.[6][7]

  • Upregulation of Cyclin E or CDK2: Increased levels of Cyclin E or CDK2 can drive cell cycle progression independently of CDK4/6.

  • Activation of other signaling pathways: Pathways such as the PI3K/AKT/mTOR pathway can be activated to promote cell proliferation despite CDK4/6 inhibition.[19][20]

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome these resistance mechanisms, as well as the identification of predictive biomarkers to guide patient selection and combination therapy strategies. The this compound scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a valuable starting point for these endeavors.

Conclusion

The this compound scaffold is a highly successful structural motif in the design of potent and selective kinase inhibitors. As exemplified by the clinical success of FAK and CDK4/6 inhibitors, this chemical framework provides a robust platform for the development of targeted cancer therapies. This guide has provided a comparative overview of the efficacy of key inhibitors, detailed experimental protocols for their evaluation, and visualized the underlying biological pathways. By understanding the structure-activity relationships, mechanisms of action, and potential for resistance, researchers can continue to innovate and develop novel therapeutics based on this versatile scaffold to address the ongoing challenges in oncology.

References

  • Herrera-Abreu, M. T., Palafox, M., Asghar, U., Rivas, M. A., Cutts, R. J., & Turner, N. C. (2016). Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor-Positive Breast Cancer. Cancer Research, 76(8), 2301–2313.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417–430.
  • Yang, C., Li, Z., Li, F., Xu, Y., & Zhang, J. (2017). Acquired resistance to the CDK4/6 inhibitor palbociclib in ER-positive breast cancer cells is associated with loss of RB and upregulation of E2F1. Molecular Cancer Therapeutics, 16(7), 1156-1167.
  • Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S. A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 375(20), 1925-1936.
  • Jiang, H., Hegde, S., Knolhoff, B. L., Zhu, Y., Herndon, J. M., Meyer, M. A., ... & DeNardo, D. G. (2016). Targeting focal adhesion kinase renders pancreatic cancers responsive to checkpoint immunotherapy.
  • Verastem Oncology. (n.d.). Defactinib (VS-6063). Retrieved from [Link]

  • Serrels, A., McGowan, L., & Brunton, V. G. (2016). FAK/Src signalling networks in cancer. Essays in Biochemistry, 60(1), 91–98.
  • Marlowe, T. A., Lenzo, F. L., Figel, S. A., Grapes, A. T., & Cance, W. G. (2016). Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. Molecular Cancer Therapeutics, 15(12), 3028–3039.
  • Jiang, H., Liu, X., Knolhoff, B. L., et al. (2020). Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion. Gut, 69(2), 316-327.
  • Washington University School of Medicine. (2020). Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion. Retrieved from [Link]

  • PubChem. (n.d.). Palbociclib. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribociclib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Verzenio (abemaciclib) Prescribing Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Palbociclib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Kisqali (ribociclib) Prescribing Information. Retrieved from [Link]

  • Patsnap. (2024). What is Defactinib used for? Retrieved from [Link]

  • Proteopedia. (2024). Abemaciclib. Retrieved from [Link]

  • PubChem. (n.d.). Abemaciclib. Retrieved from [Link]

  • PubChem. (n.d.). Ribociclib. Retrieved from [Link]

  • Wikipedia. (n.d.). Abemaciclib. Retrieved from [Link]

  • Goto, Y., et al. (2016). A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors.
  • U.S. Food and Drug Administration. (2021). Kisqali (ribociclib) tablets, for oral use. Retrieved from [Link]

  • Proteopedia. (2024). Ribociclib. Retrieved from [Link]

  • precisionFDA. (n.d.). Palbociclib. Retrieved from [Link]

  • Cancer Research UK. (2024). Abemaciclib (Verzenios). Retrieved from [Link]

  • Patlolla, B. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2689.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of (1-Pyridin-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (1-Pyridin-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1][2] Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.[3] This guide provides a comparative overview of the in vitro and in vivo testing methodologies for this compound derivatives, drawing on experimental data from various studies to inform researchers and drug development professionals.

The Rationale Behind Targeting the this compound Scaffold

The prevalence of the piperidine ring in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the capacity to form key interactions with biological targets.[1][4] The addition of the pyridinyl group introduces a key pharmacophoric element, often involved in hydrogen bonding and π-stacking interactions within protein binding pockets. The nitrogen atom in the pyridine ring can also be protonated, influencing the overall charge and pharmacokinetic properties of the molecule.[5] This versatility has led to the development of this compound derivatives as inhibitors of kinases, G-protein coupled receptors, and other enzymes.[6][7]

In Vitro Evaluation: From Target Binding to Cellular Activity

The initial assessment of novel this compound derivatives invariably begins with a battery of in vitro assays designed to quantify their interaction with the intended biological target and their effects on cellular functions.

Comparative In Vitro Activities of Representative Derivatives

The following table summarizes the in vitro activities of several this compound derivatives from different therapeutic areas, showcasing the scaffold's versatility.

Compound ClassDerivative ExampleTargetAssay TypeActivity (IC50/EC50)Reference
Anticancer AZD5363Akt KinaseKinase Inhibition AssayPotent inhibitor[6]
CCT128930PKBβKinase Inhibition AssayPotent and selective[7]
Pyridine Hybrids (e.g., 3b)TubulinTubulin Polymerization Assay4.03 µM[8]
Antimalarial Pyridine Derivative (2g)P. falciparum RKL9In vitro parasite growth inhibition0.0402 µM[9]
Anti-tuberculosis Piperidinol AnalogM. tuberculosisMinimum Inhibitory Concentration (MIC)1.5 µg/mL[10]
DPP-4 Inhibitors Aminomethyl-pyridine (4e-7)DPP-4Enzyme Inhibition Assay10 nM[11]
Analgesic/Antiplatelet PD5Platelet AggregationPlatelet Aggregation Assay0.06 mM[12][13]
SSRIs A20Serotonin ReuptakeRadioligand Binding AssayPotent 5-HT reuptake inhibition[14]
Detailed Protocol: In Vitro Kinase Inhibition Assay for an Akt Inhibitor (e.g., AZD5363)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory activity of a this compound derivative against a protein kinase like Akt.

Rationale: This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The use of a specific antibody for the phosphorylated substrate ensures high specificity and sensitivity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a solution of the kinase substrate (e.g., a peptide containing the Akt phosphorylation motif) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound substrate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Compound Addition: Prepare serial dilutions of the this compound derivative in the assay buffer. Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Add the purified Akt kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Washing: Wash the plate to remove the kinase, ATP, and unbound inhibitor.

  • Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated substrate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove the unbound primary antibody.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Visualization:

In_Vitro_Kinase_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Substrate p2 Wash p1->p2 p3 Block p2->p3 r1 Add Test Compound p3->r1 r2 Add Kinase & ATP r1->r2 r3 Incubate r2->r3 d1 Add Primary Antibody r3->d1 d2 Add Secondary Antibody d1->d2 d3 Add HRP Substrate d2->d3 d4 Measure Absorbance d3->d4 a1 Calculate % Inhibition d4->a1 a2 Determine IC50 a1->a2

Caption: Workflow for an in vitro kinase inhibition ELISA.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles in a whole-organism context.

Comparative In Vivo Efficacy of this compound Derivatives

The following table provides a snapshot of the in vivo performance of selected derivatives.

Compound ClassDerivative ExampleAnimal ModelDosing RegimenKey OutcomeReference
Anticancer AZD5363Breast cancer xenograftOral dosingInhibition of tumor growth[6]
Antimalarial Pyridine Derivative (2g)P. berghei-infected mice50 µmol/kg91% inhibition of parasite multiplication[9]
Antidepressant A20Rat forced swimming testNot specifiedReduced immobility time[14]
Analgesic PD3 and PD5Not specifiedNot specifiedSignificant analgesic effect[12][13]
Detailed Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a typical study to assess the anti-tumor efficacy of a this compound derivative in a mouse xenograft model.

Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing insights into its bioavailability, in vivo potency, and potential for therapeutic application.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., a breast cancer cell line for an Akt inhibitor) under sterile conditions.

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude mice) to the laboratory conditions for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation and Administration: Formulate the this compound derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound to the treatment group according to the predetermined dosing schedule (e.g., once daily). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Workflow Visualization:

In_Vivo_Xenograft_Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint s1 Culture Cancer Cells s2 Implant Tumors in Mice s1->s2 s3 Randomize Mice into Groups s2->s3 t1 Administer Compound/Vehicle s3->t1 t2 Monitor Tumor Growth t1->t2 t3 Monitor Body Weight t2->t3 e1 Euthanize Mice t2->e1 t3->t1 e2 Excise Tumors e1->e2 e3 Analyze Data (TGI) e2->e3

Caption: Workflow for an in vivo tumor xenograft study.

Comparative Pharmacokinetics and Safety

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of a compound.[15]

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound derivatives can vary significantly based on their specific substitutions.[16]

CompoundAnimal ModelRouteT1/2 (h)Bioavailability (%)Reference
GNE-ARatOral1.6711.2[16]
GNE-AMouseOral-88.0[16]
GNE-AMonkeyOral-72.4[16]
GNE-ADogOral16.355.8[16]
PyridineRati.p.7-[5]
PyridineRatInhalation8-[5]

Causality Behind Experimental Choices: The choice of multiple animal species for pharmacokinetic studies is crucial for interspecies scaling to predict human pharmacokinetics. Different routes of administration (e.g., oral, intravenous) are used to determine bioavailability and clearance mechanisms.[15]

Toxicology and Safety

Early assessment of toxicity is essential to identify potential liabilities. The toxicological profile of piperidine derivatives can be influenced by their substituents.[4][17] For instance, some piperidine derivatives have shown potential for hepatotoxicity at high doses.[17] It is also important to assess for off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[6]

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel therapeutics. A systematic and comparative approach to in vitro and in vivo testing is paramount for identifying lead candidates with optimal efficacy, pharmacokinetic, and safety profiles. This guide provides a framework for researchers to design and interpret such studies, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

References

  • Heywood, R., Chesterman, H., & Prentice, D. E. (1981). Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicology Letters, 9(1), 5-10. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. National Academies Press (US). [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

  • Gray, C. J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1180-1187. [Link]

  • Zheng, M., et al. (2015). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry Letters, 25(15), 2951-2955. [Link]

  • Miller, W. R., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6563. [Link]

  • Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Szymański, P., & Markowicz, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 22(12), 5899-5908. [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

  • Maddry, J. A., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7172-7176. [Link]

  • Bakunov, S. A., Bakunova, S. M., & Wenzler, T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6439. [Link]

  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Bakunov, S. A., Bakunova, S. M., & Wenzler, T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6439. [Link]

  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

  • Rajbongshi, K. K., Dam, B., & Patel, B. K. (2013). Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities. Current Organic Synthesis, 10(6), 847-875. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247-2260. [Link]

  • Popovič, M., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 412-416. [Link]

  • Scholl, H. R., & Iba, M. M. (1997). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 27(3), 265-277. [Link]

  • El-Naggar, M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(45), 28247-28266. [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

  • Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. Die Pharmazie, 56(4), 283-290. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1-Pyridin-4-yl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (1-Pyridin-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents across various therapeutic areas.[1][2] Its derivatives are found in over twenty classes of pharmaceuticals, from anticancer agents to treatments for neurodegenerative diseases.[3] The synthetic tractability and favorable physicochemical properties of this scaffold make it an attractive starting point for drug discovery campaigns. However, these same features present a significant challenge: the potential for unintended interactions with a wide range of biological targets, leading to cross-reactivity.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically profile the cross-reactivity of novel this compound compounds. Early and thorough characterization of a compound's selectivity is not merely a regulatory checkbox; it is a critical step to mitigate the risk of adverse effects, reduce late-stage attrition, and build a robust safety profile essential for clinical success.[4][5][6] We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to design and execute a self-validating, tiered profiling strategy.

The this compound Scaffold: Predicting Off-Target Liabilities

The inherent chemical properties of the this compound core suggest a predisposition for interaction with several major protein families. Understanding these liabilities is the first step in designing an effective screening strategy.

The key structural features driving potential cross-reactivity are:

  • The Basic Piperidine Nitrogen: This nitrogen is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This is a common interaction motif in ligands for G-Protein Coupled Receptors (GPCRs) and ion channels.[7]

  • The Pyridine Ring: As a hydrogen bond acceptor and an aromatic system capable of π-stacking, the pyridine ring is a common feature in kinase inhibitors that target the ATP-binding pocket.[8][9]

Based on these features and extensive data from public databases and literature, the primary off-target families of concern for this scaffold are protein kinases , GPCRs , and ion channels involved in safety pharmacology, such as hERG.[1][3][7][10]

Profiling_Workflow start Test Compound: This compound Derivative tier1 TIER 1 Broad Kinase Selectivity Screen (~400 Kinases @ 1µM) start->tier1 tier2 TIER 2 GPCR Off-Target Panel (~50 Receptors @ 10µM) tier1->tier2 Compounds with acceptable kinase selectivity tier3 TIER 3 In Vitro Safety & Cytotoxicity (hERG, Cytotoxicity Panel) tier2->tier3 Compounds with no significant GPCR hits decision Data Integration & Candidate Selection tier3->decision end Promising Candidate Profile decision->end

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Comprehensive Kinase Selectivity Profiling

Expertise & Causality: Given the prevalence of the pyridine moiety in known kinase inhibitors, broad kinase screening is the logical first step. [11][12]An ATP-competitive mechanism is the most probable mode of off-target inhibition. Therefore, assays should be run at or near the Michaelis-Menten constant (Km) of ATP for each kinase to provide a physiologically relevant measure of competitive inhibition. [13]We recommend an initial screen at a relatively high concentration (e.g., 0.5-1.0 µM) to capture even weaker off-target interactions. [11]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This method is a gold standard as it directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate, providing a direct, unambiguous measure of catalytic activity. [14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer containing the specific recombinant human protein kinase, its corresponding substrate (protein or peptide), and any required cofactors.

    • Prepare [γ-³³P]-ATP at the desired concentration (e.g., 10 µM).

  • Reaction Initiation:

    • In a 384-well plate, dispense 50 nL of the test compound stock solution.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Incubate for a brief period (e.g., 20 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the [γ-³³P]-ATP solution.

  • Reaction Quenching & Substrate Capture:

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

    • Quench the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will not.

  • Washing and Detection:

    • Wash the filter mats multiple times with phosphoric acid to remove all unbound [γ-³³P]-ATP.

    • Allow the mats to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to a vehicle (DMSO) control.

    • For compounds showing significant inhibition (>50%), perform a dose-response curve to determine the IC50 value.

Data Presentation

Summarize initial screening data clearly. For hits, follow up with 10-point IC50 determinations.

Table 1: Representative Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
Primary Target 98%15Tyr Kinase
Off-Target A85%250CAMK
Off-Target B62%800AGC
Off-Target C15%>10,000TK
... (300+ more).........
Tier 2: GPCR Off-Target Screening

Expertise & Causality: The basic piperidine nitrogen is a well-known pharmacophore for GPCRs, particularly aminergic receptors (e.g., serotonin, dopamine, adrenergic). [7][]Therefore, screening against a panel of these receptors is essential. While binding assays are useful, functional assays (e.g., measuring second messengers like calcium or cAMP) provide more direct information about the compound's potential to disrupt cellular signaling. [16][17]

Experimental Protocol: Calcium Mobilization Functional Assay

This assay is ideal for detecting activity at Gq-coupled GPCRs, which signal through the release of intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells stably expressing the target GPCR (e.g., HEK293 cells) in a 384-well, black-walled, clear-bottom plate.

    • Allow cells to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading buffer for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the test compound to the wells and immediately begin monitoring fluorescence intensity over time (typically 2-3 minutes).

  • Agonist/Antagonist Mode:

    • Agonist Mode: The compound is added directly to assess its ability to stimulate calcium release on its own.

    • Antagonist Mode: After a brief pre-incubation with the test compound, a known agonist for the receptor is added at its EC80 concentration. The test compound's ability to block the agonist-induced signal is measured.

  • Data Analysis:

    • Quantify the fluorescent signal (e.g., maximum peak height or area under the curve).

    • For agonists, calculate the EC50. For antagonists, calculate the IC50.

Data Presentation

Present data as percent activation (for agonists) or percent inhibition (for antagonists) at a single concentration.

Table 2: Representative GPCR Off-Target Profile (@ 10 µM)

GPCR TargetAssay Mode% Activity/InhibitionSecond Messenger
5-HT2AAntagonist75% InhibitionCa²+ Flux
Dopamine D2Antagonist8% InhibitioncAMP
Adrenergic α1Antagonist55% InhibitionCa²+ Flux
Muscarinic M1Agonist<5% ActivityCa²+ Flux
... (40+ more).........
Tier 3: In Vitro Safety Pharmacology & Cytotoxicity

Expertise & Causality: This tier focuses on a core battery of assays mandated by regulatory agencies to assess the potential for acute, life-threatening adverse effects before first-in-human studies. [4][18][19]The primary in vitro safety concern is cardiovascular liability, specifically the blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias. [19]Additionally, a general cytotoxicity assay is crucial to ensure that the compound's desired activity is not simply a result of non-specific cell death. [20][21][22]

Experimental Protocol: hERG Channel Patch Clamp Assay

Automated patch clamp is the industry standard for assessing hERG liability, providing direct measurement of ion channel function.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., CHO or HEK) stably expressing the hERG channel. Harvest and prepare cells for use in the automated patch clamp system.

  • System Setup: Prime the automated patch clamp instrument (e.g., QPatch, Patchliner) with intracellular and extracellular solutions.

  • Cell Sealing and Recording:

    • Cells are captured on the patch clamp chip, and a gigaohm seal is formed.

    • The cell membrane is ruptured to achieve whole-cell configuration.

    • A voltage protocol is applied to elicit the characteristic hERG tail current, and a stable baseline is recorded.

  • Compound Application:

    • The test compound is applied at multiple concentrations via the system's microfluidics.

    • The effect on the hERG tail current is recorded after a set incubation time for each concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: General Cytotoxicity (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, serving as a reliable indicator of cytotoxicity. [20] Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (negative) and a lysis buffer control (maximum LDH release).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and diaphorase).

    • Incubate at room temperature, protected from light, for 30 minutes. The reaction produces a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from compound-treated cells to the negative and maximum release controls. Determine the CC50 (50% cytotoxic concentration).

Data Presentation

Table 3: Representative In Vitro Safety & Cytotoxicity Data

AssayCell LineEndpointResult (IC50 / CC50)
hERGHEK-hERGInhibition8.5 µM
CytotoxicityHepG2LDH Release>50 µM
CytotoxicityHEK293LDH Release>50 µM

Data Integration and Candidate Selection

The ultimate goal is to synthesize the data from all three tiers into a holistic selectivity profile. A desirable candidate will exhibit high potency for its primary target with a significant window (ideally >100-fold) over any off-targets.

Decision_Making cluster_criteria Candidate Selection Criteria input Integrated Data: - Kinase IC50s - GPCR IC50s - hERG IC50 - Cytotoxicity CC50 crit1 Potency: On-Target IC50 < 100 nM input->crit1 crit2 Kinase Selectivity: Off-Target IC50 / On-Target IC50 > 100 input->crit2 crit3 GPCR Selectivity: IC50 > 1 µM input->crit3 crit4 Safety Window: hERG IC50 > 10 µM CC50 > 10 µM input->crit4 decision Advance to In Vivo Studies? crit1->decision crit2->decision crit3->decision crit4->decision advance Yes: Advance Candidate decision->advance All Criteria Met revisit No: Re-design or De-prioritize decision->revisit Criteria Not Met

Sources

A Comparative Analysis of (1-Pyridin-4-yl)piperidine Against Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents.[1][2] Their prevalence is a testament to their ability to present key pharmacophoric elements in defined three-dimensional space, thereby enabling precise interactions with biological targets.[1] Among the pantheon of these "privileged structures," the (1-Pyridin-4-yl)piperidine motif has emerged as a particularly valuable scaffold, frequently incorporated into drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[3][4]

This guide provides an in-depth, objective comparison of the this compound scaffold against other commonly employed heterocyclic cores, such as piperazine and morpholine. By examining their fundamental physicochemical and pharmacokinetic properties through the lens of established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical insights required for rational scaffold selection and optimization.

The Central Role of the Pyridine Ring

The defining feature of the this compound scaffold is the pyridine ring. Unlike a simple phenyl group, the nitrogen atom in the pyridine ring imparts a unique set of properties that are highly advantageous in drug design.[5] It acts as a hydrogen bond acceptor, significantly enhancing binding affinity with protein targets, and introduces a dipole moment that can improve solubility and other pharmacokinetic parameters.[5][6] This nitrogen atom is a key interaction point in numerous approved drugs, participating in crucial hydrogen bonds with target receptors.[5][7]

The pyridine ring itself is a cornerstone of many therapeutic agents, including kinase inhibitors and anti-inflammatory drugs, where it often interacts with the ATP-binding pocket or key enzymatic residues.[8][9]

Comparative Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. Key parameters such as lipophilicity (LogP/LogD) and basicity (pKa) dictate a molecule's solubility, permeability, and target engagement.

The saturated piperidine portion of the scaffold provides a three-dimensional structure that can improve metabolic stability and reduce planarity, an attribute often sought to "escape from flatland" in medicinal chemistry.[10] The basic nitrogen of the piperidine ring (typical pKa ~8-11) allows for the formation of salts, which can significantly improve aqueous solubility and formulation options.[11]

When benchmarked against other common six-membered saturated heterocycles, key differences emerge:

  • Piperazine: The presence of a second nitrogen atom in piperazine significantly alters its properties compared to piperidine.[12] It generally results in lower lipophilicity (more hydrophilic) and provides two sites for substitution or salt formation.[12][13] This increased hydrophilicity can be beneficial for improving solubility but may reduce passive membrane permeability.

  • Morpholine: The replacement of a methylene group in piperidine with an oxygen atom to form morpholine reduces basicity and lipophilicity.[14] This modification can be a strategic choice to mitigate off-target effects associated with basic amines or to fine-tune solubility.[13]

Table 1: Comparative Physicochemical Properties of Core Scaffolds

ScaffoldTypical cLogP (unsubstituted)Typical pKaKey Features
(1-Phenyl)piperidine ~2.8~8.8 (Piperidine N)Lipophilic, basic, 3D structure
This compound ~1.8~8.8 (Piperidine N), ~5.2 (Pyridine N)Less lipophilic than phenyl analog, dual basic centers, H-bond acceptor (Pyridine N)
(1-Phenyl)piperazine ~2.1~8.0 (Distal N), ~4.2 (Proximal N)More hydrophilic than piperidine analog, two basic centers
(4-Phenyl)morpholine ~2.2~4.2Weakly basic, reduced lipophilicity, H-bond acceptor (Oxygen)

Note: cLogP and pKa values are estimates and can vary significantly with substitution.

The pyridine nitrogen in this compound offers a "tunable" basicity center that is less basic than the piperidine nitrogen, allowing for different types of interactions and influencing the overall ionization state of the molecule at physiological pH.[11]

Benchmarking ADME Properties: Permeability and Metabolic Stability

A successful drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, we compare the scaffolds based on two critical ADME parameters: intestinal permeability and metabolic stability.

3.1. Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a gold-standard in vitro model used to predict human intestinal absorption.[15] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[16][17] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.[]

A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can also determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[16]

Table 2: Representative Caco-2 Permeability Data

Compound (Scaffold Highlighted)Papp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol (Control)>20<2High
Atenolol (Control)<1<2Low
Compound A ((1-Pyridin-4-yl)piperidine derivative)15.21.5High
Compound B ((1-Phenyl)piperazine derivative)8.51.8Moderate
Compound C ((4-Phenyl)morpholine derivative)6.11.2Moderate-Low

Data is illustrative and highly dependent on the specific substituents of each compound.

The data suggests that the this compound scaffold can be part of molecules with high passive permeability, a desirable trait for orally administered drugs. The greater hydrophilicity of the piperazine and morpholine scaffolds may lead to moderately lower permeability, although this can often be balanced by improved solubility.

3.2. Metabolic Stability (Liver Microsome Assay)

Metabolic stability is a crucial parameter that determines a drug's half-life and dosing regimen. The in vitro liver microsomal stability assay assesses a compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[19][20] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance (Clint) and half-life (t½).[21][22]

Table 3: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound (Scaffold Highlighted)Half-life (t½, min)Intrinsic Clearance (µL/min/mg protein)Predicted Metabolic Stability
Verapamil (Control)<10>200Low
Buspirone (Control)>60<20High
Compound A ((1-Pyridin-4-yl)piperidine derivative)4531Moderate-High
Compound B ((1-Phenyl)piperazine derivative)2555Moderate
Compound C ((4-Phenyl)morpholine derivative)>6018High

Data is illustrative. Metabolic fate is highly dependent on the specific sites of metabolism on the molecule.

The saturated nature of the piperidine ring often confers greater metabolic stability compared to more labile structures.[23] The morpholine scaffold, with its ether linkage, can also be quite metabolically robust. Piperazines can be susceptible to N-dealkylation, which can be a liability or, in some cases, a desired route for prodrug activation. The pyridine ring itself can undergo oxidation, but its metabolic fate is highly context-dependent.

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step protocols for the key comparative experiments.

Protocol 1: Shake-Flask Method for LogD₇.₄ Determination

This protocol determines the octanol-water distribution coefficient at pH 7.4, a key measure of lipophilicity for ionizable compounds.[24][25]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.

  • Compound Addition: Prepare a 10 mM stock solution of the test compound in DMSO. Add 10 µL of this stock to a vial containing 990 µL of the PBS buffer and 1000 µL of the n-octanol (final compound concentration ~50 µM).[24]

  • Equilibration: Vigorously vortex the vials for 5 minutes and then place them on a rotator for 1 hour to ensure the partition equilibrium is reached.[24][26]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[27]

Protocol 2: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes.[19]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.[22] Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[20][22]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21]

    • Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer (final assay concentration typically 1 µM).[22]

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture.[22] A control incubation without the NADPH system should be run in parallel to assess non-CYP degradation.[21]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[20]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[22] This precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[19]

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.[22]

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) from the half-life and protein concentration.[21]

Protocol 3: Bidirectional Caco-2 Permeability Assay

This assay predicts intestinal permeability and identifies potential substrates of efflux transporters.[]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[15][16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with acceptable TEER values should be used.[15][28]

  • Transport Study (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (A) donor compartment.[15][]

    • Add fresh transport buffer to the basolateral (B) receiver compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Transport Study (B→A):

    • Perform the same procedure but add the test compound to the basolateral (B) donor compartment and sample from the apical (A) receiver compartment.

  • Analysis and Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[]

    • Calculate the efflux ratio as Papp(B→A) / Papp(A→B).

Visualizations

G cluster_prep Preparation Phase cluster_incub Incubation Phase (37°C) cluster_analysis Analysis Phase prep_m Thaw & Dilute Liver Microsomes (0.5 mg/mL) start Combine Microsomes & Compound (Pre-warm) prep_m->start prep_c Prepare Compound Working Solution (1 µM) prep_c->start prep_n Prepare NADPH Regenerating System initiate Initiate Reaction: Add NADPH System prep_n->initiate start->initiate t0 T=0 min initiate->t0 Sample t5 T=5 min initiate->t5 Sample t15 T=15 min initiate->t15 Sample t30 T=30 min initiate->t30 Sample t60 T=60 min initiate->t60 Sample quench Quench Reaction: Ice-Cold Acetonitrile + IS t0->quench t5->quench t15->quench t30->quench t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion

The this compound scaffold represents a highly versatile and valuable core in modern drug discovery. Its unique combination of a three-dimensional saturated ring and an aromatic, hydrogen-bond-accepting pyridine moiety allows for a favorable balance of physicochemical and pharmacokinetic properties. When benchmarked against other common heterocyclic scaffolds like piperazine and morpholine, it often demonstrates superior membrane permeability while maintaining moderate to high metabolic stability.

The choice of a scaffold is never absolute and must be guided by the specific requirements of the biological target and the desired drug profile. Piperazine offers advantages in aqueous solubility, while morpholine can provide metabolic robustness and reduced basicity. However, the empirical data suggest that this compound provides a robust and often advantageous starting point for optimization, capable of delivering drug candidates with excellent oral bioavailability and potent in vivo activity.[29] The strategic insights and detailed protocols provided herein serve as a guide for medicinal chemists to make data-driven decisions in the critical process of scaffold selection.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Unknown Source. Caco2 assay protocol. Available at: [Link]

  • Kumar, A., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

  • National Center for Biotechnology Information. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Bio-protocol. Determination of partition coefficients (log P). Available at: [Link]

  • InScight. A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Available at: [Link]

  • National Center for Biotechnology Information. Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available at: [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]

  • Semantic Scholar. Piperazine and Morpholine: SyntheticpPreview and pharmaceutical applications. Available at: [Link]

  • Borunpharm. The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]

  • Aithor. Morpholine, piperazine, and piperidine derivatives as antidiabetic agents. Available at: [Link]

  • ChemBK. 1-(4-Pyridyl)piperidine. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • ResearchGate. Interaction between Nitrogen atom from the pyridine ring of Nevirapine and hydrogen from Tyrosine 188 residue from RT enzyme. Available at: [Link]

  • Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central. Available at: [Link]

  • A M B Express. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Baran Lab. Essentials of Heterocyclic Chemistry-I. Available at: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]

  • RA Journal of Applied Research. Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available at: [Link]

  • MDPI. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Available at: [Link]

Sources

A Comparative Guide to Purity Analysis: (1-Pyridin-4-yl)piperidine Assessed by Quantitative NMR (qNMR) vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities, which can arise from synthesis, degradation, or storage.[1][2][3] The ICH Q3A(R2) guideline, for instance, specifically addresses the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methodologies indispensable.[4]

This guide focuses on (1-Pyridin-4-yl)piperidine, a heterocyclic compound featuring both a pyridine ring and a piperidine moiety, structures common in pharmacologically active molecules.[5][6] Its accurate purity determination is critical for its potential use as a pharmaceutical intermediate or building block. We will provide an in-depth, comparative analysis of two powerful techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV).

While HPLC is a workhorse for purity analysis in quality control labs, qNMR has emerged as a powerful primary ratio method recognized by pharmacopeias like the USP.[7][8][9] Its fundamental principle—that the NMR signal area is directly proportional to the number of atomic nuclei—allows for direct quantification without needing a structurally identical reference standard for the analyte, a significant advantage in early-stage development when such standards may be unavailable or not yet fully characterized.[10][11][12] This guide will dissect the experimental causality behind each method, present detailed protocols, and offer a data-driven comparison to empower researchers in selecting the optimal strategy for their analytical needs.

The Primary Method: Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR stands apart from chromatographic techniques because it is not a separation-based method. Instead, it quantifies an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and weight, all within the same NMR tube.[11][13] This direct, molar comparison makes qNMR a primary analytical method with traceability to the International System of Units (SI).[9][14]

Expertise in Action: The Causality of qNMR Experimental Design

The trustworthiness of a qNMR result is built upon a series of deliberate choices in the experimental design. Each choice is a control point that validates the final purity value.

  • Analyte Signal Selection: For this compound (Molar Mass: 162.23 g/mol ), the ¹H NMR spectrum offers distinct signals.[15][16] The aromatic protons on the pyridine ring and the aliphatic protons on the piperidine ring provide multiple potential signals for quantification. The ideal signal is one that is well-resolved, free from overlap with impurity or solvent signals, and has a clear baseline.

  • Internal Standard (IS) Selection: The choice of IS is arguably the most critical decision in qNMR.[17][18] An ideal IS must meet several criteria:

    • High Purity (≥99%): The accuracy of the analyte's purity is directly dependent on the known purity of the IS.[17]

    • Chemical Stability: The IS must not react with the analyte, solvent, or trace moisture.[18]

    • Non-Overlapping Signals: The IS should produce sharp, simple signals (ideally singlets) in a region of the spectrum where the analyte has no signals.[13][17]

    • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[17][19] For this compound, Maleic Acid is an excellent choice. It is highly pure, stable, and provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

  • Solvent Selection: Deuterated solvents are essential to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[19][20] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice due to its high boiling point and ability to dissolve a wide range of organic compounds, including both our analyte and the chosen internal standard.[21]

  • Acquisition Parameters: To ensure accurate integration, NMR parameters must be set for quantification, not just structural elucidation. The most crucial parameter is the relaxation delay (D1) . It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and IS signals being integrated.[18] This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei. A D1 of 30 seconds or more is often a safe starting point for many small molecules.[8]

Workflow for qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) P2 Accurately weigh Analyte (this compound) P1->P2 P3 Dissolve both in a precise volume of Deuterated Solvent (e.g., DMSO-d₆) P2->P3 P4 Transfer to NMR tube P3->P4 A1 Load sample into NMR Spectrometer (≥400 MHz) P4->A1 A2 Set quantitative parameters (e.g., D1 ≥ 30s, sufficient scans) A1->A2 A3 Acquire ¹H NMR Spectrum A2->A3 D1 Apply Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Integrate selected Analyte and IS signals D2->D3 D4 Calculate Purity using the qNMR equation D3->D4 Result Final Purity Value (%w/w) D4->Result

Caption: Workflow for qNMR Purity Determination.

Experimental Protocol: qNMR of this compound
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid, with certified purity) into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 15 mg of the this compound sample into the same vial. Record the weight precisely.

  • Sample Dissolution:

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • NMR Tube Loading:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

    • Key Parameters:

      • Pulse Angle: ≤ 45°[8]

      • Relaxation Delay (D1): 30 seconds[8]

      • Number of Scans: ≥ 32 (to ensure adequate signal-to-noise)[8]

      • Temperature: Regulated at 25 °C

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption shape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.

    • Integrate a well-resolved signal from the analyte (e.g., the α-protons on the pyridine ring) and the singlet from the internal standard (Maleic Acid, ~6.3 ppm).

  • Purity Calculation: The weight/weight percentage purity (Purity_analyte) is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)

    • MW : Molar Mass (Analyte: 162.23 g/mol ; IS: 116.07 g/mol )

    • m : Mass weighed

    • Purity_IS : Certified purity of the internal standard

The Orthogonal Method: Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its high resolving power.[22] It physically separates the main component from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this guide, we consider HPLC with UV detection, an orthogonal method to qNMR as its principle is based on separation and light absorption rather than nuclear magnetic resonance.[23]

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Accurately weigh Analyte P2 Dissolve in Mobile Phase to a known concentration (e.g., 1 mg/mL) P1->P2 P3 Filter solution if necessary P2->P3 A2 Inject sample onto analytical column P3->A2 A1 Equilibrate HPLC System with Mobile Phase A1->A2 A3 Run separation gradient and detect with UV A2->A3 D1 Integrate all peaks in the chromatogram A3->D1 D2 Calculate purity based on Area Percent Normalization D1->D2 Result Final Purity Value (% Area) D2->Result

Caption: Workflow for HPLC-UV Purity Determination.

Experimental Protocol: HPLC-UV of this compound
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Acquire the chromatogram for a sufficient run time to ensure all late-eluting impurities are detected.

  • Purity Calculation (Area Percent):

    • Integrate all peaks in the resulting chromatogram.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

    Note: This calculation assumes that all impurities have the same response factor (UV absorbance) as the main compound at the chosen wavelength, which is a potential source of inaccuracy.

Head-to-Head Comparison: qNMR vs. HPLC-UV

To provide a clear comparison, we present hypothetical data for a batch of this compound analyzed by both methods.

Quantitative Data Summary
ParameterqNMR ResultHPLC-UV Result
Purity Value 98.6% (w/w)99.2% (Area)
Relative Standard Deviation (RSD) 0.3% (n=3)0.2% (n=3)
Analysis Time (per sample) ~15 min~30 min
Discussion of Results & Method Comparison

The hypothetical results show a discrepancy between the two methods. The qNMR value (98.6% w/w) is an absolute purity measurement by mass, while the HPLC result (99.2% Area) is a relative purity based on UV response. The lower value from qNMR is likely more accurate because it accounts for impurities that may be "NMR silent" (like inorganic salts or residual non-protonated solvents) or have different UV response factors than the API, which HPLC area percent method does not.[7]

The following table provides a detailed, objective comparison of the core attributes of each technique for this specific application.

FeatureQuantitative NMR (qNMR) HPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.[10][11]Chromatographic separation followed by UV-Vis light absorption.
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[13]Requires a well-characterized reference standard of the analyte itself for accurate quantification; otherwise relies on area % assumption.[22]
Nature of Result Provides an absolute purity value (e.g., % w/w).[11]Typically provides a relative purity value (Area %). Can be absolute if calibrated with a certified analyte standard.
Destructive? No. The sample can be fully recovered after analysis.[11][23]Yes. The sample is consumed during the analysis.
Detection of Impurities Quantifies any proton-containing molecule. May not detect "NMR silent" impurities (e.g., inorganic salts).[7]Detects any impurity with a UV chromophore. Will not detect impurities without a chromophore.
Selectivity Excellent for distinguishing structurally different molecules. Can be challenging for isomers with very similar spectra.Excellent for separating structurally similar impurities and isomers.
Throughput Relatively high. No column equilibration needed. A single experiment can take 10-20 minutes.[24]Lower. Requires column equilibration, gradient elution, and re-equilibration between runs.
Validation Method validation is well-established and recognized by regulatory bodies.[8][10][24]The gold standard for purity testing in QC labs, with extensive validation guidelines (ICH Q2(R1)).

Conclusion: A Synergy of Strengths

For the purity analysis of this compound, both qNMR and HPLC-UV are powerful and valid techniques, but they answer the question of "purity" in fundamentally different ways.

qNMR serves as an exceptional primary method for determining absolute purity.[9] Its key strengths are the ability to provide a direct, SI-traceable mass purity without needing a reference standard of the analyte itself and its non-destructive nature. This makes it invaluable in research and development, for the characterization of new chemical entities, and for qualifying the very reference standards used to calibrate other methods like HPLC.[25][26]

HPLC-UV remains the undisputed workhorse for routine quality control and stability testing due to its exceptional ability to separate and detect even trace levels of structurally related impurities. Its strength lies in its resolving power, providing a detailed impurity profile that is critical for meeting regulatory requirements.[8]

As a Senior Application Scientist, my recommendation is not to view these techniques as competitors, but as complementary tools. For establishing the purity of a new batch of this compound, qNMR provides the most direct and accurate absolute purity value. This qNMR-characterized material can then be used as the primary reference standard to develop and validate a robust, stability-indicating HPLC method for routine release testing, where the focus shifts to tracking specific impurity profiles over time. This integrated approach leverages the absolute accuracy of qNMR and the high resolving power of HPLC, ensuring a comprehensive and trustworthy assessment of API quality.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

  • Giraudeau, P., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • 1-(4-Pyridyl)piperidine - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Scielo. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]

  • Purity analysis with qNMR vs IR. (2021, January 14). Reddit. [Link]

  • 1-(4-Pyridyl)piperazine. (n.d.). PubChem - NIH. [Link]

  • Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds... (1959). Journal of the Chemical Society (Resumed) - RSC Publishing. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]

  • Determination of aromatic nitrogen heterocycles in air samples by high-speed liquid chromatography. (1974, August 31). Scilit. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to Catalysts for Piperidine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Its synthesis, therefore, is a critical undertaking in drug discovery and development. This guide provides an in-depth comparative analysis of the catalytic systems employed for piperidine synthesis, with a focus on providing researchers, scientists, and drug development professionals with the objective data and practical insights needed to make informed decisions in their work. We will delve into the most prevalent synthetic strategies, compare the performance of key catalysts with supporting experimental data, and provide detailed, validated protocols.

The Strategic Landscape of Piperidine Synthesis

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1] However, other notable strategies, such as the reductive amination of dicarbonyl compounds and the cyclization of amino alcohols, offer alternative pathways, particularly for the synthesis of specific substituted piperidines. This guide will explore these key approaches, dissecting the catalysts that drive their efficiency and selectivity.

Catalytic Hydrogenation of Pyridines: The Workhorse Reaction

The hydrogenation of the stable pyridine ring to a saturated piperidine ring is a thermodynamically favorable but kinetically challenging transformation.[2] The choice of catalyst is paramount to overcoming the aromatic stabilization energy and achieving high yields and selectivities, often under demanding conditions of high pressure and temperature.[2][3] Both heterogeneous and homogeneous catalysts have been successfully employed.

Heterogeneous Catalysts: Industrial Viability and Performance

Heterogeneous catalysts are the dominant choice for industrial-scale piperidine synthesis due to their ease of separation, recyclability, and robustness.[1] The performance of several leading heterogeneous catalysts is summarized in Table 1.

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Yield (%)Reference
Rhodium(III) Oxide (Rh₂O₃) -405Trifluoroethanol>99>99[4]
Ruthenium (Ru) Carbon8060Methanol>9998 (cis)[5]
Platinum(IV) Oxide (PtO₂) -Room Temp.50-70Acetic Acid>99High[6]
Palladium on Carbon (Pd/C) Carbon306Water/DCM10098¹[2][7]
Raney Nickel (Ni) -200150-300-HighHigh[2]
Rhodium on Ketjenblack (Rh/KB) CarbonAmbientAmbientAqueousQuantitative98²[3][8]
¹Data for the hydrogenation of 4-pyridinecarbonitrile to 4-piperidylmethylamine.[2][7]
²Electrocatalytic hydrogenation.[3][8]

In-Depth Analysis:

  • Rhodium-based catalysts stand out for their exceptional activity under remarkably mild conditions.[2] Commercially available Rh₂O₃, for instance, can hydrogenate a wide array of functionalized pyridines at just 40°C and 5 bar of H₂, demonstrating broad functional group tolerance.[4] Recent advancements in electrocatalysis have highlighted Rhodium on Ketjenblack (Rh/KB) for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, offering a greener alternative to traditional thermal methods.[3][8]

  • Ruthenium-based catalysts are highly effective for the diastereoselective cis-hydrogenation of substituted pyridines.[5] This stereochemical outcome is a common feature of heterogeneous arene hydrogenation.[4]

  • Platinum and Palladium catalysts are staples in hydrogenation chemistry.[2] Platinum(IV) oxide (PtO₂), or Adams' catalyst, is particularly effective for the hydrogenation of substituted pyridines when used in an acidic solvent like glacial acetic acid.[6] The acid protonates the pyridine ring, facilitating its reduction.[1] Palladium on carbon (Pd/C) is also widely used and can be highly efficient, especially with acidic additives.[1]

  • Raney Nickel is a cost-effective non-noble metal catalyst, making it attractive for large-scale industrial applications.[2] However, it typically requires more forcing reaction conditions, including high temperatures and pressures.[2][9]

Homogeneous Catalysts: Mild Conditions and High Selectivity

Homogeneous catalysts offer the potential for high selectivity and activity under milder conditions, though their separation from the product can be a challenge.[1] Iridium-based complexes have shown particular promise in the ionic hydrogenation of pyridines, tolerating a wide range of reducible functional groups such as nitro, azido, and bromo moieties.[10][11] This high chemoselectivity is a significant advantage over many heterogeneous systems.[10]

Reaction Mechanism: A Stepwise Saturation

The hydrogenation of pyridine on a metal surface is believed to proceed through a series of stepwise hydrogen additions, involving dihydropyridine and tetrahydropyridine intermediates. The desorption of the final piperidine product can be the rate-determining step.[8]

ReactionMechanism Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine +H₂ Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine +H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine +H₂

Caption: Generalized reaction pathway for pyridine hydrogenation.

Alternative Synthetic Routes

While pyridine hydrogenation is the most common method, other strategies provide valuable entries to the piperidine core.

Intramolecular Cyclization of Amino Alcohols

The intramolecular cyclization of 5-amino-1-pentanol offers a direct route to piperidine. This reaction can be effectively catalyzed by zeolites, such as ZSM-5 and HY.[12] Over HY zeolite, near-total conversion (98%) of 5-amino-1-pentanol to piperidine and N-methylpiperidine (when methanol is used as an alkylating agent) has been observed at 350°C.[12] The selectivity towards piperidine is dependent on the type of zeolite used.[12]

Reductive Amination of Glutaraldehyde

Reductive amination is a powerful C-N bond-forming reaction.[13] The reaction of an amine with glutaraldehyde under reductive conditions, typically using a reducing agent like sodium cyanoborohydride, leads to the formation of a piperidine ring.[14] This method is highly efficient for modifying the N-termini of proteins and the side chains of lysine residues.[14]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation of Pyridine using PtO₂

This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[6]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Hydrogenation:

    • Seal the reactor and purge the headspace several times with an inert gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[6]

    • Begin vigorous stirring at room temperature and monitor the reaction progress by hydrogen uptake or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

    • Carefully neutralize the filtrate with a saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS.[15]

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Pyridine in Acetic Acid B Add PtO₂ Catalyst A->B C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Stir at Room Temperature D->E F Vent & Filter Catalyst E->F G Neutralize & Extract F->G H Dry & Concentrate G->H I Purify Product H->I J NMR & MS Characterization I->J

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

Conclusion

The synthesis of piperidines is a well-established field with a diverse array of catalytic tools at the researcher's disposal. For the direct hydrogenation of pyridines, noble metal catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals with sensitive functional groups.[2] For large-scale industrial applications, the cost-effectiveness of non-noble metal catalysts like Raney Nickel may be the deciding factor, despite the need for more stringent reaction conditions.[2] The emergence of electrocatalytic and highly chemoselective homogeneous systems continues to push the boundaries of what is possible in piperidine synthesis. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the substrate's functional groups, desired stereochemistry, reaction conditions, and economic considerations.

References

  • BenchChem.
  • DTIC. Piperidine Synthesis. [Link]

  • Chiba, S. et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J. Am. Chem. Soc.[Link]

  • BenchChem.
  • Reddymasu Sreenivasulu, et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 2015. [Link]

  • Merino, P. et al. RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. HETEROCYCLES, Vol. 84, No. 1, 2012.
  • Beller, M. et al. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angew. Chem. Int. Ed.[Link]

  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • Satterfield, C. N. & Cocchetto, J. F. The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts : II. Hydrogenation of pyridine to piperidine.
  • Török, B. et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 2022. [Link]

  • Xiao, J. et al. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem., 2024, 22, 534-539. [Link]

  • Chiba, S. et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2022. [Link]

  • Cramer, N. et al. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv, 2023. [Link]

  • Beller, M. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 2022. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Scienmag. Iridium Catalysis Enables Piperidine Synthesis from Pyridines. 2023. [Link]

  • BenchChem.
  • Sigman, M. S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [Link]

  • Sigman, M. S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS Au, 2023. [Link]

  • RSC Advances. Diastereoselective hydrogenation of substituted phenols and subsequent functionalization of the resulting decalols. [Link]

  • Movassaghi, M. et al. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Angew. Chem. Int. Ed., 2006.
  • Chemler, S. R.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • American Chemical Society. Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. 2023.
  • NIH. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. [Link]

  • Brown, D. et al.
  • Google Patents.
  • The Royal Society of Chemistry.
  • J. Braz. Chem. Soc. Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
  • Wiley.
  • Brown, D. et al. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 2016. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Podyacheva, E. et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Beller, M. et al. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • ResearchGate. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Malins, L. R. Peptide modification and cyclization via transition-metal catalysis. Curr Opin Chem Biol., 2018. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of (1-Pyridin-4-yl)piperidine, a heterocyclic compound of interest in pharmaceutical research and development. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the established hazard profiles of its constituent moieties—pyridine and piperidine—and related derivatives. This document is intended for researchers, laboratory personnel, and drug development professionals, aiming to instill a culture of safety and environmental stewardship that extends beyond the product itself.

Foundational Principle: Hazard Assessment and Waste Classification

This compound integrates the chemical characteristics of both pyridine and piperidine. Pyridine and its derivatives are recognized for their potential harm if inhaled, ingested, or in contact with skin, often causing skin and eye irritation.[1] Similarly, piperidine is a flammable and toxic compound that can cause severe skin burns and eye damage. Therefore, as a precautionary and scientifically sound principle, all waste containing this compound must be classified and managed as hazardous chemical waste. [1][2]

This classification extends to the pure substance, solutions, contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials. The primary hazards associated with the parent compounds, which should be conservatively attributed to this compound, are summarized below.

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Pyridine & Piperidine Derivatives
Skin Corrosion/Irritation Can cause skin irritation and, in the case of piperidine, severe burns.[1]Pyridine & Piperidine Derivatives
Eye Damage/Irritation Risk of serious eye irritation or damage.[3][4]Pyridine & Piperidine Derivatives
Flammability Piperidine is a highly flammable liquid; pyridine is also flammable.[5]Piperidine, Pyridine
Respiratory Irritation Vapors or dusts may cause respiratory irritation.[4][6]Pyridine & Piperidine Derivatives

Personnel Protection: An Uncompromisable Prerequisite

Before handling this compound or its waste, the correct Personal Protective Equipment (PPE) is mandatory. The selection is based on providing a robust barrier against the chemical's multifaceted hazards.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles are required at a minimum. A face shield should be used when handling larger quantities or when there is a significant splash risk.[3]
Hand Protection Use chemically resistant gloves. Double-layered nitrile gloves are a common practice, but it is crucial to consult the glove manufacturer's compatibility chart.[1][5] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]
Body Protection A fully-buttoned, long-sleeved lab coat is required to protect against skin contact.[3]
Respiratory Protection All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dusts.[3][5][7] For emergencies or situations exceeding fume hood capacity, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is necessary.[6][8]

Operational Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management system. Never mix this compound waste with incompatible materials or general refuse.[5]

Step-by-Step Collection Procedure:
  • Container Selection: Choose a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must have a secure, sealable lid.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and an indication of its contents (e.g., "Solid Waste," "Aqueous Waste").[1] The date of first waste addition must also be recorded.[5]

  • Waste Segregation:

    • Solid Waste: Collect uncontaminated starting material, reaction byproducts, and contaminated disposables (e.g., spatulas, weighing paper, gloves, wipes) in a container designated for solid hazardous waste.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.[1]

  • Interim Storage: Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, or open flames.[1][5][9]

Emergency Response: Spill Management

Accidental spills must be addressed immediately and safely. The following workflow provides a systematic approach to spill containment and cleanup.

Spill Cleanup Workflow

Disposal_Logic Start Waste Generated (Solid or Liquid) Is_Hazardous Is waste contaminated with This compound? Start->Is_Hazardous Collect Collect in Labeled, Sealed Hazardous Waste Container Is_Hazardous->Collect Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Hazardous->Non_Hazardous No Store Store in Designated Accumulation Area Collect->Store Arrange_Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Arrange_Pickup Incinerate Dispose via High-Temperature Incineration Arrange_Pickup->Incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, with novelty comes the responsibility of navigating the unknown, particularly concerning safety. (1-Pyridin-4-yl)piperidine, a heterocyclic compound with applications in medicinal chemistry, requires a handling protocol built on a foundation of caution and scientific rigor. This guide provides essential, immediate safety and logistical information for its handling, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Identification: A Proactive Stance on Safety

While comprehensive toxicological data for this compound itself is not extensively documented, its structural motifs—a pyridine ring and a piperidine ring—provide critical clues to its potential hazards. Authoritative safety data sheets for structurally similar compounds, such as 1-(pyridin-4-yl)piperidine-4-carboxylic acid, consistently highlight several key risks.[1][2][3] A conservative approach that assumes these hazards is paramount for ensuring personnel safety.

The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CodeDescriptionCausality for PPE Selection
Skin Corrosion/IrritationH315Causes skin irritationRequires gloves and a lab coat to prevent direct contact.
Serious Eye Damage/IrritationH319Causes serious eye irritationMandates the use of chemical splash goggles to shield against dust and splashes.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationNecessitates the use of engineering controls (fume hood) and, in certain situations, respiratory protection.

This table summarizes the potential hazards based on data for structurally related compounds.[1][2][3]

Given that the full toxicological profile has not been thoroughly investigated, an additional layer of caution is warranted.[4] We must treat this compound not only with respect for its known potential irritant properties but also as a substance with unknown long-term effects.

The Core Directive: Universal PPE for All Handling Procedures

Before any manipulation of this compound, a baseline of personal protective equipment is non-negotiable. This "always-on" protocol is your first and most critical line of defense.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[4] These are superior to safety glasses as they provide a seal around the eyes, protecting against splashes and fine dust that can easily circumvent the protection offered by standard glasses.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5] Latex gloves are not suitable. Gloves must be inspected for any signs of degradation or perforation before use. A critical, and often overlooked, aspect of glove use is the removal technique. Always use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4] Contaminated gloves must be disposed of as hazardous waste immediately after use.

    • Laboratory Coat: A fully-buttoned, long-sleeved lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Engineering Controls: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be performed inside a properly functioning certified laboratory chemical fume hood.[5][6] This is the primary method for preventing respiratory exposure.

Operational Protocol: A Step-by-Step Guide to PPE Selection

The specific task you are performing dictates the necessary level of protection. The following workflow provides a logical pathway for selecting the appropriate PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_solid Handling Solid cluster_liquid Handling Liquid/Solution cluster_cleanup Spill & Disposal cluster_ppe Required PPE start Assess the procedure involving This compound weighing Weighing small quantities of solid? start->weighing solution Preparing solutions or running reactions? start->solution spill Cleaning a spill or handling waste? start->spill dust_risk Is there a significant risk of generating dust? weighing->dust_risk ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Splash Goggles - Work in Fume Hood dust_risk->ppe_base No ppe_respirator Add Respiratory Protection: - N95/FFP2 Respirator (or higher if needed) dust_risk->ppe_respirator Yes splash_risk Risk of splash or aerosol generation? solution->splash_risk splash_risk->ppe_base Low ppe_face_shield Consider adding: - Face Shield - Chemical Apron splash_risk->ppe_face_shield High ppe_spill_kit Spill Kit PPE: - Heavy-duty Gloves - Respirator - Chemical Apron spill->ppe_spill_kit ppe_respirator->ppe_base ppe_face_shield->ppe_base ppe_spill_kit->ppe_base

Caption: PPE selection workflow for handling this compound.

Procedure 1: Weighing the Solid Compound
  • Preparation: Don the core PPE (nitrile gloves, lab coat, splash goggles). Ensure the chemical fume hood is on and functioning correctly.

  • Execution: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use a spatula to minimize the creation of airborne dust.

  • Respiratory Protection: For routine weighing of small quantities, the fume hood provides adequate respiratory protection. If the material is particularly fine or if you are working with larger quantities where dust is unavoidable, a particle respirator (e.g., Type P95 (US) or Type P1 (EU EN 143)) should be used as an additional precaution.[4]

  • Cleanup: After weighing, carefully clean the spatula and the balance area within the hood. Dispose of the weigh boat in the designated solid hazardous waste container.

Procedure 2: Preparing Solutions and Running Reactions
  • Preparation: Don the core PPE. For reactions involving larger volumes (>50 mL) or heating, the addition of a face shield over your splash goggles and a chemically resistant apron is a prudent measure to guard against splashes.

  • Execution: Slowly add the solid this compound to your chosen solvent inside the fume hood. Be mindful of any potential exothermic reactions. Keep all containers tightly closed when not in use to prevent the escape of vapors.[5]

  • Post-Reaction: Quench and work up the reaction within the fume hood.

Spill Management and Waste Disposal: A Complete Cycle of Safety

Your responsibility for safety extends beyond the experiment itself to include the management of spills and the disposal of waste.

Accidental Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing robust PPE, including double-layered nitrile gloves, splash goggles, a lab coat or chemical apron, and if vapors or dust are present, respiratory protection.

  • Contain and Clean: For a solid spill, carefully sweep it up without creating dust and place it in a labeled, sealed container for hazardous waste.[4] For a liquid spill, cover with an inert absorbent material (like vermiculite or sand), collect the material, and place it in a suitable container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and wash with soap and water.

Disposal of Contaminated Materials
  • PPE and Consumables: All contaminated items, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[4] Place them in a designated, sealed waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[4] Do not allow the product to enter drains.[4]

Emergency First Aid Protocols

In the event of an accidental exposure, immediate and correct action is crucial.

  • Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

When seeking medical attention, always bring the Safety Data Sheet (SDS) for the substance.[4]

References

  • MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. Capot Chemical. [URL: https://www.capotchem.com/msds/1365155-44-7.pdf]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/93913-86-1.html]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]
  • [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR23342_msds.pdf]
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1268289]
  • 1 Piperidine 4 US en Sds. Scribd. [URL: https://www.scribd.com/document/440531505/1-Piperidine-4-US-en-Sds]
  • Pyridine Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/11/Pyridine.pdf]
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-3-CARBOXYLIC ACID Safety Data Sheets(SDS). LookChem. [URL: https://www.lookchem.com/msds/80028-29-1.html]
  • Piperidine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
  • Piperidine Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf]
  • Pyridine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/common/tds/6551E-3.pdf]
  • Pyridine - IDLH. NIOSH - CDC. [URL: https://www.cdc.gov/niosh/idlh/110861.html]
  • Pyridine, 4-[2-(1-piperidinyl)ethyl]- - Substance Details. US EPA. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?detailsAction=showDetails&selectedSubstanceId=186429]
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • Pyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/PYRIDINE_AR_90213_CAS_No_110-86-1_MSDS.pdf]

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.